molecular formula C6H3BrClFO2S B1518063 5-Bromo-2-fluorobenzene-1-sulfonyl chloride CAS No. 339370-40-0

5-Bromo-2-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1518063
CAS No.: 339370-40-0
M. Wt: 273.51 g/mol
InChI Key: LLDLTDWAHZBZIQ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H3BrClFO2S and its molecular weight is 273.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

5-bromo-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO2S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDLTDWAHZBZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656165
Record name 5-Bromo-2-fluorobenzene-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339370-40-0
Record name 5-Bromo-2-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-fluorobenzene-1-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-fluorobenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, reactivity, and applications of this versatile reagent, with a focus on its role in the creation of targeted therapeutics.

Core Properties and Structure

This compound is a trifunctional aromatic compound that has garnered significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring a reactive sulfonyl chloride, a bromine atom suitable for cross-coupling reactions, and a fluorine atom that can modulate physicochemical properties, makes it a valuable scaffold for the synthesis of complex molecules.

Physicochemical Properties

The compound is a white crystalline solid at room temperature, with properties that make it amenable to a variety of organic synthesis conditions.[1] Proper handling and storage, under an inert atmosphere and at refrigerated temperatures (2-8°C), are crucial to maintain its stability and reactivity.[1]

PropertyValueSource
CAS Number 339370-40-0[1]
Molecular Formula C₆H₃BrClFO₂S[1]
Molecular Weight 273.51 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 67-70 °C[1]
Boiling Point (Predicted) 297.9 ± 25.0 °C[1]
Density (Predicted) 1.867 ± 0.06 g/cm³[1]
Storage Temperature 2-8°C, under inert gas[1]
Molecular Structure

The structure of this compound is characterized by a benzene ring substituted with a sulfonyl chloride group at position 1, a fluorine atom at position 2, and a bromine atom at position 5. This arrangement of functional groups is key to its synthetic utility.

Caption: Molecular structure of this compound.

Synthesis and Reactivity

The synthesis of this compound typically proceeds from the corresponding aniline derivative through a diazotization reaction followed by sulfochlorination. This well-established synthetic route provides reliable access to this key intermediate.

General Synthesis Protocol

A common and effective method for the preparation of substituted benzenesulfonyl chlorides involves the diazotization of an aniline precursor, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. A patent describes a general procedure that can be adapted for the synthesis of this compound from 5-bromo-2-fluoroaniline.[2]

Step-by-Step Methodology:

  • Diazotization: 5-bromo-2-fluoroaniline is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to a low temperature (typically 0-5°C). An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.

  • Sulfochlorination: The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. This results in the formation of the sulfonyl chloride.

  • Work-up and Purification: The reaction mixture is typically poured into ice-water, and the crude product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield pure this compound.

cluster_synthesis Synthesis Workflow 5-bromo-2-fluoroaniline 5-bromo-2-fluoroaniline Diazonium Salt Diazonium Salt 5-bromo-2-fluoroaniline->Diazonium Salt 1. HCl, NaNO2 2. 0-5°C This compound This compound Diazonium Salt->this compound SO2, CuCl

Caption: General synthetic workflow for this compound.

Reactivity Profile

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups:

  • Sulfonyl Chloride (-SO₂Cl): This is a highly electrophilic group, making it an excellent sulfonylating agent. It readily reacts with nucleophiles such as amines to form stable sulfonamides, a common motif in many drug molecules.[3][4] This reaction is often the primary transformation for which this reagent is employed.

  • Bromine (-Br): The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents on the aromatic ring.

  • Fluorine (-F): The fluorine atom, positioned ortho to the sulfonyl chloride group, exerts a strong electron-withdrawing inductive effect. This can influence the acidity of adjacent protons and the reactivity of the aromatic ring. In drug molecules, fluorine substitution is often used to improve metabolic stability, binding affinity, and membrane permeability.

The interplay of these functional groups allows for a sequential and regioselective modification of the molecule, providing access to a diverse array of complex chemical structures.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of various targeted therapies, particularly in the area of kinase inhibitors.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and the sulfonamide group is a common pharmacophore in this class of drugs.

While direct synthesis examples using this compound are often proprietary and found within patent literature, its utility can be inferred from the synthesis of structurally related compounds. For instance, the core structure of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, features a sulfonamide linkage to a fluorinated aromatic ring.[1][6] The synthesis of Vemurafenib analogs often involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[1][7][8] The presence of the bromo and fluoro substituents in this compound provides medicinal chemists with the tools to fine-tune the potency, selectivity, and pharmacokinetic properties of such inhibitors.

cluster_drug_synthesis Kinase Inhibitor Synthesis This compound This compound Intermediate Intermediate This compound->Intermediate Sulfonamide formation Amine-containing Scaffold Amine-containing Scaffold Amine-containing Scaffold->Intermediate Kinase Inhibitor Kinase Inhibitor Intermediate->Kinase Inhibitor Cross-coupling (e.g., Suzuki)

Caption: Exemplary synthetic strategy for kinase inhibitors.

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

GSK-3 is another important kinase target implicated in a range of diseases, including neurodegenerative disorders and type 2 diabetes.[9][10][11] The development of selective GSK-3 inhibitors is an active area of research. Many potent GSK-3 inhibitors feature a urea or sulfonamide scaffold.[9][12] The structural motifs present in this compound are well-suited for the synthesis of libraries of potential GSK-3 inhibitors, allowing for the exploration of structure-activity relationships.

Safety and Handling

As a reactive chemical, this compound must be handled with appropriate safety precautions in a laboratory setting.

  • Hazards: The compound is classified as harmful if swallowed and causes skin and eye irritation.[1] In some safety data, it is listed as causing severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of complex and diverse molecular architectures. The ability to perform selective transformations on the sulfonyl chloride, bromo, and fluoro groups allows for the systematic optimization of lead compounds, particularly in the development of targeted therapies such as kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage this powerful tool in the quest for novel therapeutics.

References

"5-Bromo-2-fluorobenzene-1-sulfonyl chloride" CAS number 339370-40-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-fluorobenzene-1-sulfonyl chloride (CAS: 339370-40-0): A Key Intermediate for Drug Discovery

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 339370-40-0), a pivotal building block in modern synthetic and medicinal chemistry. This document elucidates its physicochemical properties, outlines robust protocols for its synthesis and subsequent reactions, and explores its strategic application in the development of novel therapeutic agents. As a trifunctional reagent, featuring a highly reactive sulfonyl chloride, a versatile brominated site for cross-coupling, and a fluorine atom for modulating pharmacokinetic properties, this compound offers a rich platform for chemical innovation. This guide is intended to serve as a practical resource, blending established chemical principles with field-proven insights to empower researchers in leveraging this molecule to its full potential.

Core Compound Identity and Physicochemical Properties

This compound is a substituted aromatic sulfonyl chloride that has gained prominence as a versatile intermediate. Its structure is foundational for creating a diverse range of sulfonamide derivatives and other complex molecules.

The strategic placement of the bromo, fluoro, and sulfonyl chloride groups provides three distinct points for chemical modification. The sulfonyl chloride is the primary reactive site for nucleophilic substitution, typically with amines, to form the ubiquitous sulfonamide linkage. The bromine atom serves as an excellent handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions. Finally, the fluorine atom is a well-established bioisostere for hydrogen, often introduced to enhance metabolic stability, binding affinity, and membrane permeability of a final drug candidate.

Caption: Key functional regions of the title compound.

Table 1: Physicochemical Properties and Specifications All data is compiled from commercial supplier technical data sheets and chemical databases.[1][2][3]

PropertyValueSource(s)
CAS Number 339370-40-0[1]
Molecular Formula C₆H₃BrClFO₂S[]
Molecular Weight 273.51 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 67-70 °C[2]
Purity Typically ≥95% - 98%[1][5]
Boiling Point 297.9 ± 25.0 °C (Predicted)[2]
Density 1.867 ± 0.06 g/cm³ (Predicted)[2]
SMILES C1=CC(=C(C=C1Br)S(=O)(=O)Cl)F[1]
InChI Key LLDLTDWAHZBZIQ-UHFFFAOYSA-N

Synthesis and Characterization

Representative Synthetic Route

Aryl sulfonyl chlorides are most commonly synthesized from the corresponding anilines via a Sandmeyer-type reaction. This involves diazotization of the aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. This method is generally high-yielding and uses readily available starting materials.[6]

The synthesis of this compound would logically proceed from 5-bromo-2-fluoroaniline.

Synthesis_Workflow start Starting Material: 5-Bromo-2-fluoroaniline step1 Diazotization (NaNO₂, aq. HCl, -5 to 0 °C) start->step1 intermediate Aqueous Diazonium Salt Solution [Ar-N₂]⁺Cl⁻ step1->intermediate step2 Sulfonylchlorination (SO₂ in Acetic Acid, CuCl₂ catalyst) intermediate->step2 product Crude Product: This compound step2->product step3 Purification (Recrystallization from Hexane/EtOAc) product->step3 final Final Product (>98% Purity) step3->final

Caption: Representative workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol is a representative method based on established procedures for aryl sulfonyl chloride synthesis.[6]

  • Diazotization:

    • To a stirred solution of concentrated hydrochloric acid in water, add 5-bromo-2-fluoroaniline (1.0 eq.). Cool the resulting slurry to -5 °C using an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the internal temperature does not exceed 0 °C.

    • Causality Insight: Diazonium salts are thermally unstable. Maintaining a low temperature is critical to prevent decomposition and the formation of phenol byproducts, which would contaminate the final product.

    • Stir the resulting solution at 0 °C for an additional 30 minutes to ensure complete diazotization.

  • Sulfonylchlorination:

    • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated at 0 °C. Add a catalytic amount of copper(II) chloride (0.1 eq.).

    • Add the cold diazonium salt solution from Step 1 to the SO₂/acetic acid solution over 30-60 minutes, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

    • Causality Insight: The copper catalyst facilitates the radical decomposition of the diazonium salt and the incorporation of SO₂Cl. Acetic acid is a suitable solvent that is stable to the reaction conditions.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until nitrogen evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into a larger volume of ice-water. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acids and salts.

    • Dissolve the crude solid in a suitable organic solvent (e.g., dichloromethane), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Recrystallize the crude product from a solvent system like hexane/ethyl acetate to yield the final product as a white crystalline solid.

Analytical Characterization

To ensure the identity and purity of the synthesized material, a full suite of analytical techniques is required.

  • ¹H NMR: The spectrum should show three distinct signals in the aromatic region (approx. 7.5-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublet of doublets, etc.) will be complex due to both H-H and H-F coupling.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the adjacent sulfonyl chloride and the proton at the C6 position.

  • ¹³C NMR: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine and bromine will show characteristic shifts and coupling (C-F coupling is particularly informative).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak with a highly characteristic isotopic pattern resulting from the presence of one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1).

Chemical Reactivity and Synthetic Applications

Core Reaction: Sulfonamide Synthesis

The primary utility of this compound is as an electrophile for the synthesis of sulfonamides. Sulfonamides are a cornerstone of medicinal chemistry and are present in a vast number of approved drugs.[7] The reaction proceeds via nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride.

Sequential_Functionalization start 5-Bromo-2-fluorobenzene- 1-sulfonyl chloride step1 Step 1: Sulfonamide Formation (Amine, Base) start->step1 intermediate N-R-5-Bromo-2-fluoro- benzenesulfonamide step1->intermediate step2 Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) intermediate->step2 final Diverse, Highly Functionalized Sulfonamide Analogs step2->final

References

Spectroscopic Characterization of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-fluorobenzene-1-sulfonyl chloride is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Its utility stems from the presence of multiple reactive sites: a sulfonyl chloride group amenable to nucleophilic substitution, and a substituted aromatic ring that can participate in various coupling reactions. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this reagent, ensuring the reliability of subsequent synthetic steps. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles of spectroscopy and contextualized by its application in drug discovery.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 339370-40-0[1]
Molecular Formula C₆H₃BrClFO₂S[1]
Molecular Weight 273.51 g/mol [1]
Melting Point 67-70 °C[1]
Appearance White crystalline powder[1]

Experimental Workflow: A Conceptual Overview

The acquisition of spectroscopic data for a compound like this compound follows a standardized workflow designed to ensure data quality and reproducibility.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the absence of publicly available experimental spectra for this specific compound, the following analysis is based on established principles of NMR theory and empirical data for similar structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts, splitting patterns (multiplicities), and coupling constants (J values) are influenced by the electronic effects of the substituents (bromo, fluoro, and sulfonyl chloride groups).

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)AssignmentRationale
~ 8.10ddJ(H,H) ≈ 2.5, J(H,F) ≈ 5.0H-6This proton is ortho to the electron-withdrawing sulfonyl chloride group and meta to the bromine, leading to a downfield shift. It will be split by H-4 (meta coupling) and the fluorine atom (ortho coupling).
~ 7.80dddJ(H,H) ≈ 8.5, J(H,H) ≈ 2.5, J(H,F) ≈ 2.5H-4This proton is ortho to the bromine and meta to both the fluorine and sulfonyl chloride groups. It will be split by H-3 (ortho coupling), H-6 (meta coupling), and the fluorine atom (meta coupling).
~ 7.30tJ(H,H) ≈ 8.5, J(H,F) ≈ 8.5H-3This proton is ortho to the fluorine atom and meta to the sulfonyl chloride group. It will appear as a triplet due to similar ortho couplings to H-4 and the fluorine atom.
¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to display six signals, one for each carbon atom in the benzene ring. The chemical shifts are influenced by the electronegativity of the directly attached substituents and resonance effects. The carbon atoms directly bonded to fluorine will exhibit splitting due to C-F coupling.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 160 (d, ¹J(C,F) ≈ 255 Hz)C-2This carbon is directly attached to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond coupling constant.
~ 140 (d, ²J(C,F) ≈ 15 Hz)C-1The sulfonyl chloride group is strongly electron-withdrawing. This carbon will also show a smaller two-bond coupling to the fluorine atom.
~ 135C-6This carbon is adjacent to the sulfonyl chloride group.
~ 132C-4This carbon is influenced by the adjacent bromine atom.
~ 125C-5This carbon is directly attached to the bromine atom.
~ 118 (d, ²J(C,F) ≈ 25 Hz)C-3This carbon is ortho to the fluorine atom, resulting in a characteristic two-bond C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
1380 - 1360Asymmetric StretchingS=O (in SO₂Cl)
1190 - 1170Symmetric StretchingS=O (in SO₂Cl)
1580 - 1450C=C StretchingAromatic Ring
1270 - 1200C-F StretchingAryl-F
850 - 750C-H Bending (out-of-plane)Substituted Benzene
600 - 500S-Cl StretchingSulfonyl Chloride

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 271, 273, and 275, reflecting the isotopic abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br. The most abundant peak in this cluster would be for the C₆H₃⁷⁹Br³⁵ClFO₂S⁺ ion.

  • Loss of Cl: A significant fragment at M-35 (and M-37) corresponding to the loss of a chlorine radical from the sulfonyl chloride group to form a sulfonyl radical cation.

  • Loss of SO₂Cl: A fragment corresponding to the loss of the entire sulfonyl chloride group (SO₂Cl).

  • Other Fragments: Further fragmentation of the aromatic ring would lead to a complex pattern of lower mass ions.

G A [C₆H₃BrClFO₂S]⁺˙ (M⁺) B [C₆H₃BrFO₂S]⁺ (M-Cl) A->B - Cl˙ C [C₆H₃BrF]⁺˙ (M-SO₂Cl) A->C - SO₂Cl˙

Caption: A simplified predicted fragmentation pathway for this compound in EI-MS.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. For instance, it has been utilized in the synthesis of bisaryl amides that act as Nrf2 regulators, which are of interest for treating a range of diseases, including those with an inflammatory component.[2] The ability to reliably synthesize and characterize sulfonamide derivatives from this starting material is crucial for the development of new therapeutic agents.

Conclusion

While publicly accessible, raw spectroscopic data for this compound is limited, a comprehensive understanding of its expected spectral characteristics can be derived from fundamental principles. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their research and development efforts in areas such as drug discovery.

References

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-fluorobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluorobenzene-1-sulfonyl chloride is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structural motifs are integral to the development of novel therapeutics. This guide provides a detailed, two-step synthetic pathway starting from the commercially available 2-bromo-1-fluoro-4-nitrobenzene. The synthesis involves a robust reduction of the nitro group followed by a modified Sandmeyer reaction for the chlorosulfonylation of the resulting aniline. This document offers in-depth experimental protocols, mechanistic insights, safety considerations, and a comprehensive list of references to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: Strategic Importance in Drug Discovery

Aryl sulfonyl chlorides, and specifically halogenated derivatives like this compound, are highly valued precursors in the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone in drug design, renowned for its ability to act as a bioisostere for amides and carboxylic acids, while offering improved metabolic stability and pharmacokinetic properties.[1] The presence of bromine and fluorine atoms on the phenyl ring provides chemists with strategic handles for further functionalization through cross-coupling reactions and offers modulation of the electronic and lipophilic properties of the final drug candidates. This guide elucidates a reliable and scalable synthesis route, empowering chemists to access this critical intermediate.

Overall Synthetic Strategy

The transformation of 2-bromo-1-fluoro-4-nitrobenzene into this compound is efficiently achieved via a two-step sequence. The initial step involves the chemical reduction of the aromatic nitro group to a primary amine. The subsequent step is a one-pot diazotization of the amine, followed by a copper-catalyzed chlorosulfonylation reaction, a variant of the classic Sandmeyer reaction.

G cluster_0 Overall Workflow A 2-Bromo-1-fluoro-4-nitrobenzene (Starting Material) B 4-Bromo-2-fluoroaniline (Intermediate) A->B Step 1: Nitro Group Reduction (Fe / NH4Cl) C 5-Bromo-2-fluorobenzene-1-diazonium chloride (In situ Intermediate) B->C Step 2a: Diazotization (NaNO2 / aq. HCl) D This compound (Final Product) C->D Step 2b: Chlorosulfonylation (SO2 / CuCl)

Caption: Overall two-step synthetic pathway.

Step 1: Reduction of 2-Bromo-1-fluoro-4-nitrobenzene

The foundational step in this synthesis is the selective reduction of the nitro group to an amine without affecting the halogen substituents. The use of iron powder in the presence of an electrolyte like ammonium chloride in a mixed solvent system is a classic, cost-effective, and highly efficient method for this transformation.

Mechanistic Rationale

The reaction proceeds via single electron transfer from the surface of the iron metal to the nitro group. In the presence of a proton source (afforded by the hydrolysis of ammonium chloride), the nitro group is progressively reduced to nitroso, hydroxylamino, and finally the amino group. This method is favored for its mild conditions and compatibility with aryl halides, which are susceptible to reduction under more aggressive conditions like high-pressure catalytic hydrogenation.

Experimental Protocol: Synthesis of 4-Bromo-2-fluoroaniline
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-1-fluoro-4-nitrobenzene (1.0 eq), ethanol, and water.

  • Addition of Reagents: Add iron powder (5.0 eq) and ammonium chloride (10.0 eq) to the stirred solution.[2]

  • Reaction Execution: Heat the reaction mixture to 90°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®. Wash the filter cake thoroughly with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford pure 4-bromo-2-fluoroaniline.[2]

Reagents and Materials
Reagent/MaterialMolecular FormulaMW ( g/mol )EquivalentsPurpose
2-Bromo-1-fluoro-4-nitrobenzeneC₆H₃BrFNO₂220.00[3]1.0Starting Material
Iron PowderFe55.855.0Reducing Agent
Ammonium ChlorideNH₄Cl53.4910.0Electrolyte/Proton Source
EthanolC₂H₅OH46.07-Solvent
WaterH₂O18.02-Solvent
Celite®---Filtration Aid

Step 2: Diazotization and Chlorosulfonylation

This step transforms the synthesized 4-bromo-2-fluoroaniline into the target sulfonyl chloride. It is a one-pot procedure that first generates a reactive diazonium salt, which is then immediately reacted with sulfur dioxide in the presence of a copper(I) catalyst. This is a modified Sandmeyer reaction, a powerful tool for introducing a variety of functional groups onto an aromatic ring via a diazonium intermediate.[4]

Mechanistic Rationale

Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) yields an arenediazonium salt.[5] Low temperatures are critical to prevent the premature decomposition of this often-unstable intermediate.

Chlorosulfonylation: The diazonium salt is added to a solution containing sulfur dioxide and a catalytic amount of copper(I) chloride. The reaction proceeds through a single electron transfer (SET) mechanism. Cu(I) reduces the diazonium salt to an aryl radical, with the liberation of nitrogen gas. This aryl radical then reacts with sulfur dioxide. The resulting arylsulfonyl radical is then oxidized and trapped by a chloride ion to form the final this compound. Using an aqueous acidic medium for this reaction can be advantageous, as the product sulfonyl chloride often has low water solubility, allowing it to precipitate directly from the reaction mixture, which protects it from hydrolysis.[4][6]

G cluster_1 Diazotization & Chlorosulfonylation A 4-Bromo-2-fluoroaniline B Diazonium Salt Formation (NaNO2, HCl, 0-5 °C) A->B Step 2a C Aryl Radical Formation (CuCl, -N2) B->C SET from Cu(I) D Reaction with SO2 C->D Radical Capture E This compound D->E Oxidation & Cl- trap

Caption: Key stages in the Sandmeyer chlorosulfonylation.

Experimental Protocol: Synthesis of this compound
  • Diazonium Salt Preparation:

    • Suspend 4-bromo-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.[7]

    • Stir the resulting solution for an additional 30 minutes at 0-5°C.

  • Chlorosulfonylation Reaction:

    • In a separate, well-ventilated fume hood, prepare a solution of sulfur dioxide in a suitable solvent like glacial acetic acid, or utilize an SO₂ surrogate like thionyl chloride (SOCl₂) or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO).[6][8]

    • Add copper(I) chloride (0.1 eq) to the sulfur dioxide solution and cool it to 0-5°C.

    • Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl mixture. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water.

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

    • If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Reagents and Materials
Reagent/MaterialMolecular FormulaMW ( g/mol )EquivalentsPurpose
4-Bromo-2-fluoroanilineC₆H₅BrFN190.011.0Starting Amine
Sodium NitriteNaNO₂69.001.1Diazotizing Agent
Hydrochloric Acid (conc.)HCl36.46-Acid/Solvent
Sulfur DioxideSO₂64.07ExcessSulfonyl Group Source
Copper(I) ChlorideCuCl99.000.1Catalyst
DichloromethaneCH₂Cl₂84.93-Extraction Solvent

Safety and Handling Considerations

The synthesis described involves several hazardous materials that require strict adherence to safety protocols.

  • 2-Bromo-1-fluoro-4-nitrobenzene: This compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[3][9]

  • Thionyl Chloride (as an alternative SO₂ source): Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[10][11][12] All manipulations must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including chemical safety goggles, a face shield, and acid-resistant gloves (e.g., neoprene), is mandatory.[10][13] An eyewash station and safety shower must be readily accessible.

  • Diazonium Salts: Arenediazonium salts can be explosive in a dry, solid state. It is imperative that they are generated and used in situ in a cold solution without isolation.

  • Waste Disposal: All chemical waste, including residual materials and contaminated disposables, must be collected in appropriate, sealed containers and disposed of as hazardous waste according to institutional and local regulations.[10][14]

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented pathway for the preparation of this compound from 2-bromo-1-fluoro-4-nitrobenzene. By following the outlined protocols and adhering to the necessary safety precautions, researchers can effectively synthesize this valuable building block for application in pharmaceutical research and development. The mechanistic insights provided aim to foster a deeper understanding of the chemical transformations, allowing for informed optimization and troubleshooting.

References

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Bromo-2-fluorobenzene-1-sulfonyl chloride is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its utility stems from the orthogonal reactivity of its three distinct functional groups: the sulfonyl chloride, the bromine atom, and the fluorine atom, which allow for sequential and selective chemical transformations. This in-depth technical guide provides a comprehensive analysis of the primary synthetic routes for this compound, focusing on the selection of starting materials and the rationale behind the core chemical methodologies. We will explore two principal pathways: the direct chlorosulfonation of 1-bromo-4-fluorobenzene and the diazotization-sulfonyl-chlorination of 5-bromo-2-fluoroaniline. This document is intended for researchers, chemists, and process development professionals seeking a detailed understanding of the synthesis, including mechanistic insights, step-by-step protocols, and a comparative analysis of the available strategies.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two logical disconnection points, each defining a distinct synthetic strategy based on commercially available or readily accessible starting materials.

  • C-S Bond Formation: This strategy involves forming the carbon-sulfur bond directly onto a pre-functionalized benzene ring. The most direct method is the electrophilic aromatic substitution (chlorosulfonation) of 1-bromo-4-fluorobenzene. This is often the most atom-economical route.

  • N-to-S Transformation: This pathway begins with an aniline precursor, 5-bromo-2-fluoroaniline. The amino group is converted into a diazonium salt, which is then displaced by a sulfonyl chloride moiety in a Sandmeyer-type reaction. While involving more steps, this route can sometimes offer advantages in regiochemical control.

The following diagram illustrates these two primary retrosynthetic pathways.

G cluster_0 Pathway A: Direct Chlorosulfonation cluster_1 Pathway B: Diazotization Route Target This compound A_Reaction Chlorosulfonation (ClSO3H) Target->A_Reaction C-S Disconnection B_Reaction Diazotization (NaNO2, HCl) then SO2, CuCl2 Target->B_Reaction N to S Transformation A_Start 1-Bromo-4-fluorobenzene A_Reaction->A_Start B_Start 5-Bromo-2-fluoroaniline B_Reaction->B_Start

Caption: Retrosynthetic analysis of this compound.

Pathway A: Direct Chlorosulfonation of 1-Bromo-4-fluorobenzene

This is arguably the most direct route to the target compound, leveraging the well-established chlorosulfonation reaction on an inexpensive, commercially available starting material.

Starting Material: 1-Bromo-4-fluorobenzene

1-Bromo-4-fluorobenzene (also known as 4-bromofluorobenzene) is a high-production-volume chemical used widely as a precursor in organic synthesis.[1] It is a colorless liquid synthesized via the electrophilic bromination of fluorobenzene.[1]

PropertyValue
CAS Number 460-00-4[2]
Molecular Formula C₆H₄BrF[1]
Molecular Weight 175.00 g/mol
Appearance Colorless liquid[1]
Boiling Point 152-154 °C
Density 1.593 g/mL at 25 °C
Mechanism and Rationale for Regioselectivity

Chlorosulfonation is a classic electrophilic aromatic substitution reaction. The electrophile is sulfur trioxide (SO₃), which is present in chlorosulfonic acid (ClSO₃H) or can be generated from it. The reaction proceeds via the formation of a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity.

The critical aspect of this synthesis is controlling the position of the incoming sulfonyl chloride group. The regiochemical outcome is dictated by the directing effects of the existing substituents:

  • Fluorine: An ortho-, para-director and a deactivating group.

  • Bromine: An ortho-, para-director and a deactivating group.

In 1-bromo-4-fluorobenzene, the positions ortho to the fluorine atom (C2 and C6) and ortho to the bromine atom (C3 and C5) are activated. The desired product requires substitution at the C2 position (which is equivalent to C6). This position is ortho to the strongly electron-withdrawing fluorine and meta to the bromine. The directing effect of fluorine generally dominates, favoring substitution at its ortho position, leading to the desired this compound.

Caption: Simplified workflow for the chlorosulfonation of 1-bromo-4-fluorobenzene.

Experimental Protocol: Chlorosulfonation

This protocol is a representative procedure based on established methods for chlorosulfonation of aromatic compounds.[3][4]

Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, face shield, lab coat).

  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a calcium chloride tube followed by a sodium hydroxide scrubber).

  • Reagent Charging: Charge the flask with 1-bromo-4-fluorobenzene (1.0 eq).

  • Cooling: Cool the flask to 0-5 °C using an ice-water bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (approx. 4.0-5.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a large beaker to contain any splashing.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

  • Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.

Pathway B: Diazotization of 5-Bromo-2-fluoroaniline

This multi-step route offers an alternative where direct chlorosulfonation might be problematic or yield isomeric impurities. It relies on the robust and versatile Sandmeyer reaction chemistry.

Starting Material: 5-Bromo-2-fluoroaniline

5-Bromo-2-fluoroaniline is not as common as 1-bromo-4-fluorobenzene but can be synthesized in a two-step sequence from it.

Synthesis of 5-Bromo-2-fluoroaniline:

  • Nitration: 1-Bromo-4-fluorobenzene is nitrated using a mixture of nitric acid and sulfuric acid. The nitro group is directed to the position ortho to the fluorine, yielding 1-bromo-4-fluoro-2-nitrobenzene.

  • Reduction: The resulting nitro compound is then reduced to the corresponding aniline. Common methods include catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction using agents like iron powder in acidic medium or tin(II) chloride.[5]

Mechanism and Rationale

This pathway involves two distinct chemical transformations:

  • Diazotization: The primary aromatic amine (5-bromo-2-fluoroaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[6] These salts are highly reactive intermediates. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[6][7]

  • Sulfonyl Chloride Formation (Sandmeyer-type Reaction): The prepared diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in a suitable solvent (like acetic acid) in the presence of a copper(I) or copper(II) chloride catalyst.[8] The diazonium group is replaced by the -SO₂Cl group, releasing nitrogen gas.

G Start 5-Bromo-2-fluoroaniline Step1 Diazotization (NaNO2, HCl, 0-5°C) Start->Step1 Intermediate 5-Bromo-2-fluorobenzene diazonium chloride Step1->Intermediate Step2 Sandmeyer Reaction (SO2, CuCl2) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis via the diazotization route.

Experimental Protocol: Diazotization and Sulfonylation

Safety Note: Diazonium salts can be explosive when isolated and dry. This protocol uses them in an aqueous solution without isolation. Handle sodium nitrite with care.

Part A: Diazotization

  • Amine Solution: In a beaker, dissolve 5-bromo-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath with stirring.

  • Nitrite Solution: Prepare a solution of sodium nitrite (1.05 eq) in cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold aniline solution, keeping the temperature below 5 °C. The addition should be slow enough to control the exotherm.

  • Completion Check: After the addition is complete, stir for an additional 20-30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using potassium iodide-starch paper (a positive test turns the paper blue/black). The resulting cold diazonium salt solution is used immediately in the next step.

Part B: Sulfonyl Chloride Formation

  • Catalyst Solution: In a separate reaction flask, prepare a solution of sulfur dioxide in glacial acetic acid. This can be done by bubbling SO₂ gas through the acid. Add a catalytic amount of copper(II) chloride dihydrate. Cool this mixture to 5-10 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution from Part A to the SO₂/CuCl₂ solution via a dropping funnel. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature between 5-15 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Workup: Follow steps 6-10 from the chlorosulfonation protocol (Quenching, Extraction, Washing, Drying, and Purification) to isolate the final product.

Comparative Analysis of Synthetic Routes

FeaturePathway A: Direct Chlorosulfonation Pathway B: Diazotization Route
Starting Material 1-Bromo-4-fluorobenzene (Commercially available, inexpensive)[1]5-Bromo-2-fluoroaniline (Requires synthesis from 1-bromo-4-fluorobenzene)
Number of Steps 1 step3 steps (Nitration, Reduction, Diazotization/Sulfonylation)
Yield Generally moderate to good, but can be affected by side products.Overall yield is a product of three steps; can be lower but potentially cleaner reaction profile.
Regioselectivity Generally good, but small amounts of other isomers are possible.Unambiguous, as the starting aniline defines the final substitution pattern.
Scalability Highly scalable. The use of chlorosulfonic acid is common in industry.Scalable, but requires careful temperature control and handling of diazonium intermediates.
Safety/Handling Requires handling of highly corrosive chlorosulfonic acid.[3]Involves potentially explosive diazonium salts (used in situ) and toxic SO₂ gas.[6][7]

Conclusion

For the synthesis of This compound , both the direct chlorosulfonation and the diazotization pathways are viable and well-documented in principle.

  • Pathway A (Direct Chlorosulfonation) is the preferred method for large-scale production due to its single-step nature and the use of a low-cost starting material. The primary challenge is ensuring high regioselectivity and optimizing the reaction conditions to minimize the formation of isomeric impurities.

  • Pathway B (Diazotization Route) , while longer, offers superior control over regiochemistry. It is an excellent choice for laboratory-scale synthesis or when exceptionally high purity is required and isomeric contaminants from Pathway A are difficult to remove. The synthesis of the aniline precursor adds to the overall effort but provides an unambiguous route to the desired product.

The ultimate choice of synthetic route will depend on the specific requirements of the project, including scale, purity specifications, available equipment, and safety considerations.

References

Chemical reactivity profile of "5-Bromo-2-fluorobenzene-1-sulfonyl chloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity Profile of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride

Introduction: A Trifunctional Linchpin for Complex Molecule Synthesis

This compound is a crystalline solid that has emerged as a highly versatile and powerful building block in modern organic synthesis.[1] Its utility stems from the strategic arrangement of three distinct reactive handles on a single benzene ring: a highly electrophilic sulfonyl chloride, a bromine atom amenable to cross-coupling, and a fluorine atom susceptible to nucleophilic aromatic substitution. This unique trifunctional nature allows for controlled, sequential modifications, making it an invaluable precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth exploration of its reactivity, offering field-proven insights and detailed protocols for its strategic deployment in complex synthetic campaigns.

Section 1: Core Physicochemical Properties and Safety Mandates

A thorough understanding of a reagent's physical properties and safety requirements is the bedrock of its effective and safe utilization in any research setting.

Physicochemical Data

The key physical properties of this compound (CAS No: 339370-40-0) are summarized below.[1][2][3] These parameters are critical for planning reactions, particularly regarding solubility and temperature control.

PropertyValueSource
Molecular Formula C₆H₃BrClFO₂S[1]
Molecular Weight 273.51 g/mol [1][3]
Appearance White crystalline powder[1]
Melting Point 67-70 °C[1]
Boiling Point (Predicted) 297.9 ± 25.0 °C[1]
Density (Predicted) 1.867 ± 0.06 g/cm³[1]
MDL Number MFCD09763690[1][3]
Safety, Handling, and Storage

This compound is classified as corrosive and moisture-sensitive.[4][5] Adherence to strict safety protocols is mandatory. The sulfonyl chloride moiety reacts with water, including atmospheric moisture, to release corrosive hydrochloric acid (HCl). Therefore, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon).

Hazard CategoryGHS Classification and Statements
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.[4] H335: May cause respiratory irritation.[4]
Precautionary Statements P260: Do not breathe dust.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[4] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Storage: Store under an inert gas (nitrogen or argon) at 2-8°C in a tightly sealed container.[1] This mitigates hydrolysis and preserves the reagent's integrity.

Section 2: Synthesis Pathway

While numerous vendors supply this reagent, understanding its synthesis provides context for potential impurities. The most common industrial synthesis involves a multi-step sequence starting from a substituted aniline, a classic pathway for producing arylsulfonyl chlorides.[6][7]

  • Diazotization: The synthesis commences with 5-bromo-2-fluoroaniline. This primary amine is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0–5 °C) to form a diazonium salt. The stability of this intermediate is critical and temperature control is paramount.

  • Sulfonyl Chlorination: The resulting diazonium salt is then subjected to a catalyzed reaction with sulfur dioxide in the presence of a copper catalyst (e.g., cuprous chloride), which introduces the -SO₂Cl group onto the aromatic ring, displacing the diazonium group.

This process leverages well-established, scalable reactions to construct the target molecule.

Section 3: The Profile of Chemical Reactivity

The synthetic power of this compound lies in the differential reactivity of its three functional groups. This allows for a programmed, stepwise approach to molecular construction.

Reactive_Sites Mol This compound SC Sulfonyl Chloride (-SO₂Cl) Mol->SC Nucleophilic Attack (e.g., Amines, Alcohols) Br Bromine (-Br) Mol->Br Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) F Fluorine (-F) Mol->F Nucleophilic Aromatic Substitution (SNAr) (Activated Site)

Caption: Key reactive sites of the title compound.

Reactions at the Sulfonyl Chloride Group: The Gateway to Sulfonamides

The sulfonyl chloride is the most electrophilic site on the molecule and readily reacts with a wide range of nucleophiles. Its most significant application is in the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[8][9]

Causality of Experimental Choice: The reaction is typically run in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine). The primary role of this base is to scavenge the HCl byproduct generated during the reaction.[9] This prevents the protonation of the amine nucleophile, which would render it unreactive, and also prevents acid-catalyzed side reactions. The choice of solvent is dictated by the solubility of the starting materials, with aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile being common.

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-5-bromo-2-fluorobenzenesulfonamide

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 eq) and a suitable anhydrous solvent (e.g., DCM, 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction, especially with reactive amines.

  • Base Addition: Add a tertiary amine base (e.g., triethylamine, 1.2–1.5 eq) to the solution.

  • Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15–30 minutes. The slow addition helps maintain temperature control.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to yield the desired sulfonamide.

Sulfonamide_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve Amine (1.0 eq) in Anhydrous Solvent P2 Cool to 0 °C P1->P2 P3 Add Base (e.g., TEA, 1.2 eq) P2->P3 R1 Add Sulfonyl Chloride (1.1 eq) Solution Dropwise P3->R1 R2 Warm to RT, Stir 2-16h R1->R2 R3 Monitor by TLC/LC-MS R2->R3 W1 Aqueous Workup (HCl, NaHCO₃, Brine) R3->W1 W2 Dry & Concentrate W1->W2 W3 Purify (Chromatography) W2->W3

Caption: Experimental workflow for sulfonamide synthesis.

Reactions at the Bromine Atom: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond serves as a handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10][11] This reaction is a cornerstone of modern organic synthesis for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[12][13]

Mechanistic Insight: The Suzuki reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, forming an Ar-Pd(II)-Br complex.

  • Transmetalation: A base activates the boronic acid partner to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Causality of Experimental Choice: The choice of ligand, base, and solvent system is critical for a successful Suzuki coupling. Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are commonly used to stabilize the palladium catalyst and modulate its reactivity. An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required for the transmetalation step.[10] A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Suzuki_Cycle center Pd(II) ArPdX Ar-Pd(II)-Br ArPdR Ar-Pd(II)-R' center->ArPdR 3 Pd0 Pd(0)L₂ center->Pd0 4 OA Oxidative Addition OA->ArPdX RE Reductive Elimination ArR Ar-R' RE->ArR TM Transmetalation TM->ArPdR ArX Ar-Br ArX->OA ArPdX->center 2 ArPdX->TM ArPdR->RE Pd0->center 1 R_BOH2 R'-B(OH)₂ + Base Boronate [R'-B(OH)₃]⁻ R_BOH2->Boronate Boronate->TM

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Setup: To a vial or flask, add this compound (or its sulfonamide derivative) (1.0 eq), the arylboronic acid (1.2–1.5 eq), and the base (e.g., K₂CO₃, 2.0–3.0 eq).

  • Inerting: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5–10 minutes.

  • Solvent/Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and ligand if required.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for 2–24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Reactions at the Fluorine Atom: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom, positioned ortho to the powerful electron-withdrawing sulfonyl chloride group, is activated towards nucleophilic aromatic substitution (SNAr).[14][15] This allows for its displacement by a variety of strong nucleophiles, such as alkoxides, thiolates, or amines, under more forcing conditions than those required for sulfonamide formation.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[14][16]

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing sulfonyl group, which is crucial for stabilizing this intermediate.

  • Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.

The rate-determining step is typically the initial nucleophilic attack.[16] The high electronegativity of fluorine enhances the electrophilicity of the attached carbon, making this initial attack faster compared to other halogens, which is why aryl fluorides are often the most reactive substrates in SNAr reactions, contrary to Sₙ1/Sₙ2 trends.[16]

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

  • Setup: To a flame-dried, sealed tube or microwave vial, add the substrate (e.g., an N-substituted 5-bromo-2-fluorobenzenesulfonamide) (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Reagent Addition: Add the nucleophile (e.g., sodium methoxide, 1.5–2.0 eq) and a strong base if the nucleophile is not already deprotonated (e.g., NaH for an alcohol, 1.5 eq).

  • Heating: Seal the vessel and heat the reaction mixture to a high temperature (typically 100–150 °C). Microwave irradiation can often accelerate the reaction significantly.

  • Monitoring: Monitor the reaction for the consumption of starting material by LC-MS.

  • Workup: After cooling, carefully quench the reaction by pouring it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine to remove the polar aprotic solvent and salts.

  • Isolation & Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the SNAr product.

Section 4: Strategic Synthesis: Exploiting Orthogonal Reactivity

The true elegance of using this compound is the ability to perform sequential, site-selective reactions by exploiting the different conditions required to trigger each functional group. This orthogonality is a key principle in designing efficient synthetic routes to highly decorated molecules.

A potential synthetic strategy could involve:

  • Step 1 (Sulfonamide Formation): React the sulfonyl chloride with a primary amine under mild basic conditions at room temperature. This is the most facile transformation and is highly selective.

  • Step 2 (Suzuki Coupling): Take the resulting sulfonamide and subject it to palladium-catalyzed Suzuki coupling with a boronic acid. The conditions (heat, palladium catalyst, inorganic base) are orthogonal to the now-formed stable sulfonamide.

  • Step 3 (SNAr): The biaryl sulfonamide can then undergo a final functionalization via SNAr at the fluorine position using a strong nucleophile and high temperatures.

This stepwise approach allows for the controlled installation of three different diversity points from a single starting material.

Sequential_Strategy Start 5-Bromo-2-fluoro- benzene-1-sulfonyl chloride Step1_Cond + R¹NH₂ Base, RT Start->Step1_Cond Step 1 Product1 Sulfonamide Intermediate Step1_Cond->Product1 Step2_Cond + R²B(OH)₂ Pd Catalyst, Base, Heat Product1->Step2_Cond Step 2 Product2 Biaryl Sulfonamide Step2_Cond->Product2 Step3_Cond + R³-Nu High Temp. Product2->Step3_Cond Step 3 FinalProduct Trifunctionally- Substituted Product Step3_Cond->FinalProduct

References

Navigating the Procurement and Application of 5-Bromo-2-fluorobenzene-1-sulfonyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists and pharmacologists at the forefront of drug discovery, the strategic selection of building blocks is a critical determinant of a program's success. 5-Bromo-2-fluorobenzene-1-sulfonyl chloride, a key reagent, presents both opportunities and challenges in its procurement and application. This guide provides an in-depth analysis of this compound, offering practical insights into its commercial landscape, chemical properties, and effective utilization in synthetic workflows, particularly in the context of targeted therapies.

Compound Profile and Significance

This compound, identified by CAS Number 339370-40-0, is a sulfonyl chloride derivative of a halogenated benzene ring.[1][2] Its chemical structure, featuring a reactive sulfonyl chloride group alongside bromo and fluoro substituents, makes it a versatile intermediate in medicinal chemistry. The strategic placement of these functional groups allows for sequential and site-selective reactions, a valuable attribute in the construction of complex molecular architectures.

The primary utility of this compound lies in its role as a precursor for the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of therapeutic agents. The specific combination of bromine and fluorine atoms on the phenyl ring of this compound can significantly influence the physicochemical properties of the final compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

A notable application of this reagent is in the development of kinase inhibitors. For instance, it has been utilized in the synthesis of heterocyclic compounds with General Control Nonderepressible 2 (GCN2) inhibitory action, which are being explored for their potential in cancer therapy.[3]

Commercial Supplier Landscape

A critical aspect for any research program is the reliable sourcing of starting materials. The availability, purity, and cost of this compound can vary between suppliers. Below is a comparative overview of prominent commercial sources.

SupplierCAS NumberPurityAdditional Information
Sigma-Aldrich (MilliporeSigma)339370-40-095%Linear Formula: C6H3O2Cl1Br1S1F1.
ChemScene339370-40-0≥95%Molecular Weight: 273.51.[2]
SynQuest Labs339370-40-0Not specifiedFormula: C6H3BrClFO2S.[1]
BLD Pharm339370-40-0Not specifiedListed under organic building blocks.[4]
CenmedNot specified≥95%Molecular Formula: C6H3BrClFO2S.[5]

Note: Purity levels and availability are subject to change and should be verified with the supplier at the time of purchase.

It is imperative for researchers to obtain and review the Safety Data Sheet (SDS) from the chosen supplier prior to handling this compound. The SDS will contain crucial information regarding hazards, safe handling procedures, and emergency measures.[1][6][7][8] this compound is classified as a corrosive substance that can cause severe skin burns and eye damage, and may cause respiratory irritation.[1][7]

Key Chemical Properties and Handling

Understanding the chemical properties of this compound is fundamental to its successful application in synthesis.

PropertyValue
Molecular FormulaC6H3BrClFO2S[1][2][5]
Molecular Weight273.51 g/mol [2][5][9]
Physical FormSolid/Powder
StorageStore in a dry, cool, and well-ventilated place.[7]

The sulfonyl chloride moiety is highly reactive and susceptible to hydrolysis. Therefore, it is crucial to handle the compound under anhydrous conditions to prevent decomposition. Reactions should be carried out in dry solvents and under an inert atmosphere (e.g., nitrogen or argon).

Representative Synthetic Protocol: Synthesis of a GCN2 Inhibitor Intermediate

The following protocol is a representative example of how this compound can be employed in the synthesis of a key intermediate for a GCN2 inhibitor, as described in the patent literature.[3] This protocol serves as an illustrative guide and should be adapted and optimized based on specific laboratory conditions and analytical characterization.

Objective: To synthesize a sulfonamide by reacting this compound with a primary amine.

Materials:

  • This compound

  • Appropriate primary amine

  • Anhydrous Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, water)

Experimental Workflow:

Caption: A representative workflow for the synthesis of a sulfonamide intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine and a suitable tertiary amine base (typically 1.1-1.5 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to a temperature between -15°C and 0°C using an appropriate cooling bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (typically 1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Stir the reaction mixture at the cooled temperature for the prescribed time (e.g., 1 hour), allowing it to gradually warm to room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the starting materials.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and add water to quench the reaction and dissolve any salts formed.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification and Characterization: Purify the crude product using an appropriate technique, such as flash column chromatography on silica gel, to yield the pure sulfonamide. The final product should be thoroughly characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Logic for Supplier Evaluation

The selection of a commercial supplier should be a systematic process to mitigate risks to the research timeline and ensure the quality of the final data.

Supplier_Evaluation Start Identify Potential Suppliers Purity Request Certificate of Analysis (CoA) Verify Purity Specifications Start->Purity Availability Check Stock Levels and Lead Times Start->Availability Cost Compare Price per Gram Start->Cost Documentation Review Safety Data Sheet (SDS) and Technical Support Start->Documentation Decision Select Optimal Supplier Purity->Decision Availability->Decision Cost->Decision Documentation->Decision

Caption: A logical flow for the evaluation of commercial chemical suppliers.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. A thorough understanding of its chemical properties, coupled with a diligent approach to supplier selection and safe handling, is paramount for its effective use in research. By following the guidelines and protocols outlined in this technical guide, researchers can confidently incorporate this reagent into their synthetic strategies, paving the way for the development of new and innovative therapeutic agents.

References

The Strategic Role of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 5-Bromo-2-fluorobenzene-1-sulfonyl chloride has emerged as a linchpin reagent, offering medicinal chemists a trifecta of reactive handles that can be orthogonally addressed to construct complex molecular architectures. This technical guide delves into the multifaceted role of this compound, exploring the strategic implications of its bromo, fluoro, and sulfonyl chloride moieties. We will dissect its application in the synthesis of bioactive sulfonamides, illustrate its utility in late-stage functionalization through cross-coupling reactions, and provide a field-proven protocol for its incorporation into a lead discovery workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound to accelerate their research endeavors.

Introduction: A Building Block of Strategic Importance

The inherent complexity of biological systems necessitates a sophisticated and nuanced approach to drug design. The selection of starting materials and key intermediates can profoundly influence the trajectory of a drug discovery program, impacting everything from synthetic tractability to the ultimate pharmacological profile of the candidate molecule. This compound (CAS No. 214209-96-8) is a prime example of a building block that offers significant strategic advantages.

Its structure is deceptively simple, yet each substituent on the phenyl ring serves a distinct and valuable purpose in medicinal chemistry:

  • The Sulfonyl Chloride (-SO₂Cl): This highly reactive electrophilic group is the workhorse for the formation of sulfonamides, a privileged scaffold in a vast array of marketed drugs.[1] The reaction with primary or secondary amines is typically high-yielding and forms a stable, metabolically robust linkage.[2]

  • The Bromine Atom (-Br): Positioned para to the sulfonyl chloride, the bromine atom is an excellent handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[3] This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, enabling rapid exploration of the chemical space around a core scaffold.

  • The Fluorine Atom (-F): Located ortho to the sulfonyl chloride, the fluorine atom exerts a powerful influence on the physicochemical properties of the resulting molecule.[4][5] It can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable interactions with protein targets.[5]

This combination of functionalities makes this compound a versatile tool for lead generation, hit-to-lead optimization, and the development of structure-activity relationships (SAR).

The Sulfonamide Moiety: A Cornerstone of Modern Therapeutics

The sulfonamide functional group is a recurring motif in a wide range of clinically successful drugs, exhibiting activities as diverse as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[6][7] The primary route to sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[8][9]

The 5-bromo-2-fluorophenylsulfonyl moiety, once incorporated, imparts specific properties to the parent molecule. The electron-withdrawing nature of the fluorine and sulfonyl groups can influence the acidity of the sulfonamide N-H proton, which can be critical for target engagement.

Workflow: Synthesis of a Novel Sulfonamide Library

The following diagram illustrates a typical workflow for the generation of a diverse sulfonamide library utilizing this compound.

G A This compound C Sulfonamide Formation (Base, Aprotic Solvent) A->C B Diverse Primary/Secondary Amines (R-NH₂ or R₂NH) B->C D 5-Bromo-2-fluoro-N-substituted-benzenesulfonamide Library C->D High Yield E Purification & Characterization (Chromatography, NMR, MS) D->E F Biological Screening E->F

Caption: A generalized workflow for the synthesis and screening of a sulfonamide library.

Strategic Late-Stage Functionalization via Cross-Coupling

A significant advantage of retaining the bromine atom on the sulfonamide core is the ability to perform late-stage diversification. This is particularly valuable in lead optimization, where subtle structural modifications can lead to substantial improvements in potency, selectivity, and pharmacokinetic properties.

The bromine atom of the 5-bromo-2-fluorophenylsulfonyl scaffold is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at a stage where the core biological activity has already been established.

Logical Relationship: Orthogonal Reactivity

The following diagram illustrates the orthogonal reactivity of the functional groups present in this compound, enabling a stepwise synthetic strategy.

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Late-Stage Diversification start This compound -SO₂Cl -Br -F a1 Step 1: Sulfonamide Formation (Reaction with Amine) start:f1->a1 a2 Intermediate Sulfonamide a1->a2 b1 Step 2: Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) a2->b1 b2 Final Diversified Compound b1->b2

Caption: Orthogonal reactivity enabling a two-phase synthetic approach.

Detailed Experimental Protocol: Synthesis of N-Benzyl-5-bromo-2-fluorobenzenesulfonamide

This protocol provides a detailed, step-by-step methodology for a representative sulfonamide formation reaction.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous dichloromethane.

  • Add the benzylamine/triethylamine solution dropwise to the cooled solution of the sulfonyl chloride over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-5-bromo-2-fluorobenzenesulfonamide.

Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected product will show characteristic signals for the aromatic protons, the benzylic methylene protons, and the sulfonamide N-H proton (if not exchanged with D₂O).

Physicochemical and Predicted Biological Properties

The introduction of the 5-bromo-2-fluorophenylsulfonyl moiety can significantly impact the properties of a molecule. The table below summarizes key computed properties for the parent sulfonyl chloride and a representative sulfonamide derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compoundC₆H₃BrClFO₂S273.512.7
5-Bromo-2-fluorobenzene sulfonamideC₆H₅BrFNO₂S254.07Not available

Data sourced from PubChem and Biosynth.[10][11]

The fluorine atom is known to increase lipophilicity and can enhance cell permeability.[5] Furthermore, sulfonamides derived from 5-bromo-2-fluorobenzene sulfonamide have been investigated as potent allosteric modulators of glutamate receptors, suggesting potential applications in neurological disorders.[11]

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of a reactive sulfonyl chloride, a cross-coupling-ready bromine, and a strategically placed fluorine atom allows for the efficient construction of complex and diverse molecular libraries. By enabling both core scaffold synthesis and late-stage functionalization, this reagent facilitates a streamlined approach to navigating the challenges of modern drug discovery. The insights and protocols provided in this guide aim to empower researchers to fully exploit the potential of this valuable chemical entity in their pursuit of novel therapeutics.

References

Methodological & Application

Synthesis of sulfonamides using "5-Bromo-2-fluorobenzene-1-sulfonyl chloride"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of sulfonamides utilizing 5-Bromo-2-fluorobenzene-1-sulfonyl chloride, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the synthesis process, from fundamental principles to practical application, ensuring a comprehensive understanding for its audience.

Introduction: The Strategic Importance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Its unique chemical properties allow it to act as a versatile pharmacophore, contributing to the biological activity of drugs across different classes, including antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents. The strategic incorporation of a sulfonamide moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing its binding affinity to target proteins, improving its solubility, and modifying its metabolic stability.

This compound emerges as a particularly valuable building block in this context. The presence of both a bromine and a fluorine atom on the phenyl ring offers medicinal chemists a dual advantage. The fluorine atom can enhance metabolic stability and binding interactions, while the bromine atom serves as a versatile synthetic handle for further molecular elaborations through cross-coupling reactions, enabling the construction of complex molecular architectures.

Reaction Mechanism and Rationale

The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic example of a nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a base, which plays a dual role in the reaction mechanism.

The reaction is initiated by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. The base then facilitates the elimination of the chloride leaving group and the deprotonation of the nitrogen atom, resulting in the formation of the sulfonamide product. The choice of base and solvent is critical for the success of the reaction, as they can influence the reaction rate, yield, and purity of the final product.

G cluster_reaction Reaction R_NH2 Amine (R-NH2) intermediate Tetrahedral Intermediate R_NH2->intermediate Nucleophilic Attack sulfonyl_chloride This compound sulfonyl_chloride->intermediate product Sulfonamide Product intermediate->product Chloride Elimination & Deprotonation base Base (e.g., Pyridine, Triethylamine) base->intermediate Promotes Elimination solvent Solvent (e.g., DCM, THF) solvent->intermediate Reaction Medium

Figure 1. Generalized reaction mechanism for sulfonamide synthesis.

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol details the synthesis of a model sulfonamide, N-benzyl-5-bromo-2-fluorobenzene-1-sulfonamide, to illustrate a typical experimental workflow.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier (Example)
This compoundC6H3BrClFO2S273.51258437-03-9Sigma-Aldrich
BenzylamineC7H9N107.15100-46-9Sigma-Aldrich
PyridineC5H5N79.10110-86-1Sigma-Aldrich
Dichloromethane (DCM)CH2Cl284.9375-09-2Sigma-Aldrich
Hydrochloric Acid (HCl), 1M solutionHCl36.467647-01-0Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO3) solutionNaHCO384.01144-55-8Sigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO4)MgSO4120.377487-88-9Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: To a solution of benzylamine (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 eq) in DCM to the cooled amine solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G start Start setup Reaction Setup: - Dissolve benzylamine in DCM - Add pyridine - Cool to 0 °C start->setup addition Slow Addition: - Add this compound solution setup->addition reaction Reaction: - Warm to room temperature - Stir for 2-4 hours addition->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Wash with 1M HCl, NaHCO3, brine monitoring->workup Reaction Complete isolation Isolation & Purification: - Dry, filter, concentrate - Flash chromatography workup->isolation characterization Characterization: - NMR, Mass Spectrometry isolation->characterization end End characterization->end

Figure 2. Experimental workflow for sulfonamide synthesis.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield - Incomplete reaction- Degradation of product- Increase reaction time or temperature- Use a different base or solvent- Ensure anhydrous conditions
Impure Product - Side reactions- Inefficient purification- Optimize reaction conditions- Use a different purification method (e.g., recrystallization)
No Reaction - Inactive starting materials- Incorrect stoichiometry- Check the purity of starting materials- Verify the stoichiometry of reagents

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sulfonyl chlorides are corrosive and moisture-sensitive; handle with care.

  • Pyridine is flammable and has a strong, unpleasant odor.

Conclusion

The synthesis of sulfonamides using this compound is a robust and versatile method for accessing a wide range of compounds with potential therapeutic applications. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently synthesize novel sulfonamide derivatives for drug discovery and development programs.

Application Notes and Protocols: Reaction of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Substituted 5-Bromo-2-fluorobenzenesulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[1] Its ability to act as a bioisostere for carboxylic acids and amides, coupled with enhanced metabolic stability and water solubility, makes it an attractive moiety in drug design.[2] The specific reagent, 5-Bromo-2-fluorobenzene-1-sulfonyl chloride, provides a scaffold that is particularly valuable for further functionalization. The presence of the bromine atom allows for subsequent cross-coupling reactions, while the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.[3] This guide provides a detailed overview of the reaction between this compound and primary amines, offering insights into the reaction mechanism, detailed experimental protocols, and applications in drug discovery.

Reaction Mechanism and Rationale

The synthesis of N-substituted sulfonamides from sulfonyl chlorides and primary amines is a classic and widely utilized transformation in organic chemistry.[4] The reaction proceeds through a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, eliminating a chloride ion as a leaving group.

  • Proton Transfer: The resulting protonated sulfonamide is deprotonated by a base present in the reaction mixture to yield the final N-substituted sulfonamide and the protonated base.

A base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[5][6]

Visualizing the Reaction Mechanism

Caption: General mechanism of sulfonamide formation.

Detailed Experimental Protocols

This section provides a standardized, step-by-step protocol for the synthesis of N-substituted 5-bromo-2-fluorobenzenesulfonamides.

Protocol 1: General Synthesis of N-Substituted 5-Bromo-2-fluorobenzenesulfonamides

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of the primary amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 mmol, 1.5 equivalents).[5] Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.05 mmol, 1.05 equivalents) in a minimal amount of anhydrous DCM.[5] Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding 1 M HCl (10 mL) and transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 5-bromo-2-fluorobenzenesulfonamide.[5]

Visualizing the Experimental Workflow

Experimental Workflow Reactants Primary Amine + This compound + Base in Solvent Reaction Stir at 0°C to RT (2-24h) Reactants->Reaction Monitoring Monitor by TLC/HPLC Reaction->Monitoring Workup Aqueous Workup (HCl, NaHCO₃, Brine) Monitoring->Workup Upon Completion Drying Dry with MgSO₄/Na₂SO₄ & Concentrate Workup->Drying Purification Column Chromatography Drying->Purification Product Pure N-Substituted Sulfonamide Purification->Product

Caption: General experimental workflow for sulfonamide synthesis.

Data Presentation: Typical Reaction Conditions
Primary AmineSolventBaseTemp. (°C)Time (h)Typical Yield (%)
AnilineDCMTriethylamine0 to RT4-885-95
4-MethoxyanilineTHFPyridine0 to RT3-690-98
BenzylamineDCMTriethylamine0 to RT2-488-96
CyclohexylamineDCMTriethylamine0 to RT2-485-92

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Troubleshooting

IssueProbable CauseSuggested Solution
Low or No Product Formation - Inactive sulfonyl chloride (hydrolyzed).- Poorly nucleophilic amine.- Use freshly opened or purified sulfonyl chloride.- Increase reaction temperature or use a more polar solvent.
Formation of Di-sulfonated Product - Excess sulfonyl chloride used.- High reaction temperature.- Use a 1:1 or slight excess of the amine.- Maintain a low reaction temperature (0 °C).[5]
Presence of Unreacted Amine - Insufficient sulfonyl chloride.- Short reaction time.- Use a slight excess (1.05 eq) of sulfonyl chloride.- Increase reaction time and monitor by TLC/HPLC.
Sulfonic Acid Byproduct - Presence of water in the reaction.- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).[5]

Applications in Drug Discovery and Medicinal Chemistry

The N-substituted 5-bromo-2-fluorobenzenesulfonamide scaffold is a versatile building block in drug discovery. The bromine atom serves as a handle for further structural modifications through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the pKa of the sulfonamide nitrogen, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties.

Characterization of Products

The synthesized N-substituted 5-bromo-2-fluorobenzenesulfonamides can be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and purity of the compound.[7][8]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonamide group.[8]

  • Melting Point: To assess the purity of solid products.

References

Application Notes & Protocols: The Strategic Use of 5-Bromo-2-fluorobenzene-1-sulfonyl Chloride in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A recurring and highly effective structural motif in many of these inhibitors is the sulfonamide moiety, which often serves as a key pharmacophore for anchoring to the target kinase.[3][4][5][6] This technical guide provides an in-depth exploration of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride, a versatile and strategically functionalized reagent, for the synthesis of next-generation kinase inhibitors. We will dissect the rationale behind its use, provide detailed, field-proven synthetic protocols, and illustrate its application in building complex molecular architectures tailored for high-potency kinase inhibition.

Introduction: The Rationale for a Specialized Building Block

The design of potent and selective kinase inhibitors is a nuanced challenge. Success often hinges on the strategic selection of building blocks that offer both a robust synthetic handle and advantageous physicochemical properties. This compound emerges as a superior choice for several key reasons:

  • The Sulfonyl Chloride Core: The primary reactive site, the sulfonyl chloride group, undergoes efficient and predictable reactions with primary and secondary amines to form stable sulfonamide linkages.[7][8] This reaction is fundamental to introducing the critical sulfonamide pharmacophore.

  • Strategic Fluorination: The ortho-fluoro substituent is not merely a passive spectator. Its high electronegativity can modulate the acidity of the sulfonamide N-H proton, influencing its hydrogen bonding capabilities. Furthermore, fluorine can engage in favorable orthogonal dipole interactions or act as a bioisostere for hydrogen, enhancing binding affinity and improving metabolic stability by blocking potential sites of oxidative metabolism.[9]

  • The Versatile Bromine Handle: The meta-bromo substituent is a powerful tool for late-stage diversification. It serves as a prime reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core scaffold. This is crucial for optimizing structure-activity relationships (SAR) and fine-tuning the inhibitor's selectivity profile.

The combination of these three elements in a single, readily available reagent provides a streamlined and powerful platform for medicinal chemists to accelerate the discovery and development of novel kinase inhibitors.

Physicochemical Properties
PropertyValue
Molecular Formula C₆H₃BrClFO₂S
Molecular Weight 273.51 g/mol
CAS Number 339370-40-0[10]
Appearance White to off-white crystalline powder
Melting Point 62-63 °C[11]

Core Synthetic Protocol: Formation of the Sulfonamide Linkage

The foundational step in utilizing this reagent is the formation of the sulfonamide bond. This protocol describes a general, robust procedure for the reaction of this compound with a nucleophilic amine.

Protocol 1: General Synthesis of N-Substituted-5-bromo-2-fluorobenzenesulfonamides

This protocol is designed as a self-validating system. Successful synthesis and purification, confirmed by the analytical verification steps, provide the foundational intermediate for further elaboration.

Objective: To synthesize a sulfonamide by reacting this compound with a generic primary or secondary amine (R¹R²NH).

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively dissolves both the sulfonyl chloride and many amine substrates.

  • Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion. This minimizes the formation of potential side products.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add the amine (1.1 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add TEA or DIPEA (1.5 eq) to the amine solution and stir for 5 minutes.

  • Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours (reaction progress can be monitored by TLC or LC-MS).

  • Workup - Quenching: Once the reaction is complete, dilute the mixture with additional DCM. Carefully wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.

Verification (Quality Control):

  • TLC/LC-MS: Monitor the reaction for the disappearance of the starting amine and the appearance of a new, higher molecular weight product spot.

  • ¹H and ¹⁹F NMR Spectroscopy: Confirm the structure of the purified product. Expect to see characteristic shifts for the aromatic protons and the fluorine atom, along with signals corresponding to the amine substituent.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the synthesized compound.

Diagram: General Sulfonamide Formation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine (1.1 eq) in Anhydrous DCM prep_cool Cool to 0 °C prep_amine->prep_cool prep_base Add Base (TEA, 1.5 eq) prep_cool->prep_base reac_add Dropwise addition of This compound (1.0 eq) prep_base->reac_add reac_stir Stir at RT (4-16 h) reac_add->reac_stir work_quench Aqueous Wash (HCl, NaHCO₃, Brine) reac_stir->work_quench work_dry Dry (MgSO₄) & Concentrate work_quench->work_dry work_purify Silica Gel Chromatography work_dry->work_purify product Pure N-Substituted Sulfonamide work_purify->product

Caption: Workflow for the synthesis of N-substituted sulfonamides.

Advanced Application: Elaboration via Suzuki Cross-Coupling

The true power of the 5-bromo substituent is realized in its ability to serve as a linchpin for building molecular complexity. The following protocol details a standard Suzuki-Miyaura cross-coupling reaction to append a new aryl or heteroaryl group, a common strategy for targeting the solvent-exposed regions of the kinase active site.

Protocol 2: Palladium-Catalyzed Suzuki Coupling of the Sulfonamide Intermediate

Objective: To couple the bromo-sulfonamide intermediate with a boronic acid or ester (R³-B(OR)₂) to synthesize a more complex biaryl structure.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable and commonly used catalyst for Suzuki couplings. Other catalysts like Pd(dppf)Cl₂ can also be effective.

  • Base: A base such as potassium carbonate is required for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used to dissolve both the organic substrate and the inorganic base.

  • Inert Atmosphere: The reaction must be performed under an inert atmosphere (nitrogen or argon) as the Pd(0) catalyst is sensitive to oxidation by air.

Materials:

  • N-Substituted-5-bromo-2-fluorobenzenesulfonamide (from Protocol 1) (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl Acetate

  • Diatomaceous Earth (Celite®)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromo-sulfonamide (1.0 eq), the boronic acid/ester (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Inerting: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

  • Catalyst Addition: Add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq) to the flask under a positive pressure of inert gas.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (typically 6-24 hours, monitored by LC-MS).

  • Workup - Filtration: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the pad with additional ethyl acetate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final coupled product.

Verification (Quality Control):

  • LC-MS: Confirm the disappearance of the starting material and the appearance of the product with the expected higher molecular weight.

  • ¹H and ¹⁹F NMR Spectroscopy: Confirm the presence of signals from both coupled aromatic rings and the retention of the sulfonamide and fluoro-substituents.

  • Purity Analysis (HPLC): Determine the purity of the final compound, which should typically be >95% for biological screening.

Diagram: Suzuki Coupling for Scaffold Elaboration

G cluster_process Catalytic Cycle start Bromo-Sulfonamide (from Protocol 1) oa Oxidative Addition start->oa boronic Aryl Boronic Acid R³-B(OH)₂ tm Transmetalation boronic->tm reagents Pd(PPh₃)₄ Catalyst K₂CO₃ Base Dioxane/H₂O, 90°C re Reductive Elimination oa->tm Pd(0)/Pd(II) Cycle tm->re Pd(0)/Pd(II) Cycle re->oa Pd(0)/Pd(II) Cycle end_product Final Biaryl Kinase Inhibitor Scaffold

Caption: Catalytic cycle of Suzuki coupling for inhibitor synthesis.

Concluding Remarks for the Researcher

This compound is more than a simple reagent; it is a strategic platform for the efficient synthesis of sophisticated kinase inhibitors. The protocols outlined herein provide a robust and reproducible foundation for creating diverse libraries of compounds. By leveraging the inherent reactivity of the sulfonyl chloride and the synthetic versatility of the bromo- and fluoro-substituents, researchers can rapidly advance their drug discovery programs. The logical, step-wise approach—from core sulfonamide formation to late-stage diversification—enables a systematic exploration of structure-activity relationships, ultimately accelerating the journey from a chemical scaffold to a potent and selective clinical candidate.

References

Application Notes & Protocols: 5-Bromo-2-fluorobenzene-1-sulfonyl chloride as a Strategic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Medicinal Chemistry Division

Introduction: Unveiling a Privileged Scaffold

In the intricate chess game of drug discovery, the selection of starting materials is a critical opening move that dictates the potential for complexity, novelty, and efficiency in synthesizing new chemical entities. 5-Bromo-2-fluorobenzene-1-sulfonyl chloride is not merely a reagent; it is a strategically designed building block that offers medicinal chemists a trifecta of functionalities on a single, stable aromatic core. Its structure is pre-configured for versatility, enabling rapid library synthesis and sophisticated molecular elaboration.

This guide provides an in-depth analysis of this compound's strategic value, supported by detailed, field-proven protocols. We will explore how its distinct functional groups—the reactive sulfonyl chloride, the versatile brominated handle, and the modulating fluorine atom—can be orthogonally exploited to accelerate the discovery of next-generation therapeutics, particularly in areas like kinase inhibition and targeted covalent modulation.

Compound Profile and Safety Mandates

Prior to any experimental work, a thorough understanding of the reagent's properties and handling requirements is paramount.

Table 1: Physicochemical and Safety Data
PropertyValueSource / Reference
CAS Number 339370-40-0[1]
Molecular Formula C₆H₃BrClFO₂S[2]
Molecular Weight 273.51 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 67-70 °C[1]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[1]
Key Hazards Causes severe skin burns and eye damage (H314), May cause respiratory irritation (H335)[2]

Safety Imperative: this compound is corrosive and moisture-sensitive. All manipulations must be conducted in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[2][3] The sulfonyl chloride moiety will readily hydrolyze upon contact with moisture to release hydrochloric acid (HCl) and the corresponding sulfonic acid, necessitating the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) for most reactions.

The Strategic Value Proposition in Medicinal Chemistry

The power of this compound lies in the distinct and complementary roles of its three key functional groups. This multi-functional topology allows for a sequential and controlled diversification strategy.

G main This compound sc Sulfonyl Chloride (SO₂Cl) main->sc br Bromo Group (Br) main->br f Fluoro Group (F) main->f sc_desc Primary Reaction Site: Forms stable sulfonamides, a key pharmacophore and amide isostere. sc->sc_desc br_desc Versatile Synthetic Handle: Enables C-C and C-N bond formation via cross-coupling (e.g., Suzuki, Buchwald-Hartwig). br->br_desc f_desc Physicochemical Modulator: Enhances metabolic stability, modulates pKa, and improves membrane permeability. f->f_desc G start 5-Bromo-2-fluorobenzene- 1-sulfonyl chloride step1 Protocol 1: Sulfonamide Formation start->step1 amine Primary/Secondary Amine (R¹R²NH) amine->step1 boronic_acid Aryl/Heteroaryl Boronic Acid/Ester step2 Protocol 2: Palladium-Catalyzed Cross-Coupling boronic_acid->step2 intermediate Intermediate: 5-Bromo-2-fluoro-N-R¹,R²- benzenesulfonamide step1->intermediate Forms core scaffold intermediate->step2 final_product Final Diversified Product step2->final_product Installs diversity G start 5-Bromo-2-fluorobenzene- 1-sulfonyl chloride step1 Protocol 1: Sulfonamide Formation start->step1 amine 2-Aminothiazole amine->step1 boronic Pyridine-4-boronic acid step2 Protocol 2: Suzuki Coupling boronic->step2 intermediate Bromo-thiazole-sulfonamide Intermediate step1->intermediate intermediate->step2 final_product Final Kinase-like Scaffold: (Pyridinyl-phenyl)-thiazole-sulfonamide step2->final_product

References

Application Notes and Protocol for Sulfonylation Reactions Using 5-Bromo-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Bromo-2-fluorobenzenesulfonyl Moiety

In the landscape of modern medicinal chemistry and drug discovery, the sulfonamide functional group remains a cornerstone scaffold.[1] Its prevalence is a testament to its unique physicochemical properties, metabolic stability, and ability to act as a hydrogen bond donor and acceptor, enabling potent and selective interactions with biological targets. The strategic introduction of specific substituents onto the aryl ring of the sulfonamide moiety allows for the fine-tuning of these properties. 5-Bromo-2-fluorobenzene-1-sulfonyl chloride is a key building block in this context, offering a trifecta of functionalities: the reactive sulfonyl chloride for sulfonamide bond formation, and the bromo and fluoro substituents which provide opportunities for subsequent chemical modifications and modulation of the molecule's electronic and pharmacokinetic profile.[2][3] The presence of a bromine atom, for instance, opens the door to a wide array of palladium-catalyzed cross-coupling reactions, significantly expanding the accessible chemical space for library synthesis and lead optimization.[2]

This technical guide provides a comprehensive, field-proven protocol for the sulfonylation of primary amines using this compound, grounded in established reaction mechanisms and supported by practical, actionable insights for researchers and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is paramount for safe handling and successful experimentation.

PropertyValueSource
CAS Number 771-67-5 / 339370-40-0--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₆H₃BrClFO₂S--INVALID-LINK--
Molecular Weight 273.51 g/mol --INVALID-LINK--
Appearance White to off-white solid/powder--INVALID-LINK--
Melting Point 62-63 °C--INVALID-LINK--
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)--INVALID-LINK--
Precautionary Statements P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310--INVALID-LINK--

Safety Imperative: this compound is a corrosive substance that reacts with moisture. All manipulations must be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

The Sulfonylation Reaction: Mechanism and Rationale

The sulfonylation of an amine with a sulfonyl chloride is a classic nucleophilic acyl substitution-type reaction. The fundamental mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group and a final deprotonation step to yield the neutral sulfonamide.

Caption: General mechanism of amine sulfonylation.

The inclusion of a base is critical. It serves two primary purposes:

  • To neutralize the HCl byproduct: The reaction generates one equivalent of hydrochloric acid. The base scavenges this acid, preventing it from protonating the starting amine, which would render the amine non-nucleophilic and halt the reaction.

  • To facilitate the final deprotonation: The base assists in removing the proton from the nitrogen atom in the penultimate intermediate, driving the reaction to completion.

In the provided protocol, potassium carbonate (K₂CO₃) is used as an inorganic base. It is effective, inexpensive, and its use in a biphasic THF/water system facilitates an easy work-up, as the resulting salts are soluble in the aqueous phase.

Experimental Protocol: Synthesis of N-((R)-1-hydroxybutan-2-yl)-5-bromo-2-fluorobenzenesulfonamide

This protocol is adapted from a procedure described in patent literature, demonstrating a practical and scalable method for the synthesis of a representative sulfonamide.[3]

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound771-67-5273.5145.0 g1651.0
(R)-1-aminobutan-2-ol20335-56-889.1414.67 g1651.0
Potassium Carbonate (K₂CO₃)584-08-7138.2127.3 g1971.2
Tetrahydrofuran (THF), anhydrous109-99-9-300 mL--
Deionized Water7732-18-5-150 mL--
Step-by-Step Procedure
  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (45.0 g, 165 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (300 mL) and deionized water (150 mL) to the flask. Stir the mixture to dissolve the sulfonyl chloride.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Addition of Amine and Base: In a separate beaker, dissolve (R)-1-aminobutan-2-ol (14.67 g, 165 mmol) and potassium carbonate (27.3 g, 197 mmol) in a portion of the reaction water if desired for easier addition, or add them sequentially and carefully to the cooled reaction mixture. Rationale: Adding the amine and base to the cooled solution helps to control any initial exotherm from the reaction.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir vigorously for 16 hours. Rationale: The 16-hour stir time ensures the reaction proceeds to completion. The biphasic system requires efficient stirring to maximize interfacial contact between reactants.

  • Work-up - Solvent Removal: After 16 hours, transfer the reaction mixture to a rotary evaporator and remove the tetrahydrofuran under reduced pressure.

  • Work-up - Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers. Rationale: The desired sulfonamide product is organic-soluble, while the inorganic salts (KCl, KHCO₃) remain in the aqueous phase.

  • Work-up - Washing: Wash the combined organic layers with brine (1 x 100 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (If Necessary): The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-((R)-1-hydroxybutan-2-yl)-5-bromo-2-fluorobenzenesulfonamide.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Dissolve Sulfonyl Chloride in THF/Water B 2. Cool to 0°C A->B C 3. Add Amine & K₂CO₃ B->C D 4. Stir at Room Temp for 16 hours C->D E 5. Remove THF (Rotovap) D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry, & Concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H I Pure Product H->I

Caption: Workflow for sulfonamide synthesis.

Troubleshooting and Field Insights

  • Incomplete Reaction: If TLC or LC-MS analysis shows significant starting material remaining after 16 hours, ensure the stirring was vigorous enough for the biphasic system. Gentle warming (e.g., to 40°C) can sometimes drive the reaction to completion, but monitor for potential side reactions. Also, verify the quality of the sulfonyl chloride; it can slowly hydrolyze upon prolonged exposure to atmospheric moisture.

  • Difficult Work-up: If an emulsion forms during the extraction, adding more brine can help to break it.

  • Alternative Bases: While K₂CO₃ is effective, other bases can be employed. In anhydrous, non-protic solvents like dichloromethane (DCM) or acetonitrile, organic bases such as triethylamine (Et₃N) or pyridine are commonly used. Pyridine can also act as a nucleophilic catalyst. The choice of base and solvent system is often interdependent and can be optimized for specific substrates.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of functionalized sulfonamides. The protocol detailed herein provides a robust and scalable method for its application. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively utilize this building block to construct novel molecular entities for drug discovery and development.

References

Application Notes & Protocols: Leveraging 5-Bromo-2-fluorobenzene-1-sulfonyl chloride in the Synthesis of Novel Agrochemical Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Sulfonyl Chlorides in Agrochemical Discovery

The relentless drive for novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management necessitates the exploration of versatile and highly functionalized chemical building blocks. Among these, halogenated and, more specifically, fluorinated aromatic compounds play a pivotal role. The introduction of fluorine atoms into active ingredients can dramatically alter key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to superior biological performance.[1][2]

5-Bromo-2-fluorobenzene-1-sulfonyl chloride emerges as a particularly strategic starting material for the synthesis of next-generation fungicides and herbicides. Its trifunctional nature—comprising a reactive sulfonyl chloride, a metabolically stable fluorine atom, and a bromine atom suitable for subsequent cross-coupling reactions—offers a powerful platform for generating diverse molecular architectures. The sulfonyl chloride group is a cornerstone for the formation of sulfonamides, a toxophore present in numerous commercial agrochemicals.[3][4][5]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the practical use of this compound. We will delve into its reactivity, present a detailed, field-proven protocol for the synthesis of a novel pyrazole sulfonamide fungicide candidate, and discuss the rationale behind the experimental choices, thereby providing a self-validating framework for its application in agrochemical research and development.

Physicochemical Properties & Safety Profile

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and handling requirements is critical.

PropertyValueSource
CAS Number 339370-40-0[6]
Molecular Formula C₆H₃BrClFO₂S[6]
Molecular Weight 273.51 g/mol [7]
Appearance Solid[8]
Primary Hazards Causes severe skin burns and eye damage. May cause respiratory irritation.[6]

Safety Directive: this compound is a corrosive substance that reacts with moisture.[6] All manipulations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride. For detailed safety information, consult the material safety data sheet (MSDS).[6][9]

Core Reactivity and Synthetic Strategy

The primary utility of this compound in agrochemical synthesis lies in its facile reaction with primary or secondary amines to form stable sulfonamide linkages.[3][4] This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated in situ.

The synthetic workflow can be visualized as a modular approach where the core scaffold is first constructed via sulfonamide bond formation, followed by potential late-stage functionalization at the bromine-substituted position.

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Late-Stage Functionalization (Optional) A 5-Bromo-2-fluorobenzene- 1-sulfonyl chloride D Novel Sulfonamide Intermediate A->D Sulfonylation B Primary/Secondary Amine (e.g., Aminopyrazole) B->D C Base (e.g., Pyridine, TEA) C->D HCl Scavenger G Final Agrochemical Compound D->G Suzuki or similar cross-coupling E Cross-Coupling Partner (e.g., Boronic Acid) E->G F Catalyst (e.g., Pd Catalyst) F->G

Caption: Modular synthetic strategy using the title compound.

Application Protocol: Synthesis of a Novel Pyrazole Sulfonamide Fungicide Candidate

This section details a representative protocol for the synthesis of N-(3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-bromo-2-fluorobenzene-1-sulfonamide, a hypothetical fungicide candidate. The pyrazole moiety is a well-established pharmacophore in SDHI (Succinate Dehydrogenase Inhibitor) fungicides. This protocol is designed to be robust and reproducible.

Experimental Workflow Overview

workflow reagents Weigh Reagents: - Sulfonyl Chloride - Aminopyrazole - Pyridine setup Assemble Dry Glassware under Nitrogen reagents->setup dissolve Dissolve Amine & Pyridine in Dry DCM setup->dissolve addition Add Sulfonyl Chloride Solution Dropwise at 0°C dissolve->addition reaction Stir at Room Temp (Monitor by TLC/LC-MS) addition->reaction workup Aqueous Workup: - Add H₂O - Extract with DCM reaction->workup purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, mp) purify->characterize

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-fluorobenzene-1-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-fluorobenzene-1-sulfonyl Chloride in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for complex molecular architectures with precisely tuned electronic and steric properties is ever-increasing. The strategic incorporation of fluorine atoms and sulfonyl groups into aromatic scaffolds can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound emerges as a highly versatile and valuable building block, offering multiple reaction handles for diversification through palladium-catalyzed cross-coupling reactions. The presence of a bromine atom, a fluorine atom, and a sulfonyl chloride group on a single benzene ring provides orthogonal reactivity, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with a high degree of control. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this powerful synthetic intermediate in several key palladium-catalyzed transformations.

PART 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized molecular synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2] These reactions share a common mechanistic framework, typically involving a Pd(0)/Pd(II) catalytic cycle.[3] The cycle is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (in this case, the C-Br bond of this compound), forming a Pd(II) intermediate.[4][5] The reactivity of aryl halides in this step generally follows the trend I > Br > Cl.[5]

  • Transmetalation: A nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center, displacing the halide.[4][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

The choice of ligands, bases, and solvents is critical for the success of these reactions, as they influence the stability and reactivity of the palladium catalyst and the intermediates in the catalytic cycle.[7][8]

PART 2: Key Cross-Coupling Applications of this compound

The unique substitution pattern of this compound allows for its participation in a variety of powerful bond-forming reactions. The electron-withdrawing nature of the fluoro and sulfonyl chloride substituents can influence the reactivity of the C-Br bond, making the selection of appropriate catalytic systems crucial.

Section 2.1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures that are prevalent in pharmaceuticals and functional materials.[2][9][10] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide.[5][11][12] The synthesis of fluorinated biaryls is of particular interest in medicinal chemistry.[13][14][15]

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential. The choice of ligand is critical, especially for less reactive aryl chlorides, but for aryl bromides like our substrate, a range of phosphine ligands can be effective.[16][17] Sterically demanding and electron-rich ligands can enhance the rate of oxidative addition.[17]

  • Base: A base is required to activate the organoboron species for transmetalation.[5] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome.

  • Solvent: A variety of organic solvents can be employed, often in combination with water, to facilitate the dissolution of both the organic and inorganic reagents.[9][12] Common solvent systems include dioxane/water, toluene/water, and DMF/water.[18]

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OH)₂ Base PdII_Ar Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

ReagentCAS NumberMW ( g/mol )Amount (mmol)Equivalents
This compound258413-52-4274.521.01.0
Arylboronic acidVariesVaries1.21.2
Pd(OAc)₂3375-31-3224.500.020.02
SPhos657408-07-6410.470.040.04
K₂CO₃584-08-7138.212.02.0
1,4-Dioxane123-91-188.115 mL-
Water7732-18-518.021 mL-

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 2.2: Heck Reaction for Alkene Arylation

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1] This reaction is instrumental in synthesizing substituted alkenes.[19][20][21]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts are standard, with Pd(OAc)₂ being a common precatalyst.[1] Phosphine ligands are often used to stabilize the catalyst and promote the reaction, particularly with less reactive aryl chlorides.[19]

  • Base: A hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide formed during the reaction.[1]

  • Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are often excellent substrates for the Heck reaction.[1]

Visualizing the Heck Reaction Workflow:

Heck_Workflow Start Combine Reactants: This compound, Alkene, Pd Catalyst, Base, Solvent Inert Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert Heat Heat Reaction Mixture (e.g., 80-120 °C) Inert->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Arylated Alkene Purify->Product

Caption: General experimental workflow for the Heck reaction.

Experimental Protocol: Heck Reaction

ReagentCAS NumberMW ( g/mol )Amount (mmol)Equivalents
This compound258413-52-4274.521.01.0
Alkene (e.g., n-butyl acrylate)141-32-2128.171.51.5
Pd(OAc)₂3375-31-3224.500.010.01
P(o-tolyl)₃6163-58-2304.370.020.02
Triethylamine (Et₃N)121-44-8101.191.51.5
DMF68-12-273.095 mL-

Step-by-Step Methodology:

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.01 mmol), and P(o-tolyl)₃ (0.02 mmol).

  • Add DMF (5 mL) and triethylamine (1.5 mmol).

  • Seal the tube and heat the mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Section 2.3: Sonogashira Coupling for the Synthesis of Aryl Alkynes

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[22][23] This reaction typically employs a dual catalytic system of palladium and copper.[6][23]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) species, often complexed with phosphine ligands, is the primary catalyst for the main cross-coupling cycle.

  • Copper Co-catalyst: A copper(I) salt, such as CuI, is used to activate the terminal alkyne, forming a copper acetylide intermediate that facilitates transmetalation to the palladium center.[6]

  • Base: An amine base, typically triethylamine or diisopropylamine, serves as both the solvent and the base to deprotonate the alkyne and neutralize the hydrogen halide byproduct.

Visualizing the Sonogashira Reaction Logic:

Sonogashira_Logic Reactants This compound Terminal Alkyne Process Coupling Reaction Formation of C(sp²)-C(sp) bond Reactants->Process:f0 Catalysts Palladium Catalyst (e.g., Pd(PPh₃)₄) Copper(I) Co-catalyst (e.g., CuI) Catalysts->Process:f0 Conditions Amine Base (e.g., Et₃N) Anhydrous Solvent (e.g., THF) Conditions->Process:f0 Product Aryl Alkyne Derivative Process:f1->Product

Caption: Logical relationship of components in the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

ReagentCAS NumberMW ( g/mol )Amount (mmol)Equivalents
This compound258413-52-4274.521.01.0
Terminal Alkyne (e.g., Phenylacetylene)536-74-3102.131.21.2
Pd(PPh₃)₂Cl₂13965-03-2701.900.020.02
Copper(I) Iodide (CuI)7681-65-4190.450.040.04
Triethylamine (Et₃N)121-44-8101.195 mL-
THF (anhydrous)109-99-972.115 mL-

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 2.4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting aryl halides with amines.[24][25][26][27] This method has largely replaced harsher traditional methods for the synthesis of aryl amines.[25]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, are crucial for achieving high yields and broad substrate scope.[6][26]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used base.

  • Amine Partner: A wide range of primary and secondary amines can be used as coupling partners.[25]

Visualizing the Buchwald-Hartwig Amination Pathway:

Buchwald_Hartwig_Pathway Start Aryl Bromide + Amine Catalysis Pd(0) Catalyst + Bulky Ligand + Strong Base (e.g., NaOtBu) Start->Catalysis OxAdd Oxidative Addition Catalysis->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim Product Aryl Amine Product RedElim->Product

Caption: Simplified pathway of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

ReagentCAS NumberMW ( g/mol )Amount (mmol)Equivalents
This compound258413-52-4274.521.01.0
Amine (primary or secondary)VariesVaries1.21.2
Pd₂(dba)₃51364-51-3915.720.010.02 (Pd)
XPhos564483-18-7476.660.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene (anhydrous)108-88-392.145 mL-

Step-by-Step Methodology:

  • In a glovebox, charge an oven-dried vial with NaOtBu (1.4 mmol).

  • Add Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and this compound (1.0 mmol).

  • Add a stir bar, and then add anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol) and seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • Upon completion, cool to room temperature, and quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

PART 3: Safety, Troubleshooting, and Concluding Remarks

Safety Precautions: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.[11] Organic solvents are flammable and should be kept away from ignition sources.[11] Aryl halides and sulfonyl chlorides can be irritants or toxic; consult the Safety Data Sheet (SDS) for each specific reagent. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive catalyst, insufficient base, low temperatureUse a fresh batch of catalyst/ligand, ensure the base is anhydrous and of high purity, increase the reaction temperature.
Side Product Formation Homocoupling of the boronic acid (Suzuki), dehalogenationUse a different base or solvent system, lower the reaction temperature, ensure an inert atmosphere.
Decomposition of Starting Material Reaction temperature is too high, incompatible functional groupsLower the reaction temperature, screen different catalysts and ligands that operate under milder conditions.

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions outlined in this application note—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient methods for the selective functionalization of its C-Br bond. By carefully selecting the appropriate catalyst, ligands, base, and solvent system, researchers can access a diverse array of novel compounds with potential applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the exploration of this valuable synthetic intermediate.

References

Application Notes and Protocols: 5-Bromo-2-fluorobenzene-1-sulfonyl Chloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine and bromine atoms into heterocyclic scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties.[1][2] 5-Bromo-2-fluorobenzene-1-sulfonyl chloride has emerged as a critical building block for the synthesis of a diverse array of heterocyclic compounds. Its unique trifunctional nature—a reactive sulfonyl chloride, a versatile bromine atom for cross-coupling, and a fluorine atom for modulating electronic properties—provides chemists with a powerful tool for molecular design. This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Safety Information

A thorough understanding of the reagent's properties and handling requirements is paramount for its safe and effective use.

PropertyValueReference
CAS Number 339370-40-0--INVALID-LINK--
Molecular Formula C6H3BrClFO2S[3]
Molecular Weight 273.51 g/mol [4][5]
Appearance Light yellow solid/powder[6][7]
Melting Point 62-63 °C[6]

Safety and Handling: this compound is a corrosive substance that causes severe skin burns and eye damage.[3][8] It may also cause respiratory irritation.[3] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][7] It is moisture-sensitive and should be stored in a dry, cool, and well-ventilated place under an inert atmosphere.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][8]

Core Application: Synthesis of Sulfonamides

The most direct application of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides.[9] These sulfonamides are not only stable compounds in their own right but also serve as key intermediates for further functionalization, particularly through palladium-catalyzed cross-coupling reactions at the bromine position.

General Protocol for Sulfonamide Synthesis

This protocol outlines a general method for the synthesis of N-substituted-5-bromo-2-fluorobenzenesulfonamides.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this, add a solution of this compound (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes. The slow addition is crucial to control the exotherm of the reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Rationale Behind Experimental Choices:

  • The use of a non-nucleophilic base like triethylamine or pyridine is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Anhydrous solvents are used to prevent the hydrolysis of the highly reactive sulfonyl chloride.

  • The aqueous work-up steps are designed to remove the base, unreacted starting materials, and any salts formed during the reaction.

Workflow for Sulfonamide Synthesis

Sulfonamide_Synthesis reagents Amine (1.0 eq) Triethylamine (1.2 eq) in Anhydrous DCM reaction_vessel Reaction at 0°C to RT reagents->reaction_vessel sulfonyl_chloride 5-Bromo-2-fluorobenzene- 1-sulfonyl chloride (1.05 eq) in Anhydrous DCM sulfonyl_chloride->reaction_vessel workup Aqueous Work-up (HCl, NaHCO₃, Brine) reaction_vessel->workup purification Purification (Chromatography or Recrystallization) workup->purification product N-substituted-5-bromo- 2-fluorobenzenesulfonamide purification->product

Caption: Stepwise workflow for the synthesis of sulfonamides.

Application in the Synthesis of Benzothiazoles

Benzothiazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[10][11] this compound can be a precursor for the synthesis of functionalized benzothiazoles, although the route is less direct than sulfonamide formation. A plausible synthetic strategy involves the conversion of the sulfonyl chloride to a thiol, followed by condensation with an appropriate aniline derivative.

Proposed Synthetic Route to Functionalized Benzothiazoles
  • Reduction of Sulfonyl Chloride: The sulfonyl chloride can be reduced to the corresponding thiol, 5-bromo-2-fluorobenzenethiol, using a strong reducing agent like lithium aluminum hydride (LiAlH4) or by a two-step process involving conversion to a sulfonate ester followed by reduction.

  • Condensation and Cyclization: The resulting thiol can then be reacted with a suitable ortho-nitroaniline derivative. The nitro group is subsequently reduced to an amine, which then undergoes intramolecular cyclization to form the benzothiazole ring. Alternatively, direct condensation with an ortho-amino-substituted aromatic aldehyde or carboxylic acid can lead to the benzothiazole core.[10]

Conceptual Workflow for Benzothiazole Synthesis

Benzothiazole_Synthesis start 5-Bromo-2-fluorobenzene- 1-sulfonyl chloride reduction Reduction to Thiol (e.g., LiAlH4) start->reduction thiol 5-Bromo-2-fluorobenzenethiol reduction->thiol condensation Condensation with o-nitroaniline derivative thiol->condensation intermediate Thioether Intermediate condensation->intermediate reduction_cyclization Reduction of Nitro Group & Intramolecular Cyclization intermediate->reduction_cyclization product Functionalized Benzothiazole reduction_cyclization->product

Caption: Conceptual pathway for benzothiazole synthesis.

Advanced Applications in Drug Discovery

The true synthetic utility of this compound in drug discovery lies in the sequential and orthogonal reactivity of its functional groups. The sulfonamide linkage provides a stable and often biologically relevant scaffold, while the bromine atom serves as a handle for late-stage diversification through cross-coupling reactions.

Protocol for Suzuki-Miyaura Cross-Coupling of a Sulfonamide Intermediate

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce a new aryl or heteroaryl group at the bromine position of a previously synthesized sulfonamide.

Materials:

  • N-substituted-5-bromo-2-fluorobenzenesulfonamide (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the sulfonamide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the degassed solvent system via cannula.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Logical Flow of Sequential Reactions

Sequential_Reactions start 5-Bromo-2-fluorobenzene- 1-sulfonyl chloride sulfonamide_formation Sulfonamide Formation (Reaction with Amine) start->sulfonamide_formation intermediate Sulfonamide Intermediate sulfonamide_formation->intermediate cross_coupling Suzuki-Miyaura Cross-Coupling intermediate->cross_coupling diversified_product Diversified Heterocyclic Product cross_coupling->diversified_product

Caption: Sequential synthesis for molecular diversification.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex heterocyclic compounds. Its strategic combination of a reactive sulfonyl chloride group and a bromine atom amenable to cross-coupling reactions allows for the efficient construction and subsequent diversification of molecular scaffolds relevant to drug discovery and materials science. By understanding the reactivity of this reagent and employing the robust protocols outlined in this guide, researchers can unlock its full potential in their synthetic endeavors.

References

The Versatile Building Block: Application Notes and Protocols for 5-Bromo-2-fluorobenzene-1-sulfonyl Chloride in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the dynamic landscape of materials science, the strategic design and synthesis of novel organic molecules are paramount to unlocking next-generation technologies. 5-Bromo-2-fluorobenzene-1-sulfonyl chloride has emerged as a pivotal building block, offering a unique combination of reactive sites that enable the construction of complex molecular architectures with tailored optoelectronic properties. The presence of a highly reactive sulfonyl chloride group, a versatile bromo moiety amenable to cross-coupling reactions, and a fluorine atom for tuning electronic characteristics and stability makes this compound a valuable asset for researchers in organic electronics and polymer chemistry. This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of advanced materials, with a focus on hole-transporting materials for Organic Light-Emitting Diodes (OLEDs) and active layers for organic solar cells.

Physicochemical Properties and Safety Considerations

Before delving into synthetic protocols, a thorough understanding of the properties and hazards associated with this compound is crucial.

PropertyValueReference
CAS Number 339370-40-0[1]
Molecular Formula C6H3BrClFO2S[1]
Molecular Weight 273.51 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 67-70 °C[1]
Purity Typically ≥98%[1]

Safety Precautions: this compound is a corrosive and moisture-sensitive compound. It is imperative to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The sulfonyl chloride moiety readily reacts with nucleophiles, including water, to release hydrochloric acid. Therefore, all reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Application in Hole-Transporting Materials for OLEDs

The development of efficient and stable hole-transporting materials (HTMs) is a critical factor in advancing OLED technology. The unique structural features of this compound allow for its incorporation into triarylamine-based HTMs, where the sulfonyl group can enhance thermal stability and the fluorine atom can modulate the HOMO energy level for better alignment with the emissive layer.

Causality Behind Experimental Choices:

The sulfonyl chloride group is an excellent electrophile that readily reacts with the nitrogen atom of a secondary amine, such as carbazole or diphenylamine, to form a stable sulfonamide bond. This reaction is often preferred over other C-N bond-forming reactions due to its high efficiency and the robustness of the resulting sulfonamide linkage. The bromo-substituent on the phenyl ring serves as a handle for subsequent palladium-catalyzed cross-coupling reactions, like the Suzuki or Buchwald-Hartwig amination, allowing for the extension of the conjugated system and the introduction of additional hole-transporting moieties. The fluorine atom's electron-withdrawing nature can lower the HOMO level of the final material, which is often desirable for improving charge injection from the anode and enhancing the overall device efficiency and stability.

Experimental Workflow for HTM Synthesis

DA_Polymer_Design cluster_Monomer Monomer Synthesis cluster_Polymerization Polymerization cluster_Polymer Resulting Polymer Properties Monomer_A This compound Electron-Accepting Moiety Stille_Coupling Stille Cross-Coupling (Pd Catalyst) Monomer_A:f1->Stille_Coupling Monomer_B Electron-Donating Monomer (e.g., Stannylated Thiophene) Electron-Donating Moiety Monomer_B:f1->Stille_Coupling Polymer D-A Conjugated Polymer Tuned HOMO/LUMO Levels Broad Absorption Spectrum Good Film-Forming Properties Stille_Coupling->Polymer:f0

References

Troubleshooting & Optimization

Common side reactions in sulfonamide synthesis with "5-Bromo-2-fluorobenzene-1-sulfonyl chloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-bromo-2-fluorobenzene-1-sulfonyl chloride in their synthetic workflows. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Troubleshooting Common Side Reactions & Low Yields

The synthesis of sulfonamides from a sulfonyl chloride and an amine is a cornerstone reaction in medicinal chemistry.[1][2][3] However, the high reactivity of sulfonyl chlorides, particularly an electron-deficient one like this compound, can lead to several competing side reactions. The electron-withdrawing nature of the fluorine and bromine atoms on the aromatic ring increases the electrophilicity of the sulfur center, making it highly susceptible to nucleophilic attack.

FAQ 1: My reaction has a low yield and my starting material is consumed. What is the most likely culprit?

Answer: The most common and often overlooked side reaction is the hydrolysis of your sulfonyl chloride. This compound is a potent electrophile and is highly sensitive to moisture.[4][5] Trace amounts of water in your solvent, on your glassware, or in your amine or base can rapidly convert the sulfonyl chloride into the corresponding 5-bromo-2-fluorobenzene-1-sulfonic acid.

Causality:

  • Mechanism: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the elimination of hydrogen chloride (HCl) and the formation of the sulfonic acid byproduct.

  • Consequences: This byproduct is highly polar and can complicate the purification process, often requiring aqueous workups that can lead to further product loss. More importantly, every molecule of sulfonyl chloride that reacts with water is one less molecule available to react with your amine, directly reducing your theoretical maximum yield.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile).[6] Purchase solvents rated for anhydrous reactions and handle them under an inert atmosphere.

    • Oven-dry all glassware overnight and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) before use.

    • Ensure your amine and base (e.g., triethylamine, pyridine) are dry. If necessary, distill them or store them over molecular sieves.

  • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

  • Order of Addition: Add the sulfonyl chloride solution slowly (dropwise) to the solution of the amine and base.[7] This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the intended amine nucleophile over trace water.

FAQ 2: I'm seeing a significant amount of a less polar, higher molecular weight byproduct in my LCMS/TLC analysis. What could it be?

Answer: When using a primary amine (R-NH₂), you are likely observing the formation of a bis-sulfonated byproduct, also known as a di-sulfonamide.

Causality:

  • Mechanism: After the initial reaction forms the desired monosulfonamide (R-NH-SO₂-Ar), the nitrogen atom in this product is still nucleophilic. It can act as a nucleophile and attack a second molecule of this compound. This is particularly problematic if excess sulfonyl chloride is used or if the reaction is run at elevated temperatures.

  • Consequences: This side reaction consumes two equivalents of your valuable sulfonyl chloride and one equivalent of your amine to produce an undesired byproduct, significantly lowering the yield of your target molecule. This byproduct can also have similar solubility properties to your desired product, making purification by chromatography or crystallization challenging.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and is more likely to react with the more nucleophilic starting amine.

  • Slow Addition: Add the sulfonyl chloride to the reaction mixture slowly, using a syringe pump for larger-scale reactions.[7] This keeps the concentration of the sulfonyl chloride low at any given moment, favoring the reaction with the more abundant and more reactive primary amine over the less reactive monosulfonamide product.

  • Temperature Control: Run the reaction at a low temperature (e.g., 0 °C) to start, and then allow it to slowly warm to room temperature.[6][8] Lower temperatures decrease the rate of the second sulfonylation, which typically has a higher activation energy.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the two most common side reactions discussed above.

G cluster_main Desired Reaction cluster_side Side Reactions A 5-Bromo-2-fluorobenzene- 1-sulfonyl chloride (Ar-SO2Cl) C Desired Sulfonamide (Ar-SO2-NHR) A->C + R-NH2 (Base) E Sulfonic Acid (Ar-SO3H) A->E + H2O (Hydrolysis) B Primary Amine (R-NH2) B->C F Bis-sulfonated Byproduct (Ar-SO2-N(R)-SO2-Ar) C->F + Ar-SO2Cl (Double Sulfonylation) D Water (H2O) (Contaminant) D->E

Caption: Desired vs. side reaction pathways in sulfonamide synthesis.

Section 2: Optimizing Reaction Parameters

FAQ 3: My reaction is clean but conversion is very low. How can I drive the reaction to completion?

Answer: Low conversion with minimal side products often points to issues with reactant reactivity or suboptimal reaction conditions such as the choice of base, solvent, or temperature.[6][7]

Causality & Troubleshooting:

ParameterCausalityRecommended Optimization Steps
Base The base is critical for neutralizing the HCl generated during the reaction.[9] If the base is too weak or sterically hindered, the resulting HCl can protonate the amine, rendering it non-nucleophilic and halting the reaction.- Screen Bases: For simple, unhindered amines, triethylamine (TEA) is often sufficient. For less nucleophilic or sterically hindered amines, consider stronger, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU). Pyridine can also be used and may act as both a base and a nucleophilic catalyst.[6]
Solvent The solvent must fully dissolve the reactants to allow for efficient interaction. A poor choice of solvent can lead to a heterogeneous mixture and slow reaction rates.- Solvent Screening: Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are common choices.[6] If solubility is an issue, consider a more polar aprotic solvent like N,N-Dimethylformamide (DMF), but ensure it is anhydrous as DMF is hygroscopic.
Temperature While low temperatures can improve selectivity, some less reactive amines require thermal energy to overcome the activation barrier for the reaction.- Temperature Variation: If the reaction is stalled at room temperature, consider gentle heating to 30-50 °C. Monitor the reaction closely by TLC or LCMS to ensure that heating does not promote the formation of degradation products or side reactions.[6][9]
Amine Reactivity Highly electron-deficient anilines or very sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.- Catalyst Addition: For challenging couplings, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can sometimes accelerate the reaction, though it may also increase the risk of side reactions.
Troubleshooting Workflow for Low Yield

Use the following workflow to systematically diagnose the cause of a low-yielding reaction.

G start Problem: Low Yield check_reactants 1. Verify Reactant Quality & Stoichiometry start->check_reactants optimize_conditions 2. Optimize Reaction Conditions check_reactants->optimize_conditions hydrolysis Sulfonyl Chloride Degradation? (Hydrolysis) check_reactants->hydrolysis amine_purity Amine Purity/Reactivity Issue? check_reactants->amine_purity analyze_workup 3. Analyze Workup & Purification optimize_conditions->analyze_workup base_solvent Incorrect Base or Solvent? optimize_conditions->base_solvent temp_time Suboptimal Temp/Time? optimize_conditions->temp_time side_products Evidence of Side Products? (e.g., bis-sulfonylation) analyze_workup->side_products loss_purification Product Loss During Purification? analyze_workup->loss_purification solution1 Solution: - Use fresh, anhydrous reagents. - Run under inert atmosphere. - Confirm amine purity. hydrolysis->solution1 amine_purity->solution1 solution2 Solution: - Screen bases (e.g., Pyridine, DIPEA). - Screen anhydrous solvents (e.g., ACN, THF). - Vary temperature (0 °C to 40 °C). base_solvent->solution2 temp_time->solution2 solution3 Solution: - Use slow addition of sulfonyl chloride. - Adjust stoichiometry. - Optimize extraction pH. - Consider crystallization vs. chromatography. side_products->solution3 loss_purification->solution3

Caption: A systematic workflow for troubleshooting low yields.[7]

Section 3: General Experimental Protocol

This protocol provides a robust starting point for the synthesis. Adjustments may be necessary based on the specific properties of the amine being used.

Protocol: General Procedure for Sulfonamide Synthesis

Materials:

  • This compound (1.0 eq.)

  • Amine (primary or secondary, 1.1 eq.)

  • Base (e.g., Triethylamine, 1.5 eq. or Pyridine, 2.0 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 eq.) and base (1.5 eq.) in anhydrous DCM in an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by TLC or LCMS until the sulfonyl chloride is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).

References

Preventing hydrolysis of "5-Bromo-2-fluorobenzene-1-sulfonyl chloride" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-fluorobenzene-1-sulfonyl chloride

A Senior Application Scientist's Guide to Preventing Hydrolysis in Synthetic Applications

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The primary challenge in handling sulfonyl chlorides is their susceptibility to hydrolysis, which can lead to decreased yields, product impurities, and reaction failures. This document provides in-depth, field-proven insights to ensure the integrity of your starting material and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

A1: this compound (CAS No. 771-67-5 or 339370-40-0) is an aromatic sulfonyl chloride.[1][2] The core of its reactivity lies in the sulfonyl chloride group (-SO₂Cl). The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This high electrophilicity makes it an excellent substrate for nucleophilic attack.

Water (H₂O) is a nucleophile that can attack this electrophilic sulfur atom. This reaction, known as hydrolysis, cleaves the S-Cl bond and results in the formation of the corresponding 5-bromo-2-fluorobenzenesulfonic acid and hydrochloric acid (HCl).[3] The presence of electron-withdrawing groups on the benzene ring, such as bromine and fluorine, further increases the electrophilicity of the sulfur center, making the compound particularly reactive and sensitive to moisture.[4]

Q2: How can I visually identify if my this compound has degraded?

A2: this compound is typically a white to off-white crystalline powder.[5] While slight discoloration may occur over time even with proper storage, significant degradation due to hydrolysis often presents as a clumpy or "wet" appearance, and you might notice a sharp, acidic smell of HCl. The sulfonic acid byproduct is generally more polar and may alter the physical consistency of the solid. However, visual inspection is not a substitute for analytical purity assessment.

Q3: What are the optimal storage conditions to prevent hydrolysis?

A3: To maintain the integrity of the reagent, stringent storage conditions are mandatory. The key is to minimize exposure to atmospheric moisture.[6][7]

ConditionRecommendationRationale
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Displaces moisture-laden air from the container.
Temperature Store at 2-8°C.Low temperatures slow the rate of any potential decomposition reactions.[5]
Container Use a tightly sealed, moisture-proof container (e.g., Sure/Seal™ bottle).[8]Prevents ingress of ambient moisture.
Location Store in a desiccator or a dry cabinet.Provides an additional layer of protection against humidity.[9]

Troubleshooting Guide: Hydrolysis-Related Reaction Failures

This section addresses common issues encountered during reactions, linking them back to the root cause of sulfonyl chloride hydrolysis and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Sulfonamide Product

  • Symptoms:

    • TLC or LC-MS analysis shows a significant amount of unreacted amine starting material.

    • A major byproduct is observed that is highly polar and water-soluble.

    • The reaction mixture has a lower-than-expected pH (acidic).

  • Causality Analysis: This is the classic sign of premature hydrolysis. If the sulfonyl chloride reacts with trace water in the solvent, glassware, or reagents before it can react with your amine, the sulfonic acid is formed. The sulfonic acid is unreactive towards the amine under these conditions. Furthermore, the HCl generated during hydrolysis can protonate your amine, rendering it non-nucleophilic and unable to react with any remaining sulfonyl chloride.

  • Solutions:

    • Rigorous Anhydrous Technique: Ensure all glassware is flame-dried or oven-dried ( >120°C for at least 4 hours) and cooled under a stream of inert gas.[8]

    • Solvent Purity: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are common choices.[10]

    • Reagent Purity: Ensure the amine is dry. If it is a salt (e.g., a hydrochloride), it must be neutralized and extracted into an organic solvent, which is then dried over a desiccant like MgSO₄ or Na₂SO₄.

    • Order of Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and a non-nucleophilic base at a controlled temperature (typically 0°C). This ensures the amine is ready to react immediately.

Problem 2: Complex Mixture of Byproducts and Difficulty in Purification

  • Symptoms:

    • Multiple spots on TLC or peaks in the chromatogram that are not starting materials or the desired product.

    • The crude product is an oily or gummy substance that is difficult to crystallize.

  • Causality Analysis: Hydrolysis is the primary side reaction, but its consequences can be complex. The generated HCl can catalyze other side reactions. If your amine or product has other acid-sensitive functional groups, they may degrade. The presence of water can also promote the formation of symmetrical sulfone impurities in some cases.

  • Solutions:

    • Use of an HCl Scavenger: Always include a base in the reaction to neutralize the HCl formed. A sterically hindered, non-nucleophilic base like triethylamine (TEA) or pyridine is standard.[10] Use at least 1.1 equivalents relative to the sulfonyl chloride.

    • Temperature Control: Running the reaction at a lower temperature (e.g., starting at 0°C and slowly warming to room temperature) can help control the reaction rate and minimize side reactions.

    • Reaction Monitoring: Monitor the reaction closely by TLC or HPLC. Over-extended reaction times can sometimes lead to product degradation.

Logical Flow for Troubleshooting Low Yield

G start Low Yield of Sulfonamide check_sm Check for Unreacted Amine (TLC/LC-MS) start->check_sm check_polar_byproduct Identify Highly Polar Byproduct (Corresponds to Sulfonic Acid?) check_sm->check_polar_byproduct Amine Consumed hydrolysis_suspected Hydrolysis is the Likely Cause check_sm->hydrolysis_suspected Significant Amine Remaining implement_anhydrous Implement Strict Anhydrous Protocol hydrolysis_suspected->implement_anhydrous Yes check_base Review Base Strategy hydrolysis_suspected->check_base Yes protocol_details 1. Flame-dry glassware 2. Use anhydrous solvent 3. Dry reagents 4. Use inert atmosphere (N₂/Ar) implement_anhydrous->protocol_details rerun_rxn Re-run Reaction with Optimized Conditions implement_anhydrous->rerun_rxn base_details 1. Use non-nucleophilic base (TEA, Pyridine) 2. Ensure >1 equivalent is used 3. Add base before sulfonyl chloride check_base->base_details check_base->rerun_rxn caption Fig 1. Troubleshooting workflow for low sulfonamide yield.

Protocols for Prevention & Analysis

Protocol 1: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions

This protocol provides a robust framework for reacting this compound with a primary or secondary amine while minimizing hydrolysis.

  • Glassware Preparation: Place a round-bottom flask equipped with a magnetic stir bar in an oven at 125°C for at least 4 hours. Assemble the flask while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent Preparation:

    • In the reaction flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).[10]

    • In a separate, dry flask, dissolve this compound (1.1 eq.) in anhydrous DCM.

  • Reaction Execution:

    • Cool the amine solution to 0°C using an ice-water bath.

    • Slowly add the sulfonyl chloride solution to the stirred amine solution dropwise over 15-20 minutes via a syringe or dropping funnel.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Check the reaction progress by TLC or LC-MS. A successful reaction will show the consumption of the amine and the appearance of a new, less polar spot (the sulfonamide).

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), water, and finally a saturated NaCl solution (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Visual Workflow for Anhydrous Sulfonamide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Purification p1 Flame-Dry Glassware p2 Prepare Amine & Base in Anhydrous DCM p1->p2 r1 Cool Amine Solution to 0°C p2->r1 p3 Prepare Sulfonyl Chloride in Anhydrous DCM r2 Add Sulfonyl Chloride Dropwise p3->r2 r1->r2 r3 Stir at RT 4-16h r2->r3 a1 Aqueous Work-up r3->a1 a2 Dry & Concentrate a1->a2 a3 Purify (Chromatography/ Recrystallization) a2->a3 caption Fig 2. Experimental workflow for minimizing hydrolysis.

Protocol 2: HPLC Method for Purity Assessment and Hydrolysis Monitoring

This method can be used to determine the purity of the starting sulfonyl chloride and to quantify the extent of hydrolysis by measuring the amount of the resulting sulfonic acid.

  • Objective: To separate this compound from its primary hydrolysis product, 5-bromo-2-fluorobenzenesulfonic acid.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • Start with a higher aqueous percentage (e.g., 70% A) to retain the polar sulfonic acid.

    • Ramp to a higher organic percentage (e.g., 90% B) to elute the non-polar sulfonyl chloride.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of acetonitrile. It is crucial to use a non-aqueous solvent for sample preparation to prevent hydrolysis in the vial.[11]

  • Expected Elution Profile:

    • 5-bromo-2-fluorobenzenesulfonic acid: Will elute earlier due to its high polarity.

    • This compound: Will have a longer retention time due to its greater hydrophobicity.

References

Technical Support Center: Purification of 5-Bromo-2-fluorobenzene-1-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of 5-bromo-2-fluorobenzene-1-sulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and robust protocols to overcome common challenges in the purification of these critical synthetic intermediates. Our focus is on not just the "how" but the "why," ensuring you can adapt these principles to your specific research needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when handling aryl sulfonyl chlorides.

Q1: What are the primary purification techniques for this compound derivatives?

The two most effective and widely used methods for purifying these derivatives are flash column chromatography and recrystallization.

  • Flash Column Chromatography is excellent for removing a broad range of impurities, including unreacted starting materials and side-products from the synthesis. It is particularly useful when dealing with complex mixtures or when high purity is required.[1]

  • Recrystallization is a powerful technique for removing small amounts of impurities from a solid product. It is often more scalable and cost-effective than chromatography but requires careful solvent selection to be successful.

Q2: Why is moisture sensitivity such a critical issue for this class of compounds?

This compound and its derivatives are highly susceptible to hydrolysis. The sulfonyl chloride functional group (-SO₂Cl) is a potent electrophile that readily reacts with water, even atmospheric moisture, to form the corresponding sulfonic acid (-SO₃H).[2][3] This not only results in yield loss but also introduces a highly polar impurity that can be challenging to remove from the final product. Therefore, all purification steps must be conducted under anhydrous (dry) conditions.

Q3: What are the common impurities I should expect in my crude product?

Impurities typically originate from three sources:

  • Unreacted Starting Materials: Such as the parent aromatic compound (e.g., 1-bromo-4-fluorobenzene).

  • Synthesis Byproducts: Depending on the synthetic route, byproducts like diaryl sulfones can form, especially if there is localized overheating or an incorrect stoichiometry of the sulfonating agent.[2]

  • Degradation Products: The primary degradation product is the corresponding 5-bromo-2-fluorobenzene-1-sulfonic acid, formed via hydrolysis.[4]

Q4: How can I accurately assess the purity of my final product?

A multi-faceted analytical approach is recommended for comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation and can detect impurities at levels of ~0.5-1% or higher. The presence of the sulfonic acid impurity is often seen as a broad peak in the ¹H NMR spectrum.[1][5]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, offering high sensitivity for detecting trace impurities. A C18 reversed-phase column is typically effective.[1][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying unknown impurities. For GC-MS analysis, derivatization of the sulfonyl chloride to a more stable sulfonamide is often necessary.[1]

Q5: What are the key safety precautions when handling these compounds?

This compound is a corrosive solid. It causes severe skin burns and eye damage. Critically, contact with water liberates toxic and corrosive hydrogen chloride (HCl) gas. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) where possible.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem Symptom(s) Potential Cause & Solution
Low Recovery After Purification You experience a significant loss of material during chromatography or recrystallization, resulting in a low isolated yield.Cause 1: Hydrolysis on Silica Gel. Silica gel has surface silanol groups that are acidic and contain adsorbed water, which can hydrolyze your sulfonyl chloride. Solution: Use freshly dried silica gel (oven-dried at >120°C for several hours and cooled under vacuum). Run the column quickly and avoid leaving the compound on the column for extended periods. Alternatively, consider using a less acidic support like deactivated silica or alumina. Cause 2: Product remains in the mother liquor. During recrystallization, a significant amount of your product may remain dissolved in the solvent after cooling. Solution: Reduce the volume of the crystallization solvent by evaporation and attempt a second cooling cycle. Be aware that this may cause some impurities to crystallize as well. Ensure you have chosen an optimal solvent where the product has high solubility when hot and low solubility when cold.
"Oiling Out" During Recrystallization Upon cooling the hot solution, your compound separates as an oil instead of forming solid crystals.Cause 1: The melting point of your compound is lower than the boiling point of the solvent. Solution: Switch to a lower-boiling point solvent or use a mixed solvent system.[7] Cause 2: The solution is cooling too rapidly. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and better crystal formation.[7] Cause 3: High concentration of impurities. Impurities can inhibit crystal lattice formation. Solution: Attempt to purify the material first by a quick filtration through a small plug of silica gel to remove gross impurities, then proceed with recrystallization.
Product is Still Impure (Sulfonic Acid Present) ¹H NMR analysis of the purified product shows a persistent broad peak, and the material may appear slightly sticky or hygroscopic.Cause: Hydrolysis during workup or purification. This indicates exposure to water at some stage. Solution: During the aqueous workup, perform extractions quickly and with cold water to minimize contact time.[3] Ensure all organic solvents used for extraction and purification are anhydrous. Dry the final organic extract thoroughly with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before concentrating.
TLC Analysis Shows Streaking The spot on the TLC plate is elongated or "streaks" up the plate rather than remaining a tight, distinct spot.Cause 1: The compound is hydrolyzing on the silica plate. Solution: Prepare the TLC plate and run it immediately after spotting. Using a less polar, faster-eluting solvent system can minimize the contact time. Cause 2: The sample is too concentrated. Solution: Dilute the sample solution used for spotting on the TLC plate. Cause 3: The compound is highly polar. Solution: Add a small amount of a polar solvent (e.g., a few drops of methanol) to your eluent system to improve the spot shape. If the compound itself is the issue, this may be inherent, but ensuring anhydrous conditions can help differentiate between product polarity and on-plate decomposition.
Section 3: Purification Protocols & Method Selection

Choosing the right purification strategy is crucial for success. The following workflow and protocols provide a validated starting point.

Workflow: Selecting the Right Purification Technique

This decision tree can help you choose the most appropriate purification method based on the state of your crude product.

PurificationWorkflow Purification Decision Workflow for Sulfonyl Chlorides start Crude Product check_solid Is the crude product a solid? start->check_solid check_purity TLC/NMR suggests >90% purity? check_solid->check_purity Yes oily_product Product is an oil or a low-purity solid check_solid->oily_product No recrystallize Recrystallization check_purity->recrystallize Yes chromatography Flash Column Chromatography check_purity->chromatography No final_product Pure Product recrystallize->final_product chromatography->final_product oily_product->chromatography

Caption: Decision workflow for purification method selection.

Recommended Solvent Systems

The following table provides empirically tested starting points for solvent selection. Optimization will be necessary based on the specific derivative.

TechniquePrimary Solvent (Non-polar)Secondary Solvent (Polar)Recommended Starting Ratio
Flash Chromatography Hexanes or HeptaneEthyl Acetate or Dichloromethane95:5 to 80:20 (v/v)
Recrystallization Hexanes or PentaneToluene or DichloromethaneN/A (add polar solvent hot to dissolve)
Protocol 1: Flash Column Chromatography

This protocol is designed to minimize on-column hydrolysis.

  • Preparation:

    • Dry sufficient silica gel (300–400 mesh) in an oven at 120°C for at least 4 hours. Allow it to cool to room temperature in a desiccator under vacuum.

    • Select a solvent system based on TLC analysis. A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Pack the column using the chosen non-polar solvent (e.g., hexanes) as a slurry. Do not use the mixed eluent to pack, as this can heat the silica.

    • Once packed, flush the column with 2-3 column volumes of the starting eluent mixture (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of dichloromethane.

    • Add a small amount of dry silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method prevents band broadening and improves separation.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Collection:

    • Begin elution with your starting solvent mixture.

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 40°C to prevent thermal decomposition.

  • Final Product Handling:

    • Place the resulting solid or oil under high vacuum for several hours to remove any residual solvent.

    • Store the final product in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glovebox).

Protocol 2: Recrystallization

This method is ideal for purifying solid materials that are already relatively pure (>90%).

  • Solvent Selection:

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixed-solvent system, such as hexanes/toluene, is often effective.

  • Dissolution:

    • Place the crude solid in an oven-dried flask equipped with a stir bar and a reflux condenser.

    • Add a minimal amount of the higher-boiling, more solubilizing solvent (e.g., toluene) and heat to reflux to dissolve the solid.

    • If using a mixed system, add the hot, less-solubilizing solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (the saturation point). Then, add a few drops of the first solvent to make it clear again.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, you may place the flask in an ice bath (0°C) or a freezer (-20°C) for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of ice-cold, non-polar solvent (e.g., hexanes) to remove any residual soluble impurities.

    • Dry the crystals thoroughly under high vacuum.

    • Store the purified product under anhydrous conditions.

Section 4: Understanding and Preventing Degradation

The primary degradation pathway for sulfonyl chlorides is hydrolysis. Understanding this mechanism is key to preventing it.

Hydrolysis of this compound

Hydrolysis cluster_reactants Reactants cluster_products Products compound This compound (R-SO₂Cl) product 5-Bromo-2-fluorobenzene-1-sulfonic acid (R-SO₃H) compound->product Nucleophilic Attack by Water hcl HCl (Hydrogen Chloride) compound->hcl Elimination water H₂O (Water) water->product

Caption: The hydrolysis pathway of a sulfonyl chloride.

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Water acts as a nucleophile, attacking the sulfur atom. This is followed by the elimination of a chloride ion, which abstracts a proton from the attacking water molecule to generate the sulfonic acid and hydrogen chloride. This reaction is generally irreversible and proceeds rapidly, especially at elevated temperatures or in the presence of bases.

References

Technical Support Center: Optimizing Reactions with 5-Bromo-2-fluorobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-fluorobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve yields and overcome common challenges in your reactions involving this versatile reagent. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical transformations.

I. Understanding the Reagent: Key Physicochemical Properties

This compound is a highly reactive compound used in the synthesis of a variety of sulfonamides and other sulfur-containing molecules. Its reactivity is significantly influenced by the electronic and steric effects of its substituents.

PropertyValueSource
CAS Number 339370-40-0[1]
Molecular Formula C₆H₃BrClFO₂S[1]
Molecular Weight 273.51 g/mol [1]
Appearance SolidVaries by supplier
Storage 4°C, sealed, away from moisture[1]

The presence of two electron-withdrawing halogens, fluorine and bromine, as well as the sulfonyl chloride group itself, makes the aromatic ring electron-deficient. The fluorine atom at the ortho position has a particularly strong inductive electron-withdrawing effect, which increases the electrophilicity of the sulfur atom in the sulfonyl chloride group. This heightened reactivity makes it an excellent sulfonating agent, but also increases its susceptibility to hydrolysis and potential side reactions if not handled under appropriate conditions.[2]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing their likely causes and actionable solutions.

Issue 1: Low Yield of the Desired Sulfonamide

Q: My reaction is giving a low yield of the desired sulfonamide product. What are the likely causes and how can I improve the yield?

A: Low yields in sulfonylation reactions with this compound can stem from several factors. The most common culprits are hydrolysis of the sulfonyl chloride, the formation of side products, and incomplete reaction.

Probable Causes & Solutions:

  • Hydrolysis of the Sulfonyl Chloride: this compound is highly sensitive to moisture.[2] Any water present in your reaction will lead to the formation of the unreactive 5-bromo-2-fluorobenzenesulfonic acid, which will reduce your yield.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure your amine and base are free of water. It is recommended to store the sulfonyl chloride in a desiccator.[1]

  • Di-sulfonylation of Primary Amines: A very common side reaction when using primary amines is the formation of a di-sulfonylated product, R-N(SO₂Ar)₂. This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of the sulfonyl chloride.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents of the amine).

      • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.

      • Choice of Base: Use a sterically hindered or weaker base, such as pyridine or 2,6-lutidine, instead of a strong, non-hindered base like triethylamine. A less basic environment will disfavor the deprotonation of the sulfonamide.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution:

      • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials have been consumed.

      • Temperature: While starting the reaction at a low temperature is often recommended to control side reactions, you may need to allow the reaction to warm to room temperature and stir for several hours to ensure completion.

G start Low Yield Observed check_hydrolysis Check for Hydrolysis: - Use anhydrous conditions? - Dry reagents and solvents? start->check_hydrolysis hydrolysis_yes Implement Strict Anhydrous Techniques check_hydrolysis->hydrolysis_yes No check_disulfonylation Working with a Primary Amine? Check for Di-sulfonylation check_hydrolysis->check_disulfonylation Yes hydrolysis_yes->check_disulfonylation disulfonylation_yes Optimize Reaction Conditions: - Slow addition of sulfonyl chloride - Use 1.1-1.2 eq. of amine - Consider a weaker/hindered base check_disulfonylation->disulfonylation_yes Yes check_completion Monitor Reaction Progress: - TLC or LC-MS analysis - Starting material remaining? check_disulfonylation->check_completion No disulfonylation_yes->check_completion completion_no Adjust Reaction Time/Temperature: - Allow to warm to RT - Extend reaction time check_completion->completion_no Yes end Improved Yield check_completion->end No completion_no->end

Caption: A stepwise workflow for a typical sulfonylation reaction.

IV. References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Retrieved from --INVALID-LINK--

  • Shaikh, A. A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ACS Omega.

  • Benchchem (2025). Technical Support Center: Monitoring Sulfonylation Reactions with TLC.

  • Washington State University (n.d.). Monitoring Reactions by TLC. Retrieved from --INVALID-LINK--

  • AppliChem (n.d.). TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring.

  • Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113.

  • El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 283.

  • Caddick, S., et al. (2011). The Synthesis of Functionalised Sulfonamides. UCL Discovery.

  • Nanalysis Corp. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Retrieved from --INVALID-LINK--

  • DeBergh, J. R., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3244-3247.

  • ChemScene (n.d.). 5-Bromo-2-fluorobenzenesulphonyl chloride. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry (n.d.). How To: Monitor by TLC. Retrieved from --INVALID-LINK--

  • Ferreira, I. C. F. R., et al. (2012). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. International Journal of Chemical Engineering and Applications, 3(6), 429-432.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

  • PubChem (n.d.). 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich (n.d.). 2-bromo-5-fluorobenzene-1-sulfonyl chloride. Retrieved from --INVALID-LINK--

  • ChemScene (n.d.). 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. Retrieved from --INVALID-LINK--

  • CymitQuimica (n.d.). 5-BROMO-2-(TRIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE. Retrieved from --INVALID-LINK--

  • Rump, L. C., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1436.

  • BLD Pharm (n.d.). 339370-40-0|this compound. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles, Department of Chemistry and Biochemistry (n.d.). TLC Visualization Solutions.

  • Royal Society of Chemistry (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from --INVALID-LINK--

  • ResearchGate (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides. Retrieved from --INVALID-LINK--

  • University of Ottawa (n.d.). 19Flourine NMR. Retrieved from --INVALID-LINK--

  • Zlatopolskiy, B. D., et al. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Beilstein Journal of Organic Chemistry, 9, 1002-1011.

  • Pomerantz, W. C. K., et al. (2017). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Society Reviews, 46(21), 6454-6469.

  • Yu, J. X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 70, 25-49.

  • Al-Fahad, A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1779.

  • Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(9), 1611-1624.

  • Prakash, G. K. S., et al. (2004). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Tetrahedron Letters, 45(27), 5227-5230.

  • ResearchGate (n.d.). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Retrieved from --INVALID-LINK--

  • PubChemLite (n.d.). 5-bromo-2-chlorobenzene-1-sulfonyl chloride (C6H3BrCl2O2S). Retrieved from --INVALID-LINK--

  • BLD Pharm (n.d.). 1208075-41-5|4-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride. Retrieved from --INVALID-LINK--

  • Chemspace (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Benchchem (2025). Technical Support Center: Purification of 2-Fluoro-5-iodobenzylamine.

  • Benchchem (2025). Evaluating the efficiency of different purification techniques for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.

  • CymitQuimica (n.d.). 5-Bromo-2-chloro-4-fluorobenzene-1-sulfonyl chloride. Retrieved from --INVALID-LINK--

  • Google Patents (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. Retrieved from --INVALID-LINK--

  • Google Patents (n.d.). CN112979448A - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. Retrieved from --INVALID-LINK--

  • Benchchem (2025). Technical Support Center: Purification of Crude 2-Bromo-N-phenylbenzamide.

References

Technical Support Center: Reactions of 5-Bromo-2-fluorobenzene-1-sulfonyl Chloride with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the reaction of 5-bromo-2-fluorobenzene-1-sulfonyl chloride with sterically hindered amines. Our goal is to equip you with the knowledge to overcome common challenges and achieve successful sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when reacting this compound with sterically hindered amines?

The primary challenge in reacting this compound with sterically hindered amines is the reduced nucleophilicity and increased steric bulk of the amine. This can lead to several issues:

  • Low or No Product Formation: The bulky nature of the amine can sterically hinder its approach to the electrophilic sulfur atom of the sulfonyl chloride, resulting in a very slow or non-existent reaction.[1]

  • Competing Side Reactions: Due to the low reactivity of the desired reaction pathway, side reactions can become more prevalent. The most common side reaction is the hydrolysis of the sulfonyl chloride by trace amounts of water in the reaction mixture, which forms the unreactive 5-bromo-2-fluorobenzene-1-sulfonic acid.[1]

  • Di-sulfonylation (for primary amines): Although less common with sterically hindered primary amines, if the reaction is forced with high temperatures or prolonged reaction times, there is a possibility of forming the di-sulfonylated byproduct.[1]

Q2: What are the key properties of this compound I should be aware of?

Understanding the properties of your starting material is crucial for successful synthesis.

PropertyValueSource
Molecular Formula C₆H₃BrClFO₂S[2][3]
Molecular Weight 273.51 g/mol [2][3]
Appearance White crystalline powder[4]
Melting Point 67-70 °C[4]
Storage Store under inert gas (nitrogen or argon) at 2-8°C to prevent hydrolysis.[4]

This sulfonyl chloride is sensitive to moisture and should be handled in a dry environment, preferably under an inert atmosphere.[1]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Low to No Yield of the Desired Sulfonamide

Potential Causes & Solutions

  • Cause 1: Low Nucleophilicity of the Hindered Amine. Sterically hindered amines are poor nucleophiles.

    • Solution 1a: Increase Reaction Temperature. Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for decomposition of starting materials or products.

    • Solution 1b: Use a More Forcing Solvent. Switching to a higher-boiling point, aprotic solvent like DMF, DMSO, or dioxane can facilitate the reaction at higher temperatures.

    • Solution 1c: Employ a Catalyst. Certain catalysts can enhance the electrophilicity of the sulfonyl chloride or activate the amine. For instance, indium has been reported to catalyze the sulfonylation of sterically hindered amines.[5]

  • Cause 2: Hydrolysis of this compound. The presence of water will lead to the formation of the corresponding sulfonic acid, which is unreactive towards the amine.[1]

    • Solution 2a: Ensure Anhydrous Conditions. Use oven-dried glassware and anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]

    • Solution 2b: Use Fresh Sulfonyl Chloride. If the sulfonyl chloride has been stored improperly or for an extended period, it may have already hydrolyzed. Using a fresh batch is advisable.

  • Cause 3: Inappropriate Base. The choice of base is critical, especially with hindered amines.

    • Solution 3a: Use a Non-Nucleophilic, Sterically Hindered Base. A base like 2,6-lutidine or proton sponge can effectively scavenge the HCl byproduct without competing with the hindered amine as a nucleophile. Triethylamine (TEA) or pyridine can sometimes be effective, but their nucleophilicity might lead to side reactions in some cases.[5]

Problem 2: Formation of a Significant Amount of a Polar Byproduct

Potential Cause & Solution

  • Cause: Hydrolysis of the Sulfonyl Chloride. As mentioned previously, this is a common side reaction. The resulting sulfonic acid is highly polar and will appear as a distinct spot on a TLC plate that does not move far from the baseline.

    • Solution: Rigorous Exclusion of Water. Re-evaluate your experimental setup to eliminate all sources of moisture. Use freshly distilled anhydrous solvents and ensure your amine is dry.

Experimental Protocols

General Protocol for the Sulfonylation of a Sterically Hindered Amine

This protocol provides a starting point for your experiments. Optimization of temperature, solvent, and base may be necessary for your specific substrate.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the sterically hindered amine (1.0 equivalent) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-48 hours. The progress of the reaction should be monitored by TLC or LC-MS. If no reaction is observed at room temperature, gradually increase the temperature.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction and Troubleshooting

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Sterically Hindered Amine + Anhydrous Solvent prep_base Add Non-Nucleophilic Base prep_amine->prep_base reaction_cool Cool to 0 °C prep_base->reaction_cool reaction_add Add this compound reaction_cool->reaction_add reaction_stir Warm to RT & Stir (12-48h) reaction_add->reaction_stir workup_quench Quench with NH4Cl (aq) reaction_stir->workup_quench workup_extract Extract with Organic Solvent workup_quench->workup_extract workup_purify Column Chromatography workup_extract->workup_purify product product workup_purify->product Isolated Sulfonamide

Caption: A typical experimental workflow for sulfonamide synthesis.

Troubleshooting Decision Tree

G start Low or No Product Yield? check_hydrolysis Significant polar byproduct (sulfonic acid) observed? start->check_hydrolysis yes_hydrolysis YES check_hydrolysis->yes_hydrolysis Yes no_hydrolysis NO check_hydrolysis->no_hydrolysis No anhydrous Action: Ensure rigorous anhydrous conditions (dry glassware, anhydrous solvents, inert atmosphere). yes_hydrolysis->anhydrous check_reactivity Is the amine highly sterically hindered? no_hydrolysis->check_reactivity yes_hindered YES check_reactivity->yes_hindered Yes no_hindered NO check_reactivity->no_hindered No increase_temp Action: Increase reaction temperature or use a higher-boiling solvent. yes_hindered->increase_temp check_base Action: Re-evaluate the base. Use a non-nucleophilic, hindered base. no_hindered->check_base use_catalyst Action: Consider using a catalyst (e.g., Indium). increase_temp->use_catalyst

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-fluorobenzene-1-sulfonyl chloride. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth guidance on managing the hydrogen chloride (HCl) byproduct and troubleshooting common experimental challenges. Our aim is to equip you with the expertise to navigate this synthesis with confidence and scientific rigor.

Introduction: The Chlorosulfonation of 1-Bromo-4-fluorobenzene

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common route involves the electrophilic aromatic substitution of 1-bromo-4-fluorobenzene using chlorosulfonic acid. This reaction, while effective, generates a significant amount of hydrogen chloride (HCl) gas as a byproduct. Proper management of this corrosive and hazardous gas is paramount for laboratory safety and reaction efficiency.

This guide will delve into the nuances of this reaction, with a special focus on the practical aspects of HCl management, troubleshooting potential issues, and ensuring the synthesis of a high-purity product.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and challenges encountered during the synthesis of this compound in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes?

Low yields in this chlorosulfonation can stem from several factors. The primary culprits are often incomplete reaction, product degradation during workup, and suboptimal reaction conditions. Ensure your starting material, 1-bromo-4-fluorobenzene, is of high purity and anhydrous. The presence of moisture will consume the chlorosulfonic acid and hydrolyze the desired product.[1] Additionally, carefully control the reaction temperature; excessive heat can lead to the formation of unwanted side products.

Q2: I'm observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

The formation of the undesired isomer, 2-bromo-5-fluorobenzene-1-sulfonyl chloride, is a common challenge. The regioselectivity of the chlorosulfonation is dictated by the directing effects of the fluorine and bromine substituents on the benzene ring. Both are ortho-, para-directing groups; however, fluorine is more activating (or less deactivating) than bromine.[2][3] Therefore, the incoming electrophile (the chlorosulfonium cation) will preferentially add to the positions ortho and para to the fluorine atom. Since the para position is blocked by the bromine atom, the major product will be the desired this compound.

To maximize the yield of the desired isomer, it is crucial to maintain a low reaction temperature, typically between 0 and 5 °C. Lower temperatures enhance the kinetic control of the reaction, favoring substitution at the more activated position ortho to the fluorine.

Q3: How do I effectively and safely manage the HCl gas evolved during the reaction?

The evolution of HCl gas is a significant safety hazard and must be actively managed. The most effective method for a laboratory setting is to use a gas scrubber. This involves passing the exhaust gases from your reaction vessel through a trap containing a basic solution, such as aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), which will neutralize the acidic HCl gas.[4][5][6][7] It is crucial to ensure the scrubber has sufficient capacity to neutralize the total amount of HCl that will be generated. For a detailed protocol on setting up a gas scrubber, refer to the "Experimental Protocols" section.

Q4: My product seems to be decomposing during the workup. What precautions should I take?

Sulfonyl chlorides are highly susceptible to hydrolysis.[1] Any contact with water during the workup will convert your product to the corresponding sulfonic acid, significantly reducing your yield. To mitigate this, perform the aqueous workup quickly and at low temperatures. Use ice-cold water for quenching and pre-cooled brine and sodium bicarbonate solutions for washing. Ensure all glassware is thoroughly dried before use.

Q5: What is the best method for purifying the final product?

The crude product can be purified by recrystallization or flash column chromatography. For recrystallization, a solvent system such as a mixture of hexanes and ethyl acetate is often effective. If isomeric impurities are present, flash column chromatography on silica gel is the preferred method to obtain a highly pure product.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1-Bromo-4-fluorobenzene

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to an HCl scrubber.

  • In a well-ventilated fume hood, charge the flask with chlorosulfonic acid (3.0 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the solution of 1-bromo-4-fluorobenzene to the cooled chlorosulfonic acid via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • Once the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenching step is highly exothermic and will release a significant amount of HCl gas.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with ice-cold water, ice-cold saturated aqueous sodium bicarbonate solution, and ice-cold brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Setting up an HCl Gas Scrubber

Materials:

  • Gas washing bottle or a series of two bubblers

  • Tubing to connect the reaction vessel to the scrubber

  • 1 M Sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Fill the gas washing bottle or bubblers to about two-thirds of their volume with the chosen basic solution.

  • Connect the gas outlet of the reaction flask to the inlet of the scrubber using chemical-resistant tubing. The inlet tube of the scrubber should extend below the surface of the basic solution.

  • Ensure the outlet of the scrubber is vented to the back of the fume hood.

  • During the reaction, you will observe gas bubbles passing through the basic solution as HCl is generated and neutralized.

  • After the reaction is complete, carefully disconnect the scrubber. The basic solution can be neutralized with acid and disposed of according to your institution's guidelines.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Properties
1-Bromo-4-fluorobenzeneC₆H₄BrF175.00Colorless liquid, starting material.[8]
Chlorosulfonic acidHSO₃Cl116.52Corrosive liquid, reactant and source of electrophile.
This compoundC₆H₃BrClFO₂S273.51Solid, desired product.[7]
Hydrogen ChlorideHCl36.46Corrosive gas, byproduct.
2-Bromo-5-fluorobenzene-1-sulfonyl chlorideC₆H₃BrClFO₂S273.51Solid, potential isomeric byproduct.

Visualization

Reaction Workflow

G A 1. Reaction Setup (Anhydrous Conditions) B 2. Chlorosulfonation (0-5 °C) A->B Add 1-bromo-4-fluorobenzene to chlorosulfonic acid C 3. HCl Gas Scrubbing (NaOH or NaHCO₃ solution) B->C HCl byproduct D 4. Quenching (Crushed Ice) B->D Reaction mixture E 5. Workup (Extraction & Washes) D->E F 6. Purification (Recrystallization or Chromatography) E->F G Final Product: 5-Bromo-2-fluorobenzene- 1-sulfonyl chloride F->G

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Q1 Check for moisture in reactants and glassware Start->Q1 A1_Yes Dry reactants and glassware thoroughly. Repeat reaction. Q1->A1_Yes Yes A1_No Moisture is not the issue. Q1->A1_No No Q2 Was the reaction temperature maintained at 0-5 °C? A1_No->Q2 A2_No High temperature can lead to byproduct formation. Optimize temperature control. Q2->A2_No No A2_Yes Temperature was controlled. Q2->A2_Yes Yes Q3 Was the workup performed quickly and at low temperature? A2_Yes->Q3 A3_No Product hydrolysis likely occurred. Improve workup procedure. Q3->A3_No No A3_Yes Workup was appropriate. Q3->A3_Yes Yes End Consider incomplete reaction. Increase reaction time or check reactant stoichiometry. A3_Yes->End

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Characterization of Impurities in Reactions of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluorobenzene-1-sulfonyl chloride. This guide is designed to provide in-depth, field-proven insights into the common challenges and impurities encountered during its use, particularly in sulfonamide synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your results.

Troubleshooting Guide: Addressing Common Experimental Issues

This section tackles specific problems you might encounter in the lab. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.

Q1: My reaction to form a sulfonamide is sluggish or incomplete, even after extended reaction times. What's going wrong?

A1: Incomplete conversion is a frequent issue, often stemming from reagent quality, steric hindrance, or suboptimal reaction conditions.

  • Causality & Diagnosis:

    • Degradation of the Sulfonyl Chloride: this compound is highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture or residual water in solvents or reagents will convert it to the unreactive 5-bromo-2-fluorobenzenesulfonic acid. This is the most common cause of reduced yield.[2]

    • Poor Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines will react more slowly.[3]

    • Inadequate Base: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic.[4][5] An inappropriate or insufficient amount of base will stall the reaction. Pyridine or triethylamine are commonly used to scavenge this acid.[2]

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[2]

    • Verify Reagent Quality: Before starting, check the purity of the sulfonyl chloride via ¹H or ¹⁹F NMR. The presence of a broad peak corresponding to the sulfonic acid hydrate is a clear indicator of degradation.

    • Optimize Base and Temperature: For hindered or weakly nucleophilic amines, consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Gently heating the reaction (e.g., to 40-60 °C) can also increase the reaction rate, but monitor for potential side reactions.

Q2: I see an unexpected, more polar spot on my TLC plate that doesn't correspond to either starting material. What is it?

A2: This is a classic sign of sulfonyl chloride hydrolysis.

  • Causality & Diagnosis: The highly polar spot is almost certainly 5-bromo-2-fluorobenzenesulfonic acid . Sulfonic acids are significantly more polar than both the parent sulfonyl chloride and the resulting sulfonamide, causing them to have a much lower R\u2095 value on silica gel TLC plates. This impurity forms when the sulfonyl chloride reacts with water.[4][6]

  • Confirmation Protocol:

    • Co-spotting: If available, spot your reaction mixture alongside a standard of 5-bromo-2-fluorobenzenesulfonic acid on the same TLC plate. If the spots align, you have confirmed its identity.

    • Staining: Sulfonic acids can often be visualized with stains like potassium permanganate.

    • LC-MS Analysis: The most definitive method. The sulfonic acid will have a molecular weight corresponding to the loss of Cl (-35.5 amu) and the addition of OH (+17 amu) compared to the starting material.

  • Prevention & Removal:

    • Prevention: The best strategy is rigorous adherence to anhydrous techniques as described in Q1.

    • Removal: During aqueous workup, the sulfonic acid can be removed by washing the organic layer with a saturated sodium bicarbonate solution. The sulfonic acid, being acidic, will deprotonate to form a water-soluble sulfonate salt and partition into the aqueous phase. The desired sulfonamide will remain in the organic layer.

Q3: My final product purity is low after purification. What are the likely culprits and how can I characterize them?

A3: Besides the sulfonic acid, other impurities can arise from side reactions or contaminants in the starting material.

  • Causality & Diagnosis:

    • Di-sulfonylation: If you are using a primary amine (R-NH₂), it's possible for the initially formed sulfonamide (R-NH-SO₂Ar) to be deprotonated by the base and react with a second molecule of the sulfonyl chloride. This forms a di-sulfonylated impurity, (R-N(SO₂Ar)₂). This is more likely with a strong excess of sulfonyl chloride and base.

    • Formation of Sulfones: Under certain conditions, particularly with aromatic solvents and Lewis acid catalysts, Friedel-Crafts-type reactions can occur, leading to the formation of diaryl sulfones.[4]

    • Reductive Desulfonation: While less common under standard sulfonamide formation conditions, harsh conditions or the presence of certain reducing agents could potentially lead to the reductive cleavage of the C-S bond, yielding 1-bromo-4-fluorobenzene.[7][8]

  • Analytical Characterization Strategy: A multi-technique approach is essential for unambiguous identification.[9]

    • Mass Spectrometry (MS): Provides the molecular weight of the impurities. This is the quickest way to hypothesize structures (e.g., identifying the mass of a di-sulfonylated product).[9]

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. ¹⁹F NMR is particularly powerful here, as the fluorine atom provides a sensitive probe of the electronic environment on the aromatic ring. Each unique fluorine-containing species will give a distinct signal.[9]

    • Chromatography (HPLC, GC-MS): HPLC is indispensable for assessing purity and separating the components for further analysis.[10] GC-MS is suitable for more volatile impurities like the desulfonated arene.[9]

Table 1: Spectroscopic Data for Key Species

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Key ¹⁹F NMR Signal (CDCl₃, δ ppm)Expected [M+H]⁺ or M⁺•
This compound 7.9-8.1 (m, 2H), 7.2-7.3 (m, 1H)~ -105 to -110271.8 / 273.8 / 275.8
Target Sulfonamide (R-NHSO₂Ar) Varies with R-group; Ar-H at 7.7-7.9, 7.1-7.2~ -108 to -112Varies with R-group
5-Bromo-2-fluorobenzenesulfonic acid 8.0-8.2 (m, 2H), 7.3-7.4 (m, 1H), broad OH~ -107 to -111254.9 / 256.9
Di-sulfonyl Imide ((R-N(SO₂Ar)₂) Varies with R-group; Ar-H signals present~ -109 to -113Varies with R-group

Frequently Asked Questions (FAQs)

Q4: What are the most common impurities I should expect from a typical sulfonamide synthesis using this compound?

A4: The single most prevalent impurity is the hydrolysis product, 5-bromo-2-fluorobenzenesulfonic acid . Unreacted starting materials (the sulfonyl chloride and the amine) are also common. For primary amines, the di-sulfonylated product is a possibility, especially if reaction stoichiometry is not carefully controlled.

Q5: How can I best store and handle this compound to maintain its purity?

A5: Due to its moisture sensitivity, proper storage is critical.

  • Storage: Store in a tightly sealed container, preferably in a desiccator or a dry box under an inert atmosphere. Refrigeration is recommended to slow down any potential degradation pathways.

  • Handling: When weighing and dispensing the reagent, do so quickly in a low-humidity environment. If possible, handle it inside a glovebox. Always use dry glassware and syringes for transfers.

Q6: What is the recommended general protocol for synthesizing a sulfonamide with this reagent?

A6: The following protocol is a robust starting point.

Experimental Protocol: General Sulfonamide Synthesis

  • Preparation: Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add a suitable base (e.g., triethylamine, 1.2 eq. or pyridine, 2.0 eq.).

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and saturated sodium bicarbonate solution (to remove the sulfonic acid impurity). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography.[2][11]

Q7: Which analytical techniques are most suitable for routine purity checks versus in-depth impurity profiling?

A7: The choice of technique depends on the required level of detail.[9][10]

  • Routine Purity Checks (In-process control):

    • TLC: Fast, inexpensive, and excellent for visualizing the disappearance of starting materials and the appearance of the product and major impurities (like the sulfonic acid).

    • HPLC with UV detection: Provides quantitative purity information (% area) and is the industry standard for quality control.[10]

  • In-depth Impurity Profiling (For reference standards or troubleshooting):

    • LC-MS/MS: The gold standard. It separates impurities chromatographically and provides their exact mass and fragmentation patterns, allowing for high-confidence structural elucidation.[10]

    • High-Field NMR (¹H, ¹³C, ¹⁹F, COSY): Essential for definitive structural confirmation of isolated impurities.

Visualizations

Diagrams of Key Chemical Processes

Sulfonamide Synthesis Pathway cluster_reactants Reactants reagent 5-Bromo-2-fluorobenzene- 1-sulfonyl chloride product Target Sulfonamide reagent->product + Amine amine Primary/Secondary Amine (R₂NH) amine->product base Base (e.g., Et₃N) base->product HCl Scavenger

Caption: Primary reaction pathway for sulfonamide synthesis.

Hydrolysis Impurity Formation sulfonyl_chloride 5-Bromo-2-fluorobenzene- 1-sulfonyl chloride impurity 5-Bromo-2-fluorobenzene- sulfonic acid (Impurity) sulfonyl_chloride->impurity + H₂O (Moisture Contamination) water Water (H₂O) water->impurity hcl HCl impurity->hcl releases

Caption: Formation of the primary sulfonic acid impurity via hydrolysis.

Analytical Workflow start Crude Reaction Mixture tlc TLC / HPLC Screen (Initial Purity Check) start->tlc decision Purity > 95%? tlc->decision pass Final Product decision->pass Yes fail Further Purification (Column / Recrystallization) decision->fail No fail->tlc Re-analyze characterize Impurity Characterization fail->characterize lcms LC-MS (Identify Mass) characterize->lcms nmr NMR (Confirm Structure) characterize->nmr

Caption: Logical workflow for product analysis and impurity characterization.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides: A Focus on 5-Bromo-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, indispensable for the construction of sulfonamides and sulfonate esters—moieties prevalent in pharmaceuticals, agrochemicals, and materials science.[1] The reactivity of these compounds is not uniform; it is exquisitely tuned by the nature and position of substituents on the aromatic ring. This guide provides an in-depth analysis of the reactivity of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride , a polysubstituted reagent, by comparing it with a series of structurally simpler and commonly used alternatives. Our objective is to provide researchers, scientists, and drug development professionals with a predictive framework and a practical methodology to evaluate and harness the reactivity of this and similar sulfonyl chlorides.

The electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl) is the primary determinant of its reactivity towards nucleophiles.[2] This electrophilicity is modulated by two main factors:

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring decrease electron density at the sulfur atom, increasing its electrophilicity and accelerating nucleophilic attack. Conversely, electron-donating groups (EDGs) have the opposite effect, deactivating the sulfonyl chloride.[3]

  • Steric Hindrance: Bulky substituents, particularly in the ortho positions, can physically impede the approach of a nucleophile to the sulfonyl group, thereby reducing the reaction rate.[4]

This guide will dissect the unique electronic and steric profile of this compound, predict its place in the reactivity spectrum, and provide a robust experimental protocol for empirical validation.

Structural Analysis and Reactivity Prediction

The reactivity of this compound is dictated by the combined influence of its halogen substituents.

  • 2-Fluoro Substituent: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). Positioned ortho to the sulfonyl chloride, this effect significantly increases the electrophilicity of the sulfur atom. While fluorine can also exert a resonance-donating effect (+M), the inductive effect is dominant for halogens.[5]

  • 5-Bromo Substituent: Bromine, located para to the sulfonyl chloride group, also exerts a net electron-withdrawing effect (-I > +M). Its placement ensures that it can effectively delocalize and stabilize the negative charge that develops in the transition state of the nucleophilic attack.

The synergistic combination of a potent ortho-inductive withdrawing group (F) and a para-withdrawing group (Br) is expected to render This compound a highly reactive electrophile , likely surpassing the reactivity of many common sulfonyl chlorides.

To contextualize this prediction, we will compare it against a curated set of sulfonyl chlorides with varying electronic properties:

CompoundKey FeaturePredicted Reactivity Rank
p-Toluenesulfonyl chloride (TsCl)Strong Electron-Donating Group (EDG)1 (Least Reactive)
Benzenesulfonyl chloride (BsCl)Unsubstituted (Baseline)2
4-Bromobenzenesulfonyl chlorideElectron-Withdrawing Group (EWG)3
4-Nitrobenzenesulfonyl chlorideStrong Electron-Withdrawing Group (EWG)4
This compound Two strong EWGs (ortho and para)5 (Most Reactive)

This ranking is based on the established principles of substituent effects on the rates of solvolysis and aminolysis of benzenesulfonyl chlorides, which generally follow Hammett correlations where electron-withdrawing substituents lead to higher rate constants (positive ρ-value).[6][7]

G cluster_factors Factors Influencing Sulfonyl Chloride Reactivity Reactivity Reactivity (Electrophilicity of Sulfur) Electronic Electronic Effects EWG Electron-Withdrawing Groups (e.g., -NO₂, -F, -Br) INCREASE Reactivity Electronic->EWG EDG Electron-Donating Groups (e.g., -CH₃, -OCH₃) DECREASE Reactivity Electronic->EDG Steric Steric Hindrance Ortho Ortho-Substituents (Bulky groups) DECREASE Reactivity Steric->Ortho EWG->Reactivity Enhance EDG->Reactivity Diminish Ortho->Reactivity Impede

Figure 1: Key factors governing the reactivity of substituted benzenesulfonyl chlorides.

Experimental Design for Comparative Analysis

To empirically validate the predicted reactivity hierarchy, a standardized kinetic experiment is essential. The reaction of sulfonyl chlorides with an amine to form a sulfonamide is a robust and widely applicable transformation suitable for this purpose.[8] We propose a parallel reaction study monitoring product formation over time.

Causality Behind Experimental Choices:

  • Nucleophile: Morpholine is chosen as the nucleophile. As a secondary amine, it avoids potential complications from the formation of acidic N-H bonds in the product, simplifying analysis. Its high nucleophilicity ensures the reaction proceeds at a measurable rate for both activated and deactivated sulfonyl chlorides.

  • Solvent: Dichloromethane (DCM) is selected as an aprotic solvent to prevent solvolysis of the highly reactive sulfonyl chlorides.

  • Base: Triethylamine (TEA) is used as a non-nucleophilic base to quench the HCl byproduct, driving the reaction to completion and preventing potential acid-catalyzed side reactions.

  • Monitoring Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. It allows for the simultaneous monitoring of starting material consumption and product formation, providing accurate quantitative data for determining reaction rates or yields at specific time points.

Experimental Protocol: Comparative Sulfonylation of Morpholine

This protocol describes a parallel experimental setup to compare the reactivity of five sulfonyl chlorides.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride

  • Benzenesulfonyl chloride

  • 4-Bromobenzenesulfonyl chloride

  • 4-Nitrobenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Internal Standard (e.g., dodecane or naphthalene)

  • HPLC-grade solvents (Acetonitrile, Water)

  • Five 25 mL round-bottom flasks with stir bars

  • Syringes and needles

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.5 M stock solution of the internal standard in anhydrous DCM.

    • Prepare a 1.0 M stock solution of morpholine in anhydrous DCM.

    • Prepare a 1.2 M stock solution of triethylamine in anhydrous DCM.

  • Reaction Setup:

    • In each of the five labeled flasks, add the respective sulfonyl chloride (1.0 mmol).

    • To each flask, add 10 mL of anhydrous DCM and the internal standard stock solution (200 µL, 0.1 mmol).

    • Place the flasks in a constant temperature water bath (e.g., 25.0 °C) and allow them to equilibrate for 15 minutes with stirring.

  • Reaction Initiation and Monitoring:

    • To initiate the reactions simultaneously (or in rapid succession, noting the exact start time for each), add the triethylamine stock solution (1.0 mL, 1.2 mmol) followed immediately by the morpholine stock solution (1.0 mL, 1.0 mmol) to each flask.

    • Immediately after initiation (t=0), and at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench each aliquot by adding it to a labeled HPLC vial containing 900 µL of acetonitrile. This stops the reaction and prepares the sample for analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. Use a C18 column and a suitable gradient of water and acetonitrile.

    • Monitor the disappearance of the sulfonyl chloride and the appearance of the corresponding sulfonamide product at an appropriate UV wavelength (e.g., 254 nm).

    • Calculate the percent conversion at each time point by comparing the peak area of the product to that of the internal standard, using a pre-established calibration curve.

Figure 2: Experimental workflow for the comparative kinetic analysis of sulfonyl chlorides.

Mechanistic Considerations and Data Interpretation

The reaction between a benzenesulfonyl chloride and an amine is generally considered to proceed via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism.[7] The nucleophilic amine attacks the electrophilic sulfur atom, proceeding through a trigonal bipyramidal transition state where the S-N bond is forming concurrently with S-Cl bond cleavage.

Figure 3: General mechanism for sulfonamide formation via a trigonal bipyramidal transition state.

The electron-withdrawing fluoro and bromo substituents on this compound stabilize this negatively charged transition state, lowering the activation energy and dramatically accelerating the reaction rate.

Interpreting the Results:

By plotting percent conversion versus time for each reaction, a clear reactivity trend will emerge. The initial slope of these curves is proportional to the initial reaction rate.

Expected Quantitative Outcome:

Sulfonyl ChlorideRelative Rate (Predicted)
p-Toluenesulfonyl chloride1 (Slowest)
Benzenesulfonyl chloride>1
4-Bromobenzenesulfonyl chloride>>1
4-Nitrobenzenesulfonyl chloride>>>1
This compound >>>>1 (Fastest)

A Note on Nucleophilic Aromatic Substitution (SₙAr):

Given the presence of activating groups (ortho-fluoro, para-bromo), one must consider the possibility of a competing SₙAr reaction, where the nucleophile attacks the aromatic ring itself, displacing a halide.[9] Fluorine is a particularly effective activating group for SₙAr due to its strong inductive effect, which stabilizes the key Meisenheimer complex intermediate.[10][11] However, SₙAr reactions typically require harsher conditions (higher temperatures, stronger bases) than those used for sulfonamide formation. Under the proposed mild experimental conditions, reaction at the sulfonyl chloride center is overwhelmingly favored and SₙAr is not expected to be a significant competing pathway.

Conclusion

Based on a systematic analysis of electronic principles, This compound is predicted to be a highly reactive sulfonylating agent. Its reactivity is amplified by the synergistic electron-withdrawing effects of an ortho-fluoro and a para-bromo substituent, which serve to increase the electrophilicity of the sulfonyl sulfur and stabilize the reaction's transition state. This guide provides a robust theoretical framework for understanding its reactivity relative to other common sulfonyl chlorides and presents a detailed, self-validating experimental protocol for researchers to confirm this reactivity profile in the laboratory. The enhanced reactivity of this reagent makes it a valuable tool for synthesizing sulfonamides and sulfonate esters, particularly in cases where less reactive substrates or mild reaction conditions are required.

References

A Senior Application Scientist's Guide to Sulfonyl Chloride Reactivity: 5-Bromo-2-fluorobenzene-1-sulfonyl chloride vs. p-Toluenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the right reagent is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic pathway. Sulfonyl chlorides are a cornerstone class of reagents, pivotal for the formation of sulfonamides and sulfonate esters.[1] While p-toluenesulfonyl chloride (TsCl) is a familiar workhorse in organic synthesis, its lesser-known, halogenated counterpart, 5-Bromo-2-fluorobenzene-1-sulfonyl chloride, offers a distinct reactivity profile and strategic advantages, particularly in the context of drug discovery.[2][3]

This in-depth guide provides a head-to-head comparison of these two reagents, moving beyond simple catalog specifications to explore the fundamental principles governing their reactivity. We will dissect their electronic properties, provide actionable experimental protocols, and discuss the strategic considerations that guide the choice of one over the other in a modern research environment.

Part 1: A Molecular-Level Dissection of Reactivity

The reactivity of an aromatic sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom.[1] This, in turn, is dictated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance electrophilicity by pulling electron density away from the sulfonyl group, making the sulfur atom more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish electrophilicity.[4]

p-Toluenesulfonyl chloride (TsCl): The Classic Benchmark

TsCl features a methyl group at the para position. The methyl group is a weak electron-donating group (+I effect), which slightly reduces the electrophilicity of the sulfonyl sulfur compared to an unsubstituted benzenesulfonyl chloride. Despite this, TsCl is a highly effective and widely used reagent, valued for its stability, affordability, and extensive documentation in chemical literature.[5]

This compound: The Activated Challenger

This reagent presents a starkly different electronic environment. It is decorated with two potent electron-withdrawing halogen atoms: a fluorine at the ortho position and a bromine at the meta position relative to the fluorine.

  • Inductive Effect (-I): Both fluorine and bromine are highly electronegative and exert a powerful electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and, consequently, from the sulfonyl chloride group.[6] The ortho-fluoro substituent has a particularly pronounced effect due to its proximity to the reaction center.

  • Resonance Effect (+M): While halogens can donate a lone pair of electrons through resonance, this effect is weak and is significantly outweighed by their strong inductive pull.

The net result is a significant polarization of the S-Cl bond, rendering the sulfur atom in this compound substantially more electrophilic and, therefore, more reactive than in TsCl.

Caption: Structural and electronic comparison of the two sulfonyl chlorides.

Part 2: Head-to-Head Data Comparison

The differing electronic profiles of these reagents are reflected in their physical properties and are predictive of their behavior in chemical reactions.

Propertyp-Toluenesulfonyl chloride (TsCl)This compound
CAS Number 98-59-9339370-40-0[7]
Molecular Formula C₇H₇ClO₂SC₆H₃BrClFO₂S
Molecular Weight 190.65 g/mol 273.51 g/mol [8]
Appearance White solid[2]Solid
Melting Point 67-69 °C62-63 °C[9]
Key Substituent Effect Weak Electron-Donating (Methyl)Strong Electron-Withdrawing (F, Br)
Predicted Reactivity StandardHigh

Part 3: Experimental Protocol - A Comparative Sulfonamide Synthesis

To provide a practical demonstration of the reactivity differences, we present a comparative protocol for the synthesis of N-benzylsulfonamides. The enhanced reactivity of this compound often allows for milder reaction conditions or shorter reaction times compared to TsCl.

Objective: To synthesize N-benzyl-4-methylbenzenesulfonamide and N-benzyl-5-bromo-2-fluorobenzenesulfonamide and compare the reaction progress.

Core Reaction Mechanism: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of chloride. A base is required to neutralize the HCl byproduct.[10]

Materials:

  • Benzylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • This compound

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology
  • Reaction Setup (Parallel Reactions):

    • In two separate flame-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., Nitrogen), dissolve benzylamine (1.0 eq.) in anhydrous DCM (approx. 0.2 M).

    • Cool both flasks to 0 °C in an ice-water bath.

    • To each flask, add triethylamine (1.5 eq.).

  • Reagent Addition:

    • Flask A (TsCl): Slowly add a solution of TsCl (1.1 eq.) in anhydrous DCM to the first flask.

    • Flask B (Br-F-sulfonyl chloride): Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the second flask.

  • Reaction Monitoring (The Critical Comparison):

    • Allow both reactions to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the consumption of the starting amine in both reactions using TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

    • Expected Observation: The reaction in Flask B is anticipated to proceed to completion significantly faster than the reaction in Flask A due to the higher electrophilicity of the halogenated reagent.

  • Work-up (Once reaction is complete):

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and any unreacted benzylamine), saturated NaHCO₃ solution, and finally with brine.[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification and Analysis:

    • The crude product can be purified by recrystallization or flash column chromatography on silica gel.

    • Confirm the structure and purity of the final products using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

G start Setup: Dissolve Amine & Base in Anhydrous DCM at 0°C add_reagent Add Sulfonyl Chloride (TsCl or Halogenated Analog) start->add_reagent monitor Monitor Reaction by TLC add_reagent->monitor complete Reaction Complete? monitor->complete complete->monitor No (continue stirring) workup Aqueous Work-up: 1. Quench with H₂O 2. Wash with 1M HCl 3. Wash with NaHCO₃ 4. Wash with Brine complete->workup Yes dry Dry Organic Layer (e.g., MgSO₄) & Filter workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify end Characterize Product (NMR, MS) purify->end

Caption: General experimental workflow for sulfonamide synthesis.

Part 4: Strategic Considerations in Reagent Selection

The choice between TsCl and this compound is not merely about reaction speed; it is a strategic decision rooted in the overall goals of the synthesis.

When to Choose p-Toluenesulfonyl chloride (TsCl):

  • Protecting Group Chemistry: TsCl is an excellent choice for converting alcohols into tosylates, transforming a poor hydroxyl leaving group into an excellent one for subsequent substitution or elimination reactions.[10]

  • Cost-Effectiveness: As a widely produced commodity chemical, TsCl is significantly more affordable, making it ideal for large-scale synthesis and routine applications where the unique features of the halogenated ring are not required.[2]

  • Established Protocols: A vast body of literature exists for reactions involving TsCl, providing reliable, well-optimized procedures for a multitude of substrates.[11]

When to Choose this compound:

  • Drug Discovery & Medicinal Chemistry: This reagent is purpose-built for introducing a specifically functionalized aromatic ring into a target molecule.

    • Metabolic Stability: The presence of fluorine can block sites of oxidative metabolism, enhancing the pharmacokinetic profile of a drug candidate.[12]

    • Binding Affinity: Fluorine and bromine atoms can participate in specific, non-covalent interactions (e.g., halogen bonding) with protein targets, potentially increasing binding affinity and potency.

    • Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification of a lead compound.[13]

  • Difficult Substrates: For reactions with sterically hindered or electronically deactivated nucleophiles (e.g., certain anilines or secondary amines), the enhanced reactivity of the halogenated sulfonyl chloride can drive the reaction to completion where TsCl might fail or require harsh conditions.

Conclusion

While p-toluenesulfonyl chloride remains an indispensable tool for general synthesis and protecting group strategies, this compound emerges as a superior reagent in contexts requiring high reactivity and the strategic installation of a multi-functionalized aromatic moiety. Its enhanced electrophilicity, driven by the potent inductive effects of its halogen substituents, allows for efficient reactions under mild conditions. For the medicinal chemist, the true value of this reagent lies in the functionality it carries—a payload of fluorine and bromine atoms that can be leveraged to fine-tune the biological and pharmacological properties of a molecule. Understanding the fundamental electronic principles that differentiate these two reagents empowers researchers to make more informed, strategic decisions in the design and execution of complex synthetic endeavors.

References

A Comparative Guide to Alternatives for 5-Bromo-2-fluorobenzene-1-sulfonyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Scaffolds in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern drug discovery, celebrated for its role in a multitude of blockbuster drugs where it acts as a crucial pharmacophore or a bioisostere for amides and carboxylic acids.[1] 5-Bromo-2-fluorobenzene-1-sulfonyl chloride is a valuable reagent for introducing a specifically functionalized aryl sulfonamide moiety, offering points for further chemical diversification through its bromine and fluorine substituents. However, reliance on a single, highly specialized reagent can introduce limitations related to cost, availability, and a constrained reaction scope. Furthermore, the classical synthesis of sulfonamides via sulfonyl chlorides often involves harsh preparatory conditions for the sulfonyl chloride itself and can suffer from limited functional group tolerance.[2][3]

This guide provides a comprehensive comparison of viable alternatives to this compound. We will delve into structurally similar sulfonyl chlorides, explore modern sulfonylating agents that bypass the need for traditional sulfonyl chlorides, and examine novel synthetic strategies that offer milder conditions and broader substrate applicability. This analysis is designed to equip researchers, medicinal chemists, and process development scientists with the knowledge to make informed decisions, optimizing their synthetic routes for efficiency, cost-effectiveness, and innovation.

The Benchmark: The Classical Approach with this compound

The standard method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base (such as pyridine or triethylamine) to neutralize the HCl byproduct.[4] The reactivity of this compound is modulated by its electronic properties; the fluorine atom acts as a moderate electron-withdrawing group, enhancing the electrophilicity of the sulfur center and making it susceptible to nucleophilic attack by the amine.

G cluster_0 Reaction Vessel reagent 5-Bromo-2-fluorobenzene- 1-sulfonyl chloride reaction Nucleophilic Acyl Substitution reagent->reaction Electrophile amine Primary or Secondary Amine (R¹R²NH) amine->reaction Nucleophile base Base (e.g., Pyridine, Triethylamine) base->reaction HCl Scavenger solvent Aprotic Solvent (e.g., DCM, THF) solvent->reaction Medium workup Aqueous Workup & Purification reaction->workup product Target Sulfonamide workup->product Isolation

Caption: Standard workflow for sulfonamide synthesis.

Representative Protocol: Synthesis of N-Benzyl-5-bromo-2-fluorobenzenesulfonamide
  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C.

  • Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the amine solution dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with 1M HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-5-bromo-2-fluorobenzenesulfonamide.

Category 1: Alternative Substituted Benzenesulfonyl Chlorides

The most direct alternatives are other sulfonyl chlorides. The choice of substituent on the aromatic ring critically influences the reagent's reactivity, stability, and the final properties of the sulfonamide.[5]

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CF₃, or -COOH increase the electrophilicity of the sulfonyl sulfur, leading to faster reaction rates.[6][7][8] For example, 4-(Trifluoromethyl)benzenesulfonyl chloride is significantly more reactive than its unsubstituted counterpart.[7] This enhanced reactivity can be beneficial for coupling with less nucleophilic amines but may reduce functional group tolerance.

  • Electron-Donating Groups (EDGs): Substituents like -CH₃ or -OCH₃ decrease reactivity by increasing electron density at the sulfur atom.[5] The classic example, p-toluenesulfonyl chloride (TsCl), is less reactive but highly stable, crystalline, and cost-effective.

ReagentKey FeatureRelative ReactivityAdvantagesDisadvantages
This compound Ortho-fluoro, para-bromo substitutionModerate-HighVersatile handles for cross-couplingHigh cost, specific structure
4-(Trifluoromethyl)benzenesulfonyl chloride Strong EWG (-CF₃)HighExcellent for unreactive aminesPotential for side reactions, moisture sensitive
4-Nitrobenzenesulfonyl chloride (Nosyl chloride) Strong EWG (-NO₂)HighResulting sulfonamide is a protecting groupStrong acidic conditions for deprotection
p-Toluenesulfonyl chloride (Tosyl chloride) EDG (-CH₃)ModerateLow cost, high stability, widely availableSlower reaction rates, may require heating
Benzenesulfonyl chloride (BsCl) UnsubstitutedModerateGood baseline, readily availableLacks functionality for further modification

Category 2: Modern Reagents & Methodologies Beyond Sulfonyl Chlorides

Recent advances have focused on developing methods that avoid the isolation of often unstable or hazardous sulfonyl chlorides, offering milder and more versatile routes to sulfonamides.

A. SO₂ Surrogates: The Rise of DABSO

Gaseous sulfur dioxide (SO₂) is a fundamental building block for sulfonyl groups but is toxic and difficult to handle. The solid, bench-stable DABCO-SO₂ complex, known as DABSO , has emerged as a superior alternative.[1] In a palladium-catalyzed reaction, DABSO can couple with aryl halides to generate an ammonium sulfinate intermediate, which is then treated with an amine and an oxidant (like aqueous bleach) in a one-pot process to furnish the desired sulfonamide.[9]

G cluster_0 One-Pot Synthesis aryl_halide Aryl Halide (Ar-X) step1 Step 1: Pd-catalyzed Sulfinate Formation aryl_halide->step1 dabso DABSO (SO₂ Surrogate) dabso->step1 pd_catalyst Pd Catalyst pd_catalyst->step1 amine Amine (R¹R²NH) step2 Step 2: In-situ Oxidative Amination amine->step2 oxidant Oxidant (e.g., NaOCl) oxidant->step2 intermediate Aryl Ammonium Sulfinate step1->intermediate Forms Ar-SO₂⁻ intermediate intermediate->step2 product Target Sulfonamide (Ar-SO₂NR¹R²) step2->product Final Product

Caption: One-pot sulfonamide synthesis using DABSO.

B. Direct Synthesis from Organometallic Reagents

For primary sulfonamides, a powerful modern method involves the direct reaction of organometallic reagents (Grignard or organolithiums) with a novel sulfinylamine reagent, N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO).[9][10] This approach is remarkably efficient, providing access to a wide range of primary sulfonamides in a single, convenient step from readily available aryl or alkyl halides.

C. Decarboxylative Sulfonylation

A groundbreaking strategy allows for the synthesis of sulfonamides directly from aromatic carboxylic acids and amines—the traditional partners for amide coupling.[11] This method uses a copper-catalyzed decarboxylative halosulfonylation to convert the carboxylic acid into a sulfonyl chloride intermediate in situ, which is then immediately reacted with an amine in a one-pot fashion. This process avoids the need to pre-functionalize the starting materials, offering exceptional synthetic efficiency.[11]

Comparative Performance and Experimental Protocols

The true measure of an alternative lies in its practical application. Below is a summary of the methods and a detailed protocol for the highly advantageous DABSO methodology.

MethodStarting MaterialKey Reagent(s)General YieldsKey AdvantagesLimitations
Traditional AmineSubstituted Sulfonyl ChlorideGood to ExcellentWell-established, simple procedureRequires pre-synthesis of sulfonyl chloride, which can be harsh.[3][12]
DABSO One-Pot Aryl Halide, AmineDABSO, Pd-catalyst, NaOClVery GoodBypasses sulfonyl chloride isolation, broad scope, uses stable SO₂ source.[9]Requires transition metal catalyst.
t-BuONSO Method Aryl/Alkyl Halidet-BuONSO, Organometallic ReagentGood to ExcellentDirect, one-step synthesis of primary sulfonamides.[10]Limited to primary sulfonamides.
Decarboxylative Carboxylic Acid, AmineSO₂, Cu-catalyst, SelectfluorGoodUses readily available starting materials, high atom economy.[11]Requires photocatalysis setup.
Experimental Protocol: Palladium-Catalyzed One-Pot Sulfonamide Synthesis from an Aryl Iodide using DABSO

This protocol is adapted from the procedure described by Willis and coworkers.[9]

  • Catalyst Preparation: To an oven-dried vial, add the aryl iodide (1.0 mmol), DABSO (1.2 mmol), and a palladium catalyst system (e.g., Pd(OAc)₂ with a suitable ligand).

  • Reaction Setup: Evacuate and backfill the vial with an inert atmosphere (e.g., Argon). Add anhydrous solvent (e.g., dioxane).

  • Sulfinate Formation: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours until the aryl iodide is consumed (monitor by GC-MS or LC-MS).

  • Amination: Cool the reaction to room temperature. Add the desired amine (2.0 mmol) followed by an aqueous solution of sodium hypochlorite (bleach, ~4.0 mmol).

  • Final Reaction: Stir the resulting biphasic mixture vigorously at room temperature for 1-2 hours.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the target sulfonamide.

Decision Framework: Selecting the Optimal Synthetic Route

Choosing the right alternative depends on several factors, including the desired substitution pattern, available starting materials, required scale, and tolerance for certain reagents or catalysts.

G start What is your key starting material? sm_amine sm_amine start->sm_amine Amine sm_halide sm_halide start->sm_halide Aryl/Alkyl Halide sm_acid sm_acid start->sm_acid Aromatic Acid q_functionality q_functionality sm_amine->q_functionality Need specific Ar-SO₂Cl? q_sulfonamide_type q_sulfonamide_type sm_halide->q_sulfonamide_type What type of sulfonamide? use_decarboxylative Use one-pot decarboxylative sulfonylation sm_acid->use_decarboxylative use_specific Use a specific sulfonyl chloride (e.g., 5-Br-2-F-BsCl) q_functionality->use_specific Yes use_common Use a common sulfonyl chloride (e.g., TsCl, BsCl) q_functionality->use_common No, standard needed type_primary Use t-BuONSO method with Grignard/organolithium q_sulfonamide_type->type_primary Primary type_any Use one-pot DABSO method with Pd-catalysis q_sulfonamide_type->type_any Any (1°, 2°, 3°)

Caption: Decision tree for selecting a sulfonamide synthesis method.

Conclusion and Future Outlook

While this compound remains a useful reagent for specific applications, the field of sulfonamide synthesis has evolved significantly. Modern alternatives offer milder reaction conditions, broader substrate scopes, and more efficient one-pot procedures that often bypass the need for traditional sulfonyl chloride intermediates altogether. Methods utilizing SO₂ surrogates like DABSO and novel reagents such as t-BuONSO represent a paradigm shift, enabling the construction of complex sulfonamides from readily available aryl halides. Furthermore, strategies like decarboxylative sulfonylation open up entirely new synthetic disconnections from ubiquitous carboxylic acids. For the modern medicinal or process chemist, embracing these alternatives is not just a matter of convenience but a strategic move towards more sustainable, efficient, and innovative chemistry.

References

The Strategic Advantage of 5-Bromo-2-fluorobenzene-1-sulfonyl Chloride in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a sulfonyl chloride reagent is a critical decision that profoundly influences the efficiency, selectivity, and ultimate success of a synthetic campaign. While a plethora of substituted benzenesulfonyl chlorides are commercially available, 5-Bromo-2-fluorobenzene-1-sulfonyl chloride has emerged as a reagent of strategic importance, particularly in the synthesis of complex, biologically active molecules. This guide provides an in-depth technical comparison of this compound with its alternatives, substantiating its advantages with established principles of physical organic chemistry and representative experimental protocols.

The Molecular Architecture: A Triad of Functionality

The utility of this compound stems from the unique interplay of its three key structural features: the sulfonyl chloride group, the ortho-fluoro substituent, and the para-bromo substituent. This specific arrangement confers a distinct reactivity profile that is often advantageous over simpler analogues.

  • The Sulfonyl Chloride Moiety (-SO₂Cl): As a powerful electrophile, the sulfonyl chloride is the workhorse for the formation of sulfonamides and sulfonate esters. Its reactivity is paramount for forging robust linkages in a wide array of chemical entities.

  • The Ortho-Fluoro Substituent: The presence of a fluorine atom adjacent to the sulfonyl chloride group is not a trivial modification. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which significantly enhances the electrophilicity of the sulfonyl sulfur. This activation facilitates nucleophilic attack, often allowing for reactions to proceed under milder conditions or with less reactive nucleophiles.

  • The Para-Bromo Substituent: The bromine atom at the para position serves a dual purpose. Electronically, as a halogen, it is also electron-withdrawing via induction, further activating the sulfonyl chloride group. Synthetically, the bromine atom provides a versatile handle for post-sulfonylation modifications, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This feature is invaluable for late-stage diversification in drug discovery programs.

Comparative Reactivity Analysis: A Data-Informed Perspective

While direct, head-to-head kinetic studies comparing this compound with all its analogues under identical conditions are not extensively documented in publicly available literature, we can construct a robust comparison based on established principles of organic chemistry and available data for related compounds. The reactivity of a benzenesulfonyl chloride in nucleophilic substitution is primarily governed by the electronic properties of the ring substituents. Electron-withdrawing groups (EWGs) enhance reactivity, while electron-donating groups (EDGs) diminish it.

ReagentKey SubstituentsExpected Relative ReactivityRationale
This compound 2-Fluoro (-I > +M) 5-Bromo (-I > +M)High The strong inductive electron-withdrawing effects of both the ortho-fluoro and para-bromo groups synergistically increase the electrophilicity of the sulfonyl sulfur.
2-Fluorobenzenesulfonyl chloride2-Fluoro (-I > +M)Moderate-High The ortho-fluoro group provides significant activation through its inductive effect.
4-Bromobenzenesulfonyl chloride4-Bromo (-I > +M)Moderate The para-bromo group activates the ring, but its effect is generally less pronounced than an ortho-fluoro group.
Benzenesulfonyl chlorideNoneBaseline The unsubstituted ring serves as a benchmark for reactivity.
4-Toluenesulfonyl chloride (TsCl)4-Methyl (+I, +Hyperconjugation)Low The electron-donating methyl group deactivates the sulfonyl chloride towards nucleophilic attack.

Causality Behind Experimental Choices: The choice of this compound is often dictated by the need for high reactivity and the strategic inclusion of a bromine atom for subsequent functionalization. For instance, in the synthesis of a complex pharmaceutical intermediate, where a challenging sulfonamide bond formation is required, the enhanced electrophilicity of this reagent can lead to higher yields and shorter reaction times compared to less activated alternatives like 4-bromobenzenesulfonyl chloride or benzenesulfonyl chloride.

Experimental Section: Validated Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the starting material and its application in sulfonamide formation. These protocols are designed to be self-validating, with clear endpoints and purification procedures.

Synthesis of this compound

The preparation of substituted benzenesulfonyl chlorides often proceeds via diazotization of the corresponding aniline followed by a sulfonyl-chlorination reaction.

experimental_workflow_synthesis A Start: 2-Fluoro-5-bromoaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Intermediate: Diazonium Salt B->C D Sulfonyl Chlorination (SO₂, CuCl₂, AcOH) C->D E Product: this compound D->E F Work-up & Purification (Extraction, Crystallization) E->F experimental_workflow_sulfonamide A Start: Amine & this compound B Reaction in Aprotic Solvent (e.g., DCM, with base like Pyridine or TEA) A->B C Intermediate: Sulfonamide Adduct B->C D Aqueous Work-up (Acid/Base Washes) C->D E Product: N-substituted-5-bromo-2-fluorobenzenesulfonamide D->E F Purification (Column Chromatography or Recrystallization) E->F

A Comparative Guide for Senior Application Scientists: 5-Bromo-2-fluorobenzene-1-sulfonyl chloride vs. Sulfonyl Fluorides in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the sulfonamide moiety remains a cornerstone functional group. Its synthesis, therefore, is a critical process demanding reliability, efficiency, and adaptability. Traditionally, the go-to electrophiles for reacting with amines have been sulfonyl chlorides due to their high reactivity. However, the emergence of sulfonyl fluorides, championed by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has presented a compelling alternative.[1][2][3] This guide provides an in-depth comparison between a representative sulfonyl chloride, 5-Bromo-2-fluorobenzene-1-sulfonyl chloride , and the broader class of sulfonyl fluorides , offering field-proven insights and experimental data to inform your selection of reagents for sulfonamide synthesis.

The Contenders: A Tale of Two Halides

At the heart of this comparison lies a fundamental trade-off between reactivity and stability. Sulfonyl chlorides and sulfonyl fluorides occupy opposite ends of this spectrum, a difference dictated by the nature of the sulfur-halogen bond. The sulfur-fluorine (S-F) bond is significantly stronger (by ~40 kcal/mol in SO₂F₂ vs. SO₂Cl₂) than the sulfur-chlorine (S-Cl) bond, bestowing sulfonyl fluorides with remarkable stability.[4][5]

Profile: this compound

As a typical aryl sulfonyl chloride, this reagent exemplifies the class's primary characteristic: high electrophilicity at the sulfur center. This reactivity drives rapid sulfonamide formation under standard conditions, often requiring just a simple base like pyridine or triethylamine to neutralize the HCl byproduct.[6][7]

Identity:

  • CAS Number: 339370-40-0[8]

  • Molecular Formula: C₆H₃BrClFO₂S

  • Appearance: Typically a powder or solid[9]

However, this high reactivity is a double-edged sword. Sulfonyl chlorides are notoriously susceptible to hydrolysis, can be thermally unstable, and may react non-selectively with other nucleophilic functional groups within a complex molecule, leading to unwanted side products and challenging purifications.[4][5]

Profile: Sulfonyl Fluorides

Sulfonyl fluorides represent a paradigm of stability. They are generally robust solids, resistant to hydrolysis, thermolysis, and even reduction.[2][10][11] This inertness makes them exceptionally easy to handle and store and highly compatible with a wide array of sensitive functional groups.

The challenge, historically, has been their correspondingly low reactivity.[4] Unlocking their potential for synthesis requires specific activation. The development of SuFEx chemistry, introduced by Sharpless and coworkers, provided the key.[2] By using appropriate catalysts or conditions, the latent electrophilicity of the sulfonyl fluoride can be unleashed, enabling clean and efficient bond formation.[1][12][13]

Head-to-Head Performance: A Data-Driven Comparison

The choice between a sulfonyl chloride and a sulfonyl fluoride is dictated by the specific synthetic context, particularly the complexity of the substrates and the desired level of precision.

FeatureThis compoundSulfonyl FluoridesRationale & Causality
Reactivity High Low (Tunable) The weaker S-Cl bond makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. The strong S-F bond renders the sulfur center less reactive, requiring activation.[10]
Stability Low High Prone to hydrolysis, thermolysis, and reduction.[10] Resistant to water, heat, and many reducing conditions.[2][11] This stability is a direct consequence of the high S-F bond energy.
Handling/Storage Requires anhydrous conditions; often used immediately after preparation.Bench-stable; can be stored long-term under ambient conditions.The inherent stability of sulfonyl fluorides simplifies logistics and experimental setup.
Chemoselectivity Moderate to Low High Can react non-selectively with multiple nucleophiles (e.g., -OH, -NH₂) in a molecule.[4] Reacts selectively at the sulfur center under activating conditions, preserving other functional groups.[4][14]
Reaction Conditions Base (e.g., pyridine, Et₃N), room temperature.[6]Historically: harsh conditions (strong base, heat).[4] Modern: mild, catalytic activation (e.g., Ca(NTf₂)₂, organosuperbases).[5][15]The need for activation is the key difference. Catalysis allows for mild conditions that preserve sensitive substrates.
Ideal Use Case Straightforward synthesis with simple amines; reactions requiring high intrinsic reactivity.Complex, late-stage functionalization; parallel synthesis; applications requiring high chemoselectivity (SuFEx).[3]The "click" nature of SuFEx makes sulfonyl fluorides ideal for modular synthesis where reliability is paramount.

Experimental Insights and Protocols

The practical differences between these reagents are best illustrated through their application in the lab.

Visualization of the Synthetic Choice

The decision-making process can be visualized as a balance between inherent reactivity and required stability for a given transformation.

G cluster_0 Reactivity Spectrum cluster_1 Reagent Class Low_Reactivity Low Reactivity (High Stability) High_Reactivity High Reactivity (Low Stability) SF Sulfonyl Fluorides SF->Low_Reactivity SuFEx / Catalysis Unlocks Reactivity SCl 5-Bromo-2-fluorobenzene- 1-sulfonyl chloride SCl->High_Reactivity Classical Synthesis

Caption: Reactivity vs. Stability profile of sulfonyl halides.

Experimental Protocol 1: Classical Sulfonamide Synthesis with a Sulfonyl Chloride

This protocol outlines a general procedure for the reaction of an amine with a sulfonyl chloride, such as this compound. The causality behind this setup is the need to neutralize the HCl generated in situ to drive the reaction to completion and prevent protonation of the starting amine.

Workflow Diagram:

G start Dissolve Amine (1.0 eq) in Anhydrous Solvent (DCM) add_base Add Base (e.g., Pyridine, 1.2 eq) at 0°C start->add_base add_scl Add Sulfonyl Chloride (1.1 eq) Solution Dropwise at 0°C add_base->add_scl react Warm to RT, Stir for 2-12h (Monitor by TLC) add_scl->react workup Aqueous Workup (Wash with 1M HCl, H₂O, Brine) react->workup purify Dry (Na₂SO₄), Concentrate, and Purify (Chromatography) workup->purify end Pure Sulfonamide purify->end G start Combine Sulfonyl Fluoride (1.0 eq), Amine (1.2 eq), and Ca(NTf₂)₂ (1.0 eq) in a Vial add_solvent Add Solvent (e.g., tert-Amyl Alcohol) start->add_solvent react Seal Vial and Heat at 60°C for 12-24h add_solvent->react workup Cool to RT, Dilute with EtOAc, and Filter react->workup purify Concentrate Filtrate and Purify (Chromatography) workup->purify end Pure Sulfonamide purify->end

References

A Comparative Guide to the Reaction Kinetics of 5-Bromo-2-fluorobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reaction kinetics of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride, a crucial reagent in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explore the mechanistic underpinnings of its reactivity. By comparing this reagent to key alternatives and grounding our analysis in established kinetic principles, we aim to provide a predictive framework for its application in complex synthetic pathways.

Introduction: The Role of Substituted Arylsulfonyl Chlorides in Synthesis

Arylsulfonyl chlorides are a cornerstone class of reagents, pivotal for the construction of sulfonamides and sulfonate esters—motifs prevalent in a vast range of pharmaceuticals and agrochemicals.[1][2] The reactivity of the sulfonyl chloride functional group is profoundly influenced by the electronic and steric nature of its substituents on the aromatic ring. This compound is a particularly interesting case, featuring two electron-withdrawing halogen substituents, one of which is in the ortho position. Understanding its reaction kinetics is paramount for controlling reaction outcomes, optimizing yields, and designing efficient synthetic routes.

This guide will dissect the factors governing the reactivity of this compound, present a comparative analysis against other sulfonyl halides, and provide a robust experimental protocol for researchers to conduct their own kinetic investigations.

Mechanistic Framework: Nucleophilic Substitution at the Sulfonyl Center

The reactions of sulfonyl chlorides with nucleophiles (e.g., amines, alcohols, or water in solvolysis) are generally understood to proceed via a bimolecular nucleophilic substitution (SN2-like) mechanism at the tetracoordinate sulfur atom.[3][4][5] This pathway involves the direct attack of the nucleophile on the electrophilic sulfur atom, proceeding through a high-energy trigonal bipyramidal transition state.

dot

Caption: SN2-like mechanism at the sulfonyl sulfur center.

The Decisive Role of Electronic Effects

The rate of this reaction is highly sensitive to the electronic environment of the sulfonyl group. Electron-withdrawing groups (EWGs) on the aromatic ring play a crucial role in accelerating the reaction.

  • Causality: EWGs, such as bromine and fluorine, withdraw electron density from the benzene ring via induction and/or resonance. This effect is transmitted to the sulfonyl group, increasing the positive partial charge (electrophilicity) on the sulfur atom. A more electrophilic sulfur center is more susceptible to attack by nucleophiles, thus lowering the activation energy of the reaction and increasing the rate constant.[6]

For this compound, both halogens act as strong EWGs. The fluorine atom at the ortho-position and the bromine atom at the meta-position (relative to the point of attachment of the sulfonyl group) both contribute to a significant enhancement of the sulfur atom's electrophilicity compared to the unsubstituted benzenesulfonyl chloride.

Steric Considerations of the Ortho-Substituent

While the electronic effect of the ortho-fluorine atom is activating, its steric influence must also be considered. In some cases, bulky ortho-substituents can hinder the approach of the nucleophile, slowing the reaction. However, studies on certain ortho-alkyl substituted sulfonyl chlorides have shown a counterintuitive acceleration, suggesting that the transition state geometry can be complex.[5] For the relatively small fluorine atom, its powerful electron-withdrawing inductive effect is expected to be the dominant factor, leading to a net acceleration of the reaction rate.

Comparative Kinetic Analysis

To contextualize the reactivity of this compound, it is essential to compare it with other relevant sulfonyl halides.

ReagentKey SubstituentsExpected Relative ReactivityRationale
Benzenesulfonyl ChlorideNoneBaseline (1x)The unsubstituted parent compound.
4-Bromobenzenesulfonyl Chloride1 EWG (para-Br)FasterThe para-bromo group is electron-withdrawing, increasing the electrophilicity of the sulfur atom.[7]
This compound 2 EWGs (ortho-F, meta-Br) Much Faster The combined inductive effects of two strong EWGs significantly increase the sulfur's electrophilicity, leading to a substantial rate enhancement over the baseline and singly-substituted analogues.
4-Nitrobenzenesulfonyl Chloride1 Strong EWG (para-NO₂)Much FasterThe nitro group is one of the most powerful EWGs, leading to very high reactivity. This serves as an upper benchmark for reactivity driven purely by electronic effects.[4]
5-Bromo-2-fluorobenzene-1-sulfonyl fluoride 2 EWGs (ortho-F, meta-Br), F leaving groupSlowerSulfonyl fluorides are significantly more stable and less reactive than their chloride counterparts due to the greater strength of the S-F bond compared to the S-Cl bond. This makes them resistant to hydrolysis but requires more forcing conditions for reaction with nucleophiles.[8][9]

Experimental Protocol: Kinetic Analysis via the Conductimetric Method

The solvolysis (reaction with a solvent, such as water) of sulfonyl chlorides is a classic model for studying their reactivity. The production of hydrochloric acid (H⁺ and Cl⁻ ions) during the reaction makes the conductimetric method an ideal choice for monitoring the reaction progress in real-time.[3][4]

Principle

The hydrolysis of a sulfonyl chloride in an aqueous solvent mixture produces two ions for every molecule reacted (R-SO₂Cl + H₂O → R-SO₃H + HCl). The increase in the total number of ions in the solution leads to a proportional increase in its electrical conductivity. By monitoring this change over time, one can calculate the first-order rate constant (k) for the reaction.

Experimental Workflow

dot

Experimental_Workflow A 1. Prepare Solvent & Reagent Stock B 2. Thermostat Reaction Vessel (e.g., 25.0 ± 0.1 °C) A->B C 3. Calibrate Conductivity Meter B->C D 4. Add Solvent to Vessel & Equilibrate C->D E 5. Inject Sulfonyl Chloride Stock & Start Timer D->E F 6. Record Conductivity vs. Time (Ct) E->F G 7. Record Final Conductivity (C∞) after >10 half-lives F->G H 8. Calculate Rate Constant (k) Plot ln(C∞ - Ct) vs. Time G->H I 9. Determine Activation Parameters (Repeat at different temperatures) H->I

Caption: Workflow for kinetic analysis using the conductimetric method.

Detailed Step-by-Step Methodology
  • Reagent and Solvent Preparation:

    • Prepare a stock solution of this compound in a suitable, dry, water-miscible solvent (e.g., acetone or dioxane) to a known concentration (e.g., 0.1 M). Causality: A concentrated stock solution allows for a small injection volume, minimizing perturbation of the reaction solvent's temperature and composition.

    • Prepare the aqueous reaction solvent (e.g., 70:30 water:acetone v/v). Ensure the water is deionized and of high purity.

  • Apparatus Setup:

    • Place a known volume of the aqueous solvent into a jacketed reaction vessel connected to a constant-temperature water bath. Allow the temperature to equilibrate (e.g., to 25.0 ± 0.1 °C).

    • Immerse a calibrated conductivity probe into the solvent. Ensure the probe is clean and properly positioned away from the stir bar.

  • Initiation and Data Collection:

    • Once the solvent temperature is stable, use a microliter syringe to rapidly inject a small, precise volume of the sulfonyl chloride stock solution into the stirring solvent. The final concentration should be low (e.g., ~10⁻³ M) to ensure first-order kinetics.

    • Immediately start a timer and begin recording the conductivity of the solution at regular intervals (e.g., every 30 seconds).

  • Infinity Reading:

    • Continue recording data until the change in conductivity becomes negligible, indicating the reaction is complete. This typically requires waiting for at least 10 reaction half-lives. This final, stable reading is the "infinity" conductivity (C∞).

  • Data Analysis:

    • The first-order rate constant, k, is determined from the slope of a plot of ln(C∞ - Ct) versus time (t), where Ct is the conductivity at time t. The relationship is given by the integrated rate law: ln(C∞ - Ct) = -kt + ln(C∞ - C₀)

    • The slope of this linear plot will be equal to -k.

  • Validation and Further Studies:

    • To ensure the trustworthiness of the data, the experiment should be repeated multiple times to check for reproducibility.

    • By performing the experiment at several different temperatures, one can construct an Arrhenius or Eyring plot to determine the activation parameters (Activation Energy, Ea; Enthalpy of Activation, ΔH‡; Entropy of Activation, ΔS‡), providing deeper mechanistic insight.[3]

Conclusion and Outlook

The kinetic profile of this compound is dominated by the powerful electron-withdrawing effects of its two halogen substituents. Its reactivity is predicted to be substantially higher than that of unsubstituted benzenesulfonyl chloride and its monosubstituted analogues. This heightened reactivity makes it a highly efficient reagent for sulfonylation reactions but also implies a greater sensitivity to moisture and a shorter shelf-life.

For drug development professionals and synthetic chemists, this means that reactions involving this reagent can likely be conducted under milder conditions or with shorter reaction times. However, careful control of stoichiometry and anhydrous conditions is critical to prevent unwanted hydrolysis. When greater stability is required, the corresponding sulfonyl fluoride should be considered as a less reactive but more robust alternative.[8] The experimental framework provided herein offers a reliable method for quantifying these effects and tailoring reaction conditions to achieve desired synthetic outcomes.

References

A Senior Application Scientist's Guide to the Biological Activity of Sulfonamides Derived from Diverse Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of modern medicinal chemistry, representing a "privileged scaffold" that has given rise to a vast array of therapeutic agents.[1][2] First introduced as antibacterial agents, the "sulfa drugs" were among the earliest effective chemotherapeutics.[3][4] However, the pharmacological landscape of this versatile moiety extends far beyond antimicrobial activity, now encompassing diuretics, anticonvulsants, anti-inflammatory agents, and potent anticancer drugs.[2][3][5][6]

The remarkable therapeutic diversity of sulfonamides stems from the synthetic accessibility and modularity of their preparation. The biological profile of a sulfonamide is not dictated by the core functional group alone but is profoundly influenced by the nature of the substituents attached to the sulfur and nitrogen atoms.[1] These substituents are typically introduced through the reaction of a primary or secondary amine with a specific sulfonyl chloride (R-SO₂Cl). Consequently, the choice of sulfonyl chloride is a critical decision point in the drug design process, fundamentally defining the resulting molecule's physicochemical properties and its interaction with biological targets.

This guide provides a comparative analysis of the biological activities of sulfonamides, structured around the influence of the parent sulfonyl chloride. We will explore how varying the 'R' group—from simple aromatic to complex heterocyclic systems—modulates antibacterial, antifungal, anticancer, and anti-inflammatory properties. This exploration is grounded in structure-activity relationships (SAR), supported by quantitative experimental data, and elucidated with detailed, validated protocols to empower researchers in the field of drug development.

The Synthetic Foundation: From Sulfonyl Chloride to Bioactive Agent

The most prevalent and straightforward method for synthesizing sulfonamides involves the nucleophilic substitution reaction between an amine and a sulfonyl chloride.[4][7][8] This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable S-N bond.

The sheer variety of commercially available or readily synthesizable sulfonyl chlorides and amines provides a vast chemical space for generating diverse sulfonamide libraries. This synthetic flexibility is a key reason for the enduring relevance of sulfonamides in drug discovery.

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: General Synthesis of a Sulfonamide

This protocol provides a representative procedure for the synthesis of sulfonamides.[4][9] The specific quantities, reaction time, and purification method may require optimization based on the reactivity of the chosen sulfonyl chloride and amine.

  • Reagent Preparation: Dissolve the amine (1.0 mmol) and triethylamine (1.2 mmol) in 15 mL of a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Initiation: In a separate vessel, dissolve the sulfonyl chloride (1.0 mmol) in 10 mL of the same solvent. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Redissolve the residue in ethyl acetate (30 mL) and wash sequentially with 1N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure sulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Comparative Analysis of Biological Activities

Antibacterial Activity

The archetypal biological activity of sulfonamides is their antibacterial effect. This action arises from their structural mimicry of para-aminobenzoic acid (PABA), an essential precursor for bacterial folic acid synthesis.

Mechanism of Action: Bacteria rely on the enzyme dihydropteroate synthase (DHPS) to condense PABA with dihydropteridine pyrophosphate.[10][11] Sulfonamides act as competitive inhibitors of DHPS, blocking the synthesis of dihydropteroic acid and, subsequently, tetrahydrofolic acid (THF). THF is a vital cofactor for the synthesis of nucleotides (purines and thymidine) and amino acids.[11] Humans are unaffected because they obtain folic acid from their diet.

FolicAcidPathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine Pyrophosphate Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Reduction Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides 1-Carbon Transfer Sulfonamide Sulfonamides Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamide inhibition of the bacterial folate synthesis pathway.

Structure-Activity Relationship (SAR): The antibacterial potency is highly dependent on the physicochemical properties of the sulfonamide, which are dictated by the substituents.[12][13]

  • Aromatic Sulfonyl Chlorides: The classic "sulfa drugs" are derived from 4-acetamidobenzenesulfonyl chloride, which after deprotection, yields a free para-amino group essential for mimicking PABA.[1]

  • pKa Value: The antibacterial activity is strongly correlated with the pKa of the sulfonamide.[12] Optimal activity is generally observed when the pKa is in the range of 6.0-7.5, ensuring a balance between cellular penetration (as the neutral species) and binding to the enzyme (as the ionized species). The nature of the R-group from the sulfonyl chloride significantly influences this acidity.

  • Heterocyclic Sulfonyl Chlorides: Incorporating heterocyclic rings (e.g., thiazole, pyrimidine) via the corresponding sulfonyl chlorides often enhances potency and improves pharmacokinetic properties.

Quantitative Data: Antibacterial Activity (MIC)

Sulfonamide Derivative (Derived from)R-Group (from Sulfonyl Chloride)Target OrganismMIC (µg/mL)Reference
Sulfanilamide4-aminophenyl-E. coli>100[10]
Sulfathiazole4-aminophenyl- (amine part is 2-aminothiazole)S. aureus16-64[13]
Sulfamethoxazole4-aminophenyl- (amine part is 5-methyl-3-isoxazolamine)E. coli8-32[10]
Novel Triazole Derivative4,5-dimethoxybenzyl-Enterobacter cloacae62.5[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[11][15]

  • Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: Prepare a two-fold serial dilution of the test sulfonamide in a 96-well microtiter plate using CAMHB. The final volume in each well should be 50 µL. Include a growth control (no drug) and a sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide at which there is no visible growth (i.e., the well is clear).

Antifungal Activity

While less famous than their antibacterial counterparts, many sulfonamide derivatives exhibit significant antifungal activity.[3][16] Their mechanisms are often distinct from the anti-folate pathway and can involve novel targets.

Mechanism of Action: A primary mechanism for the antifungal action of certain sulfonamides is the inhibition of fungal carbonic anhydrases (CAs).[16] These zinc-containing enzymes are crucial for fungal growth, pH homeostasis, and morphogenesis.[16] By inhibiting fungal-specific CA isoforms (e.g., β-CAs), sulfonamides can disrupt essential physiological processes.

Structure-Activity Relationship (SAR):

  • Arylsulfonamides: Aromatic sulfonyl chlorides are common precursors for antifungal sulfonamides. The substitution pattern on the aromatic ring can drastically alter activity.[16]

  • Amide Functionality: Studies have shown that the presence of an additional amide functionality in the molecule can be crucial for optimizing activity against a broad range of Candida species.[16]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the sulfonyl chloride-derived moiety, plays a role in its ability to penetrate the fungal cell wall and membrane.[17]

Quantitative Data: Antifungal Activity (MIC)

Sulfonamide DerivativeR-Group (from Sulfonyl Chloride)Target OrganismMIC (mg/mL)Reference
Compound 34-(biphenyl-4-carboxamido)methyl-phenylC. albicans0.125-0.25[16]
Ketoconazole analog (3l)Difluoroethyl-C. albicans0.000062[18]
Sulfaphenazole4-aminophenyl- (amine part is 1-phenyl-1H-pyrazol-5-amine)C. neoformans0.004-0.008[19]
Chromone Derivative (1)4-aminophenyl-A. flavus0.025[20]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A4 document for yeasts.[16][18]

  • Inoculum Preparation: Grow the yeast strain on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final concentration of 0.5–2.5 x 10³ cells/mL.

  • Drug Dilution: Perform serial two-fold dilutions of the sulfonamide compound in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation: Inoculate each well with the standardized yeast suspension. Include drug-free growth controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Reading: Determine the MIC by visual inspection or spectrophotometrically. For fungistatic agents like azoles and some sulfonamides, the MIC is often defined as the lowest concentration that produces a significant (e.g., ≥50% or ≥75%) reduction in growth compared to the drug-free control.[18]

Anticancer Activity

The application of sulfonamides in oncology is a rapidly expanding field. Their primary mechanism involves the targeted inhibition of specific enzymes that are overexpressed in tumors and contribute to their survival and proliferation.

Mechanism of Action: The principal anticancer mechanism for a large class of sulfonamides is the inhibition of tumor-associated carbonic anhydrase (CA) isozymes, particularly the membrane-bound CA IX and CA XII.[21][22][23] These enzymes are highly expressed in hypoxic tumors and help maintain intracellular pH by converting CO₂ to bicarbonate and protons, exporting the protons to acidify the extracellular space. This acidification promotes tumor invasion and metastasis. Sulfonamide inhibitors block this process, leading to intracellular acidification, disruption of cancer cell metabolism, and ultimately, apoptosis.[22][23]

AnticancerMechanism cluster_TumorCell Tumor Cell Interior (Neutral pH) cluster_Extracellular Tumor Microenvironment (Acidic pH) CO2 CO₂ + H₂O CAIX Carbonic Anhydrase IX (CA IX) CO2->CAIX Bicarbonate HCO₃⁻ + H⁺ Metabolism Cell Metabolism & Proliferation Bicarbonate->Metabolism Protons_Out H⁺ Export Bicarbonate->Protons_Out Proton Shuttling CAIX->Bicarbonate Intracellular_Acid Intracellular Acidification CAIX->Intracellular_Acid leads to Apoptosis Apoptosis Intracellular_Acid->Apoptosis induces Invasion Invasion & Metastasis Protons_Out->Invasion Sulfonamide Sulfonamide Inhibitor Sulfonamide->CAIX Inhibition

Caption: Inhibition of CA IX by sulfonamides disrupts pH regulation in cancer cells.

Structure-Activity Relationship (SAR):

  • Primary Sulfonamide Moiety: The unsubstituted -SO₂NH₂ group is the critical zinc-binding group that anchors the inhibitor to the active site of the CA enzyme. Therefore, sulfonyl chlorides that lead to primary sulfonamides are essential for this activity.

  • Aromatic/Heterocyclic Scaffolds: The "tail" of the sulfonamide, derived from the aromatic or heterocyclic sulfonyl chloride, is responsible for binding interactions within the enzyme's active site cavity.[21][22] This portion determines the inhibitor's potency and, crucially, its selectivity for different CA isozymes. For example, benzene-1,3-disulfonamide derivatives have shown potent antitumor activity.[22]

Quantitative Data: Anticancer Activity (IC₅₀)

Sulfonamide Derivative (Derived from)Cell LineIC₅₀ (µM)Reference
N,N-dialkylthiocarbamylsulfenamido-sulfonamideOvarian (OVCAR-3)0.01 - 0.075[21][24]
Benzene-1,3-disulfonamide derivativeColon (HCT-116)1.18[25]
MMH-1Triple-Negative Breast Cancer (MDA-MB-231)~10 (inferred)[23]
E7010Tumor Xenograft Models0.06 - 0.8[25]

Experimental Protocol: IC₅₀ Determination by Cell Viability Assay

The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a compound in inhibiting a biological function.[26]

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test sulfonamide in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a media-only control.

  • Incubation: Incubate the cells with the compounds for a specified period, typically 48 or 72 hours.

  • Viability Assessment: Assess cell viability using a suitable method. A common approach is the ATP-based luminescence assay (e.g., CellTiter-Glo®), which measures the ATP present in viable cells.[26] Add the assay reagent to each well, incubate as per the manufacturer's instructions, and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.[27][28]

Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are sulfonamide derivatives that achieve their therapeutic effect by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.

Mechanism of Action: The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[29][30] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining. COX-2 is inducible and its expression is upregulated at sites of inflammation.[30] Selective COX-2 inhibitors block the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1, thereby reducing gastrointestinal side effects associated with non-selective NSAIDs.[31]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Physiological Physiological Prostaglandins (e.g., GI Protection) COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory Inflammation Inflammation, Pain, Fever PGs_Inflammatory->Inflammation Celecoxib Celecoxib (Sulfonamide Inhibitor) Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by sulfonamides in the arachidonic acid cascade.

Structure-Activity Relationship (SAR):

  • COX-2 Selectivity: The selectivity of sulfonamide-based inhibitors like Celecoxib is attributed to the sulfonamide moiety. The active site of COX-2 has a larger, secondary side pocket that is absent in COX-1. The sulfonamide group, derived from precursors like 4-methylbenzenesulfonyl chloride, fits snugly into this side pocket, anchoring the inhibitor and leading to selective and potent inhibition.[32]

  • Diaryl Heterocycles: The core structure often consists of two aromatic rings attached to a central heterocycle (e.g., pyrazole in Celecoxib). One of these aryl rings is substituted with the critical sulfonamide group. The specific nature of these rings, derived from the synthetic precursors, fine-tunes the binding affinity and selectivity.[33]

Quantitative Data: COX-1/COX-2 Inhibition

Sulfonamide DerivativeIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)Reference
Celecoxib>1000.26>384[32]
Cyclic Imide (8a)>1000.1>1000[32]
Cyclic Imide (4)>1000.2>500[30]
Naproxen-sulfamethoxazole conjugate-75.4% inhibition @ 10 µM-[31]

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.[29]

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of human recombinant COX-1 and COX-2 enzymes. Prepare a series of dilutions for the test sulfonamides and a reference inhibitor (e.g., Celecoxib).

  • Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (solvent only). Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid and a fluorometric probe (e.g., ADHP). The peroxidase component of the COX enzyme will oxidize the probe in the presence of PGG₂, the initial product of the cyclooxygenase reaction, leading to a fluorescent product.

  • Kinetic Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the kinetic curve) for each well. Determine the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for both COX-1 and COX-2.

Conclusion

The sulfonyl chloride is far more than a simple reagent in the synthesis of sulfonamides; it is a key determinant of biological function. By carefully selecting the sulfonyl chloride precursor, medicinal chemists can strategically introduce functionalities that guide the resulting sulfonamide to specific biological targets, unlocking a remarkable range of therapeutic activities. From the classic para-amino-substituted aromatic sulfonyl chlorides that give rise to PABA-mimicking antibacterials, to the complex heterocyclic sulfonyl chlorides that yield potent and selective enzyme inhibitors for cancer and inflammation, the 'R' group of R-SO₂Cl dictates the final molecule's destiny.

This guide demonstrates that a deep understanding of the interplay between chemical structure—originating from the sulfonyl chloride—and biological activity is paramount. The provided data and protocols serve as a foundation for researchers to rationally design and evaluate novel sulfonamide derivatives. As our understanding of disease pathology deepens, the synthetic versatility of the sulfonamide scaffold, enabled by the diversity of available sulfonyl chlorides, ensures its continued prominence in the quest for new and more effective medicines.

References

A Comparative Guide to the Reactivity of Fluorinated and Brominated Benzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the selection of appropriate reagents is a critical decision that dictates the efficiency, yield, and outcome of a synthetic pathway. Benzenesulfonyl chlorides are a cornerstone class of reagents, primarily utilized for the formation of sulfonamides and sulfonate esters. The reactivity of the sulfonyl chloride moiety can be precisely modulated by the substituents on the aromatic ring. This guide provides an in-depth comparison of the influence of two common halogen substituents, fluorine and bromine, on the reactivity of benzenesulfonyl chlorides, supported by experimental data and established mechanistic principles.

The Underlying Principle: Electronic Effects on the Sulfonyl Group

The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups (EWGs) on the benzene ring enhance this electrophilicity by pulling electron density away from the sulfonyl group, making the sulfur atom more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity.

Halogens exert two opposing electronic effects:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond network. This effect decreases with increasing atomic size (F > Cl > Br > I).[1][2]

  • Resonance Effect (+R or +M): Halogens possess lone pairs of electrons that can be donated to the aromatic pi-system. This effect increases for larger halogens where the orbital overlap with carbon's p-orbitals is less effective.

For halogens, the inductive effect is dominant. However, the balance between these two forces is what differentiates the influence of fluorine and bromine.

Below is a diagram illustrating the interplay of these electronic effects.

G cluster_Reactivity Impact on Sulfonyl Group F_Inductive Strong Inductive Effect (-I) (High Electronegativity) Reactivity Electrophilicity of Sulfur F_Inductive->Reactivity Strongly Increases F_Resonance Weak Resonance Effect (+R) (Poor p-orbital overlap) F_Resonance->Reactivity Weakly Decreases Br_Inductive Weaker Inductive Effect (-I) (Lower Electronegativity) Br_Inductive->Reactivity Moderately Increases Br_Resonance Slightly Stronger Resonance Effect (+R) Br_Resonance->Reactivity Slightly Decreases

Caption: Electronic effects of F vs. Br on sulfonyl reactivity.

Fluorine, being the most electronegative element, exerts a powerful -I effect that significantly outweighs its weak +R effect.[1][2] Bromine has a lower electronegativity, resulting in a less potent -I effect compared to fluorine. This fundamental difference is the primary driver of their differential impact on reactivity.

Mechanism of Nucleophilic Substitution

Nucleophilic substitution at a tetracoordinate sulfur center, as in benzenesulfonyl chlorides, generally proceeds via a bimolecular nucleophilic substitution (SN2-like) mechanism.[3][4] Unlike substitution at carbon, a five-coordinate trigonal bipyramidal intermediate or transition state is favored.[5]

Caption: Generalized SN2-like mechanism at the sulfonyl group.

The rate-determining step is the initial attack of the nucleophile. Therefore, any substituent on the aryl ring that stabilizes the developing negative charge on the sulfonyl group in the transition state will accelerate the reaction. This is precisely the role of electron-withdrawing groups like fluorine and bromine.

Comparative Reactivity: Experimental Evidence from Solvolysis

Solvolysis, the reaction of a substrate with the solvent, is a standard method for quantifying the reactivity of sulfonyl chlorides. Kinetic studies on the hydrolysis of various 4-substituted benzenesulfonyl chlorides provide direct, quantitative evidence of substituent effects.

The Hammett equation, log(k/k₀) = ρσ, is a powerful tool for correlating reaction rates with substituent electronic properties. Here, k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant (which quantifies the electronic effect of the substituent), and ρ (rho) is the reaction constant (which indicates the sensitivity of the reaction to substituent effects). A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.

Studies on the hydrolysis of benzenesulfonyl chlorides consistently show a positive ρ value, confirming that EWGs enhance reactivity.[3][6]

Table 1: Comparative Solvolysis Rate Data for 4-Substituted Benzenesulfonyl Chlorides in Water

4-Substituent (X)Hammett Constant (σ)Rate Constant (k) at 15°C (s⁻¹)Relative Rate (kₓ/kн)Reference
Methoxy (MeO)-0.270.001930.59[5]
Methyl (Me)-0.170.002470.76[5]
Hydrogen (H)0.000.003251.00[5]
Bromine (Br) +0.23 0.00516 1.59 [5]
Fluorine (F) +0.06 ~0.0037 (estimated) ~1.14 [6]
Nitro (NO₂)+0.780.01635.02[5]

Note: The rate constant for the 4-fluoro derivative is estimated from Hammett plot data presented in the literature, as direct side-by-side kinetic data under identical conditions as the other substituents in Ref[5] is less common. The trend is consistently supported by mechanistic studies.[6]

From the data, a clear trend emerges:

  • Bromine: The 4-bromobenzenesulfonyl chloride hydrolyzes approximately 1.6 times faster than the unsubstituted parent compound.[5] Its positive σ value reflects its net electron-withdrawing character.

  • Fluorine: While specific rate data is less frequently tabulated side-by-side, Hammett plots from hydrolysis studies indicate that the 4-fluoro derivative reacts faster than the parent compound but slower than the 4-bromo derivative.[6] This is counterintuitive if one only considers the inductive effect, which is much stronger for fluorine.

The reason for this reactivity order (Br > F > H) in some nucleophilic substitutions lies in the nuanced interplay of the SN2-like mechanism at the sulfur center and the specific nature of the transition state. While fluorine's strong inductive effect does increase the electrophilicity of the sulfur atom, the reaction rate is also sensitive to the ability of the entire molecule to stabilize the transition state. In the solvolysis of benzenesulfonyl chlorides, bond-making and bond-breaking are considered to be comparable in the transition state.[6] The greater polarizability of bromine compared to fluorine can play a role in stabilizing the transition state through dispersion forces with solvent molecules.

Practical Application: Synthesis of Sulfonamides

Benzenesulfonyl chlorides are invaluable reagents for synthesizing sulfonamides, a functional group present in many pharmaceuticals.[7][8] The choice between a fluorinated or brominated analog can be strategic. A more reactive sulfonyl chloride allows for milder reaction conditions, which can be crucial when dealing with sensitive substrates.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol outlines a typical procedure for the synthesis of a sulfonamide, which can be adapted for kinetic comparisons between fluoro- and bromo-substituted benzenesulfonyl chlorides.

Objective: To synthesize N-benzyl-4-bromobenzenesulfonamide.

Materials:

  • 4-Bromobenzenesulfonyl chloride[7]

  • Benzylamine

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Workflow Diagram:

G start Start dissolve Dissolve benzylamine and base in DCM start->dissolve cool Cool solution to 0°C (ice bath) dissolve->cool add Add 4-bromobenzenesulfonyl chloride solution dropwise cool->add react Stir at room temperature (monitor by TLC) add->react quench Quench with 1M HCl react->quench extract Separate layers. Extract aqueous with DCM quench->extract wash Combine organic layers. Wash with NaHCO₃, then brine extract->wash dry Dry over MgSO₄ wash->dry filter Filter and concentrate under reduced pressure dry->filter purify Purify crude product (recrystallization or chromatography) filter->purify end End purify->end

Caption: Experimental workflow for sulfonamide synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM (approx. 0.2 M concentration relative to the amine).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Reagent Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting amine.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl. Shake well to quench the excess base and amine.

  • Workup - Extraction: Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

  • Workup - Washing: Combine all organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide product.

Conclusion and Recommendations

The choice between a fluorine- and bromine-substituted benzenesulfonyl chloride is a nuanced decision based on the specific requirements of a chemical transformation.

  • For Higher Reactivity: 4-Bromobenzenesulfonyl chloride generally exhibits higher reactivity than its 4-fluoro counterpart in typical nucleophilic substitution reactions.[5] This makes it a preferred choice when faster reaction rates or milder conditions are desired. It is a versatile and widely used reagent in the synthesis of sulfonamides and for the protection of amines.[7][9]

  • For Specific Applications: Fluorinated benzenesulfonyl chlorides are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the fluorine atom itself is a desired feature in the final product due to its ability to modulate properties like metabolic stability and binding affinity.[8][10][11]

  • Positional Isomers: The position of the halogen (ortho, meta, or para) also significantly impacts reactivity due to steric hindrance and altered electronic effects, a factor that must be considered in reagent selection.[12][13]

Ultimately, while theoretical principles provide a strong predictive framework, the optimal reagent must be determined by the specific substrate, desired reaction conditions, and the ultimate synthetic goal. This guide provides the foundational knowledge for making an informed decision in this critical aspect of synthetic design.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven procedures for the safe handling and disposal of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride. As a reactive, corrosive, and halogenated organosulfur compound, its management demands a thorough understanding of its chemical properties to ensure personnel safety and environmental compliance. This document moves beyond mere procedural lists to explain the chemical rationale behind each step, empowering researchers to make informed safety decisions.

Hazard Identification and Inherent Risks

This compound is not merely a reagent; it is a substance with inherent risks that must be managed proactively. The primary hazards stem from the highly electrophilic nature of the sulfonyl chloride functional group (-SO₂Cl) and the compound's classification as a halogenated aromatic.

The sulfonyl chloride moiety is highly susceptible to nucleophilic attack, most notably by water. This reactivity is the source of its primary handling hazards. Upon contact with moisture—even atmospheric humidity—it undergoes an exothermic hydrolysis reaction to produce corrosive hydrochloric acid (HCl) and 5-bromo-2-fluorobenzenesulfonic acid. This reaction is the root cause of its "corrosive" and "moisture-sensitive" classifications.

A summary of its key hazard profile is presented below.

Hazard Classification GHS Hazard Statement Underlying Chemical Rationale
Skin Corrosion/Burns H314: Causes severe skin burns and eye damage.[1][2]The compound readily reacts with water present in skin and mucous membranes, generating corrosive acids (HCl and the corresponding sulfonic acid) directly on the tissue.[3]
Serious Eye Damage H318: Causes serious eye damage.Similar to skin corrosion, the reaction in the moisture-rich environment of the eyes causes immediate and severe acid burns.
Respiratory Irritation H335: May cause respiratory irritation.[1]Inhalation of the dust or its vapor can lead to hydrolysis in the respiratory tract, causing irritation and potential chemical burns to the lungs.
Reactivity with Water Not a formal GHS statement, but a critical handling property.The compound reacts, often violently if uncontrolled, with water and other nucleophilic substances (e.g., alcohols, amines). This reaction is exothermic and produces toxic and corrosive byproducts.[3][4][5]
Environmental Hazard Halogenated Organic CompoundAs a substance containing covalently bonded bromine, fluorine, and chlorine, it falls under specific hazardous waste categories that require disposal via high-temperature incineration to prevent the formation of persistent organic pollutants.[6][7][8]

Mandatory Personal Protective Equipment (PPE)

Given the severe corrosive nature of this compound, a robust PPE protocol is non-negotiable. The objective is to create a complete barrier between the researcher and the chemical.

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves. While nitrile gloves offer splash protection for brief contact, butyl rubber or Viton® gloves are recommended for extended handling or in the event of a spill. Always double-glove if possible.

  • Eye and Face Protection: Chemical splash goggles in conjunction with a full-face shield are mandatory.[1] The face shield is critical to protect against splashes during the quenching of this reactive compound.

  • Body Protection: A chemical-resistant lab coat, worn fully buttoned, is required. For procedures involving larger quantities or a high risk of splashing, a chemically resistant apron is also necessary.

  • Respiratory Protection: All handling and disposal procedures must be conducted within a certified chemical fume hood to control exposure to dust and corrosive vapors.[1][9]

Waste Classification: The First Critical Decision

Proper disposal begins with correct classification. This compound is a halogenated organic compound . This classification is critical because halogenated and non-halogenated waste streams are treated by entirely different methods and must never be mixed.[6][8][10]

Mixing these waste streams leads to costly re-segregation and can pose safety risks during the disposal process. The following diagram illustrates this fundamental sorting decision.

G Waste Chemical Waste Generated Decision Contains F, Cl, Br, or I? Waste->Decision Halogenated HALOGENATED Organic Waste Container Decision->Halogenated  Yes NonHalogenated NON-HALOGENATED Organic Waste Container Decision->NonHalogenated  No

Caption: Waste segregation decision for halogenated compounds.

Step-by-Step Disposal Protocols

The correct disposal procedure depends on the nature of the waste: small, uncontaminated quantities of the reagent itself, or larger volumes of contaminated material (e.g., reaction mixtures, spill cleanup debris).

Protocol A: Neutralization of Small, Uncontaminated Quantities

This protocol is suitable only for disposing of small residual amounts of the pure reagent. The principle is to convert the reactive sulfonyl chloride into its stable, water-soluble sulfonate salt through controlled hydrolysis.

Methodology:

  • Preparation: In a certified chemical fume hood, place a large glass beaker (at least 10 times the volume of the quenching solution) on a magnetic stir plate. Place the beaker in a secondary container, such as an ice-water bath, to control the reaction temperature.[9]

  • Prepare Basic Solution: Prepare a 5-10% aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide. Ensure the solution is stirring moderately.

  • Controlled Addition: Slowly and carefully , add the this compound powder in small portions to the stirring basic solution. NEVER add water or base to the sulfonyl chloride , as this can cause a violent, uncontrolled exothermic reaction.[9]

  • Monitor Reaction: Observe for gas evolution (CO₂ if using bicarbonate) and heat generation. Maintain a slow addition rate to keep the reaction under control.

  • Ensure Completion: After the final addition, allow the mixture to stir for at least one hour to ensure the reaction is complete. Check the pH of the solution to confirm it remains basic.

  • Final Waste Disposal: The resulting aqueous solution contains the sodium salt of 5-bromo-2-fluorobenzenesulfonic acid. Neutralize the solution to a pH between 6 and 8 using an appropriate acid or base. Consult your institution's Environmental Health & Safety (EHS) department for guidance on whether this neutralized solution can be discharged to the sanitary sewer with copious amounts of water, or if it must be collected as aqueous chemical waste.[9]

Protocol B: Disposal of Contaminated Waste and Spill Residues

This is the standard procedure for all other forms of waste containing this compound, including reaction mixtures and absorbent materials from spill cleanups. In-lab neutralization of complex mixtures is not recommended due to unpredictable side reactions.

Methodology:

  • Containment: Carefully transfer the waste material into a designated, robust, and properly sealed Halogenated Organic Liquid Waste or Halogenated Organic Solid Waste container. Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene).

  • Labeling: Affix a hazardous waste tag to the container immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and all other components of the mixture.

    • The associated hazards (e.g., "Corrosive," "Reacts with Water").

  • Storage: Keep the waste container securely sealed and store it in a designated Satellite Accumulation Area (SAA) or main hazardous waste storage area. Ensure it is stored away from incompatible materials, particularly aqueous solutions and bases.

  • Arrange Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this waste through any other means.[11][12]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risk.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area. Inform your supervisor.

  • Secure the Area: If safe to do so, restrict access to the spill area and ensure ventilation is adequate (i.e., the fume hood is operational).

  • Assess and Equip: For very small spills (<5g), trained personnel with appropriate PPE (see Section 2) may proceed with cleanup. For larger spills, contact your EHS emergency line immediately.

  • Contain and Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[9] DO NOT use combustible materials like sawdust or paper towels.

  • Neutralize (Cautiously): Once the material is absorbed, slowly and carefully cover the absorbent mixture with a dry neutralizing agent like sodium bicarbonate or soda ash.[13]

  • Collect and Dispose: Carefully scoop the resulting mixture into a designated container for Halogenated Organic Solid Waste . Seal and label the container as described in Protocol B and arrange for EHS pickup.

Validated Disposal Workflow Summary

The entire decision-making process for the proper disposal of this compound can be summarized in the following workflow. Adherence to this logical path ensures a self-validating system for safety and compliance.

G Start Identify Waste Containing This compound Assess Is the waste a small, uncontaminated quantity of pure reagent? Start->Assess ProtocolA Follow Protocol A: Controlled Neutralization Assess->ProtocolA  Yes ProtocolB Follow Protocol B: Direct Hazardous Waste Disposal Assess->ProtocolB  No (Contaminated, Spill Residue, etc.) FinalA Dispose of Neutralized Aqueous Solution (per EHS guidance) ProtocolA->FinalA FinalB Arrange EHS Pickup of Sealed Halogenated Waste Container ProtocolB->FinalB

Caption: Logical workflow for the proper disposal of the compound.

By internalizing these protocols and the scientific principles that underpin them, you can ensure the safe and responsible management of this compound in your laboratory, protecting yourself, your colleagues, and the environment.

References

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of precision, innovation, and, paramountly, safety. Among the vast array of reagents utilized in this pursuit, sulfonyl chlorides, such as 5-Bromo-2-fluorobenzene-1-sulfonyl chloride, are powerful tools. However, their utility is matched by their hazardous nature, demanding a comprehensive understanding and meticulous execution of safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[1] Its reactivity, particularly with moisture, necessitates a proactive and informed approach to personal protection and handling. The primary hazards stem from its ability to hydrolyze, releasing corrosive hydrochloric acid and the corresponding sulfonic acid.

Immediate Safety and Personal Protective Equipment (PPE)

The foundation of safe handling for any hazardous chemical is the correct and consistent use of Personal Protective Equipment. For this compound, the following PPE is mandatory:

1. Eye and Face Protection:

  • Chemical Splash Goggles: These are essential to provide a seal around the eyes, protecting against splashes from any angle.

  • Face Shield: Worn in conjunction with goggles, a face shield offers an additional layer of protection for the entire face from splashes and aerosols.

2. Skin Protection:

  • Laboratory Coat: A flame-resistant lab coat that fully covers the arms is required.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat is necessary.

  • Closed-Toed Shoes and Long Pants: Full-length pants and closed-toed shoes made of a non-porous material are mandatory to protect the legs and feet.

3. Respiratory Protection:

  • All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • If there is a potential for exposure above the occupational exposure limit, or in the event of a ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

PPE ComponentSpecificationRationale
Eye Protection Chemical Splash Goggles & Face ShieldProtects against severe eye damage from splashes.
Hand Protection Butyl Rubber or Viton® GlovesOffers superior resistance to corrosive sulfonyl chlorides.
Body Protection Flame-Resistant Lab Coat & Chemical-Resistant ApronPrevents skin contact and burns.
Respiratory Protection Certified Chemical Fume HoodMinimizes inhalation of corrosive and irritating vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial for minimizing risks. The following steps provide a procedural framework for the safe use of this compound in a typical laboratory synthesis.

Pre-Operation:

  • Information Review: Thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a spill kit rated for corrosive materials readily accessible. This should include an inert absorbent material like sand or vermiculite. Do not use water or combustible materials for spill cleanup.

  • Glassware Inspection: Inspect all glassware for cracks or defects. Use only dry, clean glassware.

During Operation:

  • Personal Protective Equipment: Don all required PPE before entering the laboratory.

  • Inert Atmosphere: When possible, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture in the air.

  • Dispensing: Carefully and slowly dispense the required amount of the solid reagent in the fume hood. Avoid creating dust.

  • Reaction Setup: If the reaction is exothermic, use an ice bath to control the temperature. Add the sulfonyl chloride to the reaction mixture portion-wise to manage the reaction rate.

  • Work Area: Keep the work area clean and uncluttered. Clearly label all containers.

Post-Operation:

  • Quenching: Slowly and carefully quench the reaction mixture using an appropriate method (e.g., adding to a stirred, cooled solution of a suitable quenching agent). Be aware that quenching can be exothermic.

  • Decontamination: Decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small and you are trained to do so, cover the spill with an inert absorbent material (sand, vermiculite). Scoop the material into a designated hazardous waste container. Ventilate the area. For large spills, evacuate the laboratory and contact your institution's emergency response team.

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, paper towels, and absorbent material, in a clearly labeled, sealed, and chemically compatible container.

    • Collect all liquid waste in a separate, clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by your institution's environmental health and safety department.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Operation cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood & Emergency Equipment prep_ppe->prep_setup handle_dispense Dispense Reagent prep_setup->handle_dispense handle_reaction Perform Reaction handle_dispense->handle_reaction post_quench Quench Reaction handle_reaction->post_quench post_decon Decontaminate post_quench->post_decon disp_collect Collect Waste post_decon->disp_collect disp_label Label Waste disp_collect->disp_label disp_store Store for Pickup disp_label->disp_store

Caption: A workflow diagram illustrating the key stages of safe handling for this compound.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence.

References

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